3-Bromo-4-(trifluoromethoxy)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKWODPBBWZVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596261 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191602-89-8 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-(trifluoromethoxy)benzonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-(trifluoromethoxy)benzonitrile (CAS: 191602-89-8)
Section 1: Introduction and Strategic Importance
This compound is a halogenated aromatic nitrile that serves as a highly valuable building block for researchers in medicinal chemistry and materials science. Its strategic importance is derived from the unique and synergistic properties of its three key functional groups: the nitrile, the bromine atom, and the trifluoromethoxy group.
The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug development. It is considered a "super-analogue" of the methoxy group and is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets.[1][2] The inclusion of such fluorinated motifs is a common strategy in the design of modern pharmaceuticals.[3] The bromine atom provides a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental for constructing complex molecular architectures.[2][4] The nitrile group can be readily transformed into other critical functionalities, such as amines or carboxylic acids, further expanding its synthetic utility.[1][5]
This combination of features makes this compound a sought-after intermediate for creating novel compounds with tailored biological activities and material properties. This guide provides a comprehensive overview of its core physical properties and outlines rigorous, field-proven protocols for their experimental determination and structural verification.
Section 2: Core Physicochemical Properties
While this compound is available from specialty chemical suppliers, comprehensive experimental data on its physical properties is not extensively reported in public literature. The following table summarizes its known identifiers and provides calculated values or estimates based on its structure and data from isomeric compounds. The subsequent sections provide detailed protocols for the experimental validation of these properties.
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| CAS Number | 191602-89-8 | [6] |
| Molecular Formula | C₈H₃BrF₃NO | [6] |
| Molecular Weight | 266.02 g/mol | [7] |
| Appearance | Likely a white to off-white solid at room temperature. | Inferred from related compounds |
| Melting Point | Data not available. Requires experimental determination. | - |
| Boiling Point | Data not available. Requires experimental determination. | - |
| Density | Data not available. Requires experimental determination. | - |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, and toluene. | [8] |
Section 3: Experimental Determination of Physical Properties
As a Senior Application Scientist, the emphasis must be on rigorous, reproducible methodology. The following protocols are designed to be self-validating systems for any researcher handling this or similar novel compounds.
Preamble on Safety: Based on the Safety Data Sheets (SDS) for closely related isomers, this compound should be handled with caution. It is presumed to be toxic if swallowed, inhaled, or in direct contact with skin, and is expected to cause serious skin and eye irritation.[9] All manipulations must be performed in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Workflow for Physical Property Determination
The logical flow for characterizing a new or uncharacterized compound is outlined below. This ensures that purity is assessed before other properties are measured.
Caption: Workflow for the comprehensive characterization of a chemical substance.
Protocol 3.1: Determination of Melting Point
-
Causality and Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, narrow melting range (typically < 2 °C) is indicative of high purity, whereas a broad or depressed melting range suggests the presence of impurities. This measurement is a critical first step before proceeding to more complex analyses.
-
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature well below its expected melting point (e.g., 40-50 °C) for several hours.
-
Capillary Loading: Finely crush a small amount of the dried solid on a watch glass. Tamp the open end of a glass capillary tube into the powder to collect a small amount of material.
-
Packing: Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 2-3 mm.
-
Measurement:
-
Insert the capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly find an approximate melting range.
-
Allow the apparatus to cool. Using a fresh capillary, repeat the measurement with a slow heating ramp (1-2 °C/min) starting from ~20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.
-
Protocol 3.2: Determination of Boiling Point (Micro-Scale)
-
Causality and Rationale: For high molecular weight organic compounds, determining the boiling point at atmospheric pressure can lead to decomposition. A micro-scale determination under reduced pressure is therefore the preferred method. This approach conserves valuable material and avoids thermal degradation, providing a more accurate measure of the substance's volatility. A known boiling point for the related compound 3-bromo-4-fluoro-benzonitrile is 115-116 °C at 20 mmHg, suggesting a high boiling point for the target compound at atmospheric pressure.[10]
-
Methodology (Siwoloboff Method):
-
Setup: Attach a small test tube (e.g., 6x50 mm) containing 0.1-0.2 mL of the sample to a thermometer using a rubber band or wire.
-
Capillary Insertion: Take a standard melting point capillary, seal one end in a flame, and place it into the test tube with the open end down.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Observation: Heat the bath slowly (2-3 °C/min). As the liquid heats, a stream of bubbles will emerge from the inverted capillary as trapped air expands.
-
Equilibrium: Continue heating until a rapid, continuous stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.
-
Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary. This is the point where the external pressure equals the vapor pressure of the substance.
-
Section 4: Spectroscopic and Structural Characterization
Spectroscopic analysis is non-negotiable for confirming the chemical identity and structural integrity of the compound. The data obtained provides an immutable fingerprint, validating that the material corresponds to this compound.
Workflow for Structural Confirmation
Caption: Workflow for the spectroscopic confirmation of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected ¹H NMR: The aromatic region should show signals corresponding to three protons. Based on the substitution pattern, one would expect a doublet, a singlet (or narrow doublet), and a doublet of doublets. The precise chemical shifts and coupling constants will depend on the combined electronic effects of the three substituents.
-
Expected ¹³C NMR: A total of 8 distinct carbon signals are predicted. Key signals would include the nitrile carbon (~115-120 ppm), the carbon attached to the trifluoromethoxy group (a quartet due to C-F coupling), the carbon attached to bromine, and the three aromatic CH carbons.
-
Expected ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift can be compared to literature values for similar aryl trifluoromethoxy compounds to confirm the group's presence.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene ring. |
| Nitrile (C≡N) Stretch | 2240 - 2220 | A sharp, strong peak characteristic of the nitrile group. |
| C-F Stretches | 1300 - 1100 | Strong, broad absorptions confirming the trifluoromethoxy group. |
| Aryl C-O Stretch | 1250 - 1200 | Confirms the ether linkage of the trifluoromethoxy group. |
| C-Br Stretch | 680 - 515 | Confirms the presence of the bromo substituent. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. The most critical diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity: one for the molecular ion containing ⁷⁹Br and another at M+2 for the ion containing ⁸¹Br. This 1:1 isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.
Section 5: Handling, Storage, and Safety
-
Handling: Always use this compound within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. Engineering controls, such as local exhaust ventilation, should be in place.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8] The container should be kept tightly sealed to prevent moisture ingress.[8][13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 6: Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and materials science. While its physical properties are not yet widely documented, this guide provides a robust framework for their determination. By following the detailed protocols for measuring physical constants and the workflows for spectroscopic confirmation, researchers and scientists can ensure the quality and identity of their material, leading to more reliable and reproducible results in their R&D endeavors. The principles of causality and self-validation embedded in these methodologies are crucial for maintaining the highest standards of scientific integrity.
Section 7: References
-
The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from
-
3-Bromo-4-(trifluoromethyl)benzonitrile | 1212021-55-0. (n.d.). Sigma-Aldrich. Retrieved from
-
4-Bromo-3-(trifluoromethoxy)benzonitrile | 928136-78-1. (n.d.). Fluoromart. Retrieved from
-
3-Bromo-4-fluorobenzonitrile, 98%. (n.d.). Thermo Fisher Scientific. Retrieved from
-
3-Trifluoromethyl-4-bromobenzonitrile synthesis. (n.d.). ChemicalBook. Retrieved from
-
Synthesis of 3-bromo-4-fluoro-benzonitrile. (n.d.). PrepChem.com. Retrieved from
-
Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). (n.d.). Cheméo. Retrieved from
-
4-Bromo-3-(trifluoromethyl)benzonitrile | 1735-53-1. (n.d.). Sigma-Aldrich. Retrieved from
-
3-Bromo-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved from
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from
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SAFETY DATA SHEET - 4-Bromo-3-(trifluoromethyl)benzonitrile. (2025). TCI Chemicals. Retrieved from
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Supporting Information. (n.d.). American Chemical Society. Retrieved from
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SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene. (2025). Sigma-Aldrich. Retrieved from
-
3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from
-
4-Bromo-3-(Trifluoromethyl)Benzonitrile | Properties, Uses, Safety Data. (n.d.). Nanjing Finechem Holding Co.,Limited. Retrieved from
-
Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Retrieved from
-
SAFETY DATA SHEET - 4-Bromo-3-(trifluoromethyl)benzonitrile. (2024). Fluorochem. Retrieved from
-
SAFETY DATA SHEET - 3-Bromo-4-methoxybenzonitrile. (2024). Fisher Scientific. Retrieved from
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4-Bromo-3-(Trifluoromethoxy)Benzonitrile. (n.d.). MySkinRecipes. Retrieved from
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3-Bromo-4-fluorobenzonitrile. (n.d.). PubChem. Retrieved from
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What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? (n.d.). FAQ. Retrieved from
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4-Bromo-3-trifluoromethylbenzonitrile. (n.d.). Chem-Impex. Retrieved from
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3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from
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Benzonitrile, 4-bromo-3-(trifluoromethyl)-. (n.d.). CymitQuimica. Retrieved from
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This compound | 191602-89-8. (n.d.). Matrix Scientific. Retrieved from
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The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from
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3-(Trifluoromethoxy)bromobenzene. (n.d.). NIST WebBook. Retrieved from
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3-Bromo-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved from
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4-Bromo-3-fluorobenzonitrile | CAS Number 133059-44-6. (n.d.). Ossila. Retrieved from
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from
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An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzonitrile: A Key Intermediate in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides a comprehensive technical overview of 3-Bromo-4-(trifluoromethoxy)benzonitrile, a versatile chemical intermediate that offers a powerful combination of a reactive bromine handle and the advantageous trifluoromethoxy moiety. Its unique substitution pattern on the benzonitrile scaffold makes it a valuable building block for the synthesis of complex molecules with tailored properties.
Chemical Identity and Structure
The precise arrangement of substituents on the aromatic ring is crucial to the reactivity and properties of this compound.
IUPAC Name: this compound
Chemical Structure:
Chemical Structure of this compound
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is essential for its effective use in synthesis and research.
| Property | Value |
| CAS Number | 191602-89-8 |
| Molecular Formula | C₈H₃BrF₃NO |
| Molecular Weight | 266.02 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Long-Term Storage | Store in a cool, dry place |
While specific spectroscopic data for this compound is not widely published, characterization would typically involve the following techniques:
-
¹H NMR: Would show signals in the aromatic region, with coupling patterns indicative of the 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the quaternary carbons attached to the substituents and the nitrile carbon.
-
¹⁹F NMR: A singlet would be expected for the -OCF₃ group.
-
IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) stretch and C-Br, C-F, and C-O bonds would be present.
-
Mass Spectrometry: The molecular ion peak and isotopic pattern characteristic of a bromine-containing compound would be observed.
Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and commonly employed synthetic route would involve the Sandmeyer reaction, starting from the corresponding aniline. This method provides a reliable way to introduce the nitrile group onto the aromatic ring.
Plausible Synthetic Pathway:
Plausible synthetic route to this compound.
Experimental Protocol (Representative):
-
Diazotization: 3-Bromo-4-(trifluoromethoxy)aniline is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the CuCN solution. This leads to the displacement of the diazonium group by the cyanide group, with the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield pure this compound.
Causality in Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a temperature of 0-5 °C is crucial for preventing decomposition and maximizing the yield of the desired product.
-
Use of Copper(I) Cyanide: The Sandmeyer reaction is a well-established and reliable method for introducing a nitrile group onto an aromatic ring from a diazonium salt. Copper(I) cyanide acts as a catalyst in this transformation.
Applications in Research and Drug Development
The unique combination of a bromine atom, a trifluoromethoxy group, and a nitrile group makes this compound a highly valuable intermediate in several areas of chemical research and development.
1. Medicinal Chemistry and Drug Discovery:
-
Scaffold for Bioactive Molecules: The benzonitrile core is a common scaffold in many pharmaceutical agents. The substituents on this compound offer opportunities for further functionalization to create libraries of potential drug candidates.
-
Metabolic Stability: The trifluoromethoxy group is known to enhance the metabolic stability of drug molecules by blocking potential sites of oxidation.[1] This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body.
-
Modulation of Physicochemical Properties: The trifluoromethoxy group can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Versatile Synthetic Handle: The bromine atom is an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for creating complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[2]
2. Materials Science:
-
Precursor for Advanced Materials: This compound can serve as a building block for the synthesis of advanced materials, such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The trifluoromethoxy group can impart desirable properties like thermal stability and specific electronic characteristics to these materials.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Contact: Avoid contact with skin and eyes.
-
Ingestion: Do not eat, drink, or smoke when using this product.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a strategically important chemical intermediate that provides a gateway to a wide range of complex molecules. Its unique combination of a stable, electron-withdrawing trifluoromethoxy group and a versatile bromine handle makes it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for unlocking its full potential in the development of novel and innovative chemical entities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
-
Angene. (n.d.). Benzonitrile, 3-bromo-4-(trifluoromethoxy)- | 191602-89-8. Retrieved January 4, 2026, from [Link]
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PubChem. (n.d.). 3-Acetyl-4-bromo-2-(trifluoromethoxy)benzonitrile. Retrieved January 4, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-4-(trifluoromethoxy)aniline. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methylbenzonitrile. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved January 4, 2026, from [Link]
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- 3. Angene - Benzonitrile, 3-bromo-4-(trifluoromethoxy)- | 191602-89-8 | MFCD13195683 | AG002FD1 [japan.angenechemical.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Strategic Synthesis of a Key Building Block
3-Bromo-4-(trifluoromethoxy)benzonitrile is a highly valuable fluorinated building block in modern medicinal chemistry and materials science. The strategic placement of its functional groups—a nitrile, a bromine atom, and a trifluoromethoxy group—offers a versatile scaffold for constructing complex molecular architectures. The trifluoromethoxy (-OCF3) group, in particular, is of increasing importance as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The nitrile serves as a precursor to amines, carboxylic acids, or tetrazoles, while the bromine atom provides a reactive handle for cross-coupling reactions.[3]
This guide provides an in-depth, mechanistically-grounded overview of a reliable two-step synthesis of this compound, commencing from the readily available starting material, 4-trifluoromethoxyaniline. Our focus is on not just the procedural steps, but the underlying chemical principles, critical process parameters, and safety considerations essential for a successful and scalable synthesis.
Overall Synthetic Strategy
The transformation from 4-trifluoromethoxyaniline to the target molecule is efficiently achieved in two distinct synthetic operations:
-
Sandmeyer Cyanation: Conversion of the primary aromatic amine to a benzonitrile via a diazonium salt intermediate.
-
Regioselective Bromination: Electrophilic aromatic substitution on the electron-deficient 4-(trifluoromethoxy)benzonitrile intermediate.
Caption: Overall two-step synthesis pathway.
Part 1: The Sandmeyer Reaction: From Aniline to Benzonitrile
The Sandmeyer reaction is a classic, yet powerful, transformation that converts an aryl diazonium salt into an aryl halide or pseudohalide, catalyzed by copper(I) salts.[4] For this synthesis, we utilize copper(I) cyanide to install the nitrile functionality.
Causality and Mechanism
The process occurs in two distinct stages performed sequentially in the same pot: Diazotization and Cyanide Displacement.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] This reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[7][8] The mechanism begins with the formation of the electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amine.[6][9] A series of proton transfers and the elimination of water generates the aryl diazonium ion ([Ar-N₂]⁺).[9]
-
Copper-Catalyzed Cyanation: The pre-formed diazonium salt solution is then added to a solution of copper(I) cyanide. The mechanism is believed to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion.[10][11] This generates an aryl radical and nitrogen gas, along with a copper(II) species. The aryl radical then reacts with the copper(II) cyanide complex to form the final aryl nitrile product and regenerate the copper(I) catalyst.[4][10]
Field-Proven Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)benzonitrile
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Ice-salt bath.
-
Standard glassware for extraction and purification.
-
Reagents: 4-Trifluoromethoxyaniline, concentrated HCl, Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN), Toluene.
Procedure:
-
Diazotization:
-
Charge a three-neck flask with 4-trifluoromethoxyaniline (1.0 eq) and a 3 M solution of hydrochloric acid (3.0 eq).
-
Cool the resulting slurry to 0–5 °C using an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature never exceeds 5 °C.[12]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns black).
-
-
Sandmeyer Cyanation:
-
In a separate, large beaker, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: This step generates highly toxic cyanide gas and must be performed in a well-ventilated fume hood. Cool this solution to 0–5 °C.
-
Add a layer of toluene to the cyanide solution.
-
Slowly and carefully add the cold diazonium salt solution to the vigorously stirred, cold copper(I) cyanide solution.[13] Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50–60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Separate the organic (toluene) layer.
-
Extract the aqueous layer twice with toluene.
-
Combine the organic layers and wash with aqueous ferrous sulfate (to complex residual cyanides), followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-(trifluoromethoxy)benzonitrile.
-
Part 2: Regioselective Electrophilic Bromination
The second stage involves the bromination of the 4-(trifluoromethoxy)benzonitrile intermediate. The key to this step is controlling the regioselectivity to install the bromine atom at the desired C-3 position.
Causality and Directing Effects
Electrophilic aromatic substitution is governed by the electronic nature of the substituents already on the ring.[14] In our intermediate, we have two competing directors:
-
-OCF₃ (Trifluoromethoxy) group: This group is deactivating overall due to the strong inductive electron-withdrawal of the fluorine atoms. However, the oxygen's lone pairs can participate in resonance, making it an ortho, para-director.[2]
-
-CN (Cyano) group: This group is strongly deactivating via both inductive and resonance effects, and is a powerful meta-director.[15]
The position ortho to the -OCF₃ group is also meta to the -CN group. Therefore, the directing effects of both substituents converge on the same carbon atom (C-3), leading to a highly regioselective bromination at this position.
Field-Proven Experimental Protocol: Synthesis of this compound
Materials & Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
Heating mantle.
-
Reagents: 4-(Trifluoromethoxy)benzonitrile, N-Bromosuccinimide (NBS), concentrated Sulfuric Acid (H₂SO₄).
Procedure:
-
Reaction Setup:
-
Charge a round-bottom flask with 4-(trifluoromethoxy)benzonitrile (1.0 eq).
-
Carefully add concentrated sulfuric acid as the solvent and catalyst. Stir until the starting material is fully dissolved.
-
Cool the mixture in an ice bath.
-
-
Bromination:
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.[16] NBS is often preferred over elemental bromine for its ease of handling and for minimizing the formation of corrosive HBr gas.[17]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Gently heat the mixture to 50–60 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
A solid precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acid, followed by a wash with a cold, dilute sodium bisulfite solution to quench any remaining bromine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a crystalline solid.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 4-Trifluoromethoxyaniline | C₇H₆F₃NO | 177.13 g/mol | Liquid |
| 4-(Trifluoromethoxy)benzonitrile | C₈H₄F₃NO | 187.12 g/mol | Liquid/Low-melting solid |
| This compound | C₈H₃BrF₃NO | 266.02 g/mol | Crystalline Solid[18] |
Workflow Visualization
Caption: Detailed experimental workflow from start to finish.
Trustworthiness: A Self-Validating System of Protocols
Critical Safety Considerations:
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[19][20] The protocols described herein maintain the diazonium salt in a cold aqueous solution at all times, never isolating it.[8][21] Always ensure the reaction temperature is strictly controlled.
-
Cyanide: Copper(I) cyanide and potassium cyanide are extremely toxic. Acidification of cyanide salts liberates highly poisonous hydrogen cyanide (HCN) gas. All manipulations involving cyanides must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide quench protocol (e.g., using bleach or ferrous sulfate) should be in place for waste disposal.[10]
-
Reagents: Concentrated acids (HCl, H₂SO₄) and bromine are corrosive and should be handled with care.
In-Process Controls:
-
Diazotization: The completion of diazotization can be monitored using starch-iodide paper. A positive test (immediate black/blue color) indicates a slight excess of nitrous acid, ensuring all the aniline has reacted.[8]
-
Bromination: Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting material before proceeding to work-up.
References
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Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Diazotization Reaction Mechanism - Unacademy. (n.d.). Retrieved January 4, 2026, from [Link]
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Diazotization Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 4, 2026, from [Link]
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Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX) - OrgoSolver. (n.d.). Retrieved January 4, 2026, from [Link]
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions - JoVE. (2023, April 30). Retrieved January 4, 2026, from [Link]
-
Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023, May 25). Retrieved January 4, 2026, from [Link]
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Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
o-TOLUNITRILE AND p-TOLUNITRILE. Organic Syntheses. (1925). Retrieved January 4, 2026, from [Link]
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Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2015). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 19(9), 1293–1299. [Link]
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Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2015). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Synthesis of 3-bromo-4-fluoro-benzonitrile. (n.d.). PrepChem.com. Retrieved January 4, 2026, from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved January 4, 2026, from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 4, 2026, from [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 35(2), 195-201. [Link]
-
Wang, D., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(9), 1144. [Link]
-
Sandmeyer Reaction. (n.d.). J&K Scientific LLC. Retrieved January 4, 2026, from [Link]
-
Wang, P., et al. (2019). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 10(12), 3643–3648. [Link]
-
Sandmeyer Trifluoromethylation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2021). Molecules, 26(23), 7309. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). YouTube. Retrieved January 4, 2026, from [Link]
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 1, 5. [Link]
-
Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
-
Tutorial: Bromination with bromine has several disadvantages! Electrophilic bromination, preferably with NBS. (2022, May 24). YouTube. Retrieved January 4, 2026, from [Link]
-
4-Bromo-3-(Trifluoromethoxy)Benzonitrile. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]
-
Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. (2002). ResearchGate. Retrieved January 4, 2026, from [Link]
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An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid
Introduction
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. While this compound is often identified by CAS number 131747-43-8, this guide addresses the properties and hazards associated with the substance, which may also be referenced by CAS number 91436-34-1. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, hazard profile, synthesis, and applications.
Chemical and Physical Properties
2-(Trifluoromethyl)nicotinic acid is a white to light brown crystalline solid. The introduction of the trifluoromethyl group significantly influences the electronic properties of the nicotinic acid scaffold, impacting its acidity and reactivity. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 131747-43-8 | [1] |
| Synonyms | 2-(Trifluoromethyl)pyridine-3-carboxylic Acid | [1] |
| Molecular Formula | C₇H₄F₃NO₂ | |
| Molecular Weight | 191.11 g/mol | |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Melting Point | 184-189 °C | [1] |
| Purity | >97.0% | [1] |
| SMILES String | OC(=O)c1cccnc1C(F)(F)F | |
| InChI Key | BFROETNLEIAWNO-UHFFFAOYSA-N |
Hazard Identification and Safety Profile
Understanding the hazard profile of 2-(Trifluoromethyl)nicotinic acid is crucial for its safe handling in a laboratory and industrial setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
GHS Classification
Based on available data, 2-(Trifluoromethyl)nicotinic acid is classified as follows:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]
GHS Pictograms and Signal Word
The following pictograms and signal word are associated with this compound:
| Pictogram | Hazard Class | Signal Word |
| Acute Toxicity (fatal or toxic) | Danger | |
| Skin and Eye Irritation | Warning |
Precautionary Statements
The following precautionary statements are recommended for handling this chemical:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn when handling 2-(Trifluoromethyl)nicotinic acid. This includes:
-
Eye Protection: Eyeshields or safety glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask, such as a type N95 (US), is recommended.
Synthesis and Applications
2-(Trifluoromethyl)nicotinic acid and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[3][4]
Synthetic Routes
Several synthetic routes have been developed for the preparation of 2-(trifluoromethyl)nicotinic acid derivatives. One common approach involves the construction of the pyridine ring from fluorinated precursors.[3][5] A generalized workflow for its synthesis is outlined below.
Caption: Generalized synthetic workflow for 2-(Trifluoromethyl)nicotinic acid derivatives.
Key Applications
The unique physicochemical properties imparted by the trifluoromethyl group make this class of compounds highly sought after in drug discovery and crop protection.[6][7]
-
Pharmaceuticals: These compounds serve as key building blocks for various therapeutic agents. For instance, they are intermediates in the manufacture of COMT (Catechol-O-methyltransferase) inhibitors.[3][4]
-
Agrochemicals: Derivatives of 2-(trifluoromethyl)nicotinic acid are used in the development of fungicides and insecticides.[2][7] The trifluoromethylpyridine moiety is a common feature in a number of active ingredients for crop protection.[7]
Mechanism of Action and Biological Relevance
While 2-(Trifluoromethyl)nicotinic acid itself is primarily an intermediate, the broader class of nicotinic acid derivatives has well-established biological activities. Nicotinic acid (Vitamin B3) is known to modulate lipid metabolism through various mechanisms, including the inhibition of lipolysis in adipose tissue and the modulation of lipoprotein synthesis and catabolism in the liver.[8][9] The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent nicotinic acid, potentially leading to more potent or selective biological effects. The electron-withdrawing nature of the CF₃ group can influence receptor binding and metabolic stability.
Conclusion
2-(Trifluoromethyl)nicotinic acid is a key chemical intermediate with significant applications in the life sciences. Its synthesis from readily available fluorinated precursors allows for the development of a diverse range of derivatives. A thorough understanding of its hazardous properties, as outlined by the GHS, is essential for its safe handling and use in research and manufacturing. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like 2-(trifluoromethyl)nicotinic acid is set to increase.
References
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(Note: This is a representative SDS link, the original search did not yield a direct SDS for the requested CAS number).
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A Senior Application Scientist's Guide to Determining the Solubility of 3-Bromo-4-(trifluoromethoxy)benzonitrile in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Research and Development
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, a thorough understanding of a compound's solubility is a cornerstone of successful innovation. The solubility profile of a molecule like 3-Bromo-4-(trifluoromethoxy)benzonitrile, a substituted aromatic compound, dictates its behavior in reaction media, its ease of purification, and, in a pharmaceutical context, its potential bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this and other novel compounds, blending theoretical principles with robust, field-proven laboratory protocols. While specific experimental solubility data for this compound is not widely published, this document will empower the researcher to generate this critical data with confidence and scientific rigor.
Physicochemical Characterization and Solubility Predictions
To predict the solubility of this compound, we must first analyze its molecular structure and infer its physicochemical properties.
Molecular Structure:
-
Benzonitrile Core: A polar aromatic ring with a nitrile (-C≡N) group. The nitrile group is a strong dipole and a hydrogen bond acceptor.
-
Bromine Substituent: A large, polarizable halogen that contributes to van der Waals forces and can increase solubility in non-polar, polarizable solvents.
-
Trifluoromethoxy Group (-OCF₃): A highly electronegative and lipophilic group. It can reduce polarity compared to a methoxy group and may limit hydrogen bonding opportunities.
Based on this structure, we can infer the following:
-
Polarity: The molecule possesses both polar (nitrile, C-Br bond) and non-polar (benzene ring, trifluoromethoxy group) regions, suggesting it is a moderately polar compound.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. The absence of acidic protons means it cannot act as a hydrogen bond donor.
-
"Like Dissolves Like": This fundamental principle suggests that this compound will exhibit greater solubility in solvents of similar polarity.[1][2]
Predicted Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN), which can engage in dipole-dipole interactions.
-
Moderate Solubility: Likely in moderately polar solvents like ethyl acetate, acetone, and dichloromethane (DCM).
-
Low Solubility: Expected in non-polar solvents such as hexane and toluene, and in polar protic solvents like water, where the compound's inability to donate hydrogen bonds limits its interaction with the solvent's hydrogen-bonding network.
A Validated Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a reliable method for determining the equilibrium solubility of a compound. This "excess solid" method ensures that a saturated solution is achieved, providing a thermodynamically stable and reproducible measurement.[3]
Materials and Equipment:
-
This compound (solid)
-
A range of organic solvents (e.g., DMSO, ACN, Methanol, Ethyl Acetate, DCM, Toluene, Hexane)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringe filters (0.22 µm PTFE or similar)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. A visible excess of solid should remain.[4]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[5]
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of your analytical instrument.
-
-
Quantitative Analysis:
Data Presentation:
Quantitative solubility data should be presented in a clear, tabular format for easy comparison.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Acetonitrile (ACN) | 5.8 | ||
| Methanol | 5.1 | ||
| Ethyl Acetate | 4.4 | ||
| Dichloromethane (DCM) | 3.1 | ||
| Toluene | 2.4 | ||
| Hexane | 0.1 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Experimental workflow for the quantitative determination of solubility.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Conclusion
This guide provides a comprehensive framework for researchers and drug development professionals to both predict and experimentally determine the solubility of this compound in a range of organic solvents. By understanding the underlying physicochemical principles and adhering to a rigorous, validated experimental protocol, reliable and reproducible solubility data can be generated. This data is invaluable for guiding further research, optimizing reaction conditions, and developing robust formulations.
References
-
LibreTexts Chemistry. (2021). Solubility. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1735-53-1 Name: 4-Bromo-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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Reactivity of the bromine atom in 3-Bromo-4-(trifluoromethoxy)benzonitrile
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile and strategically important building block in modern organic synthesis. Its utility is primarily anchored in the reactivity of its carbon-bromine bond, which is significantly influenced by the powerful electronic effects of the adjacent trifluoromethoxy and nitrile substituents. This guide provides a comprehensive examination of the molecule's electronic architecture, explores its principal reaction pathways—with a focus on palladium-catalyzed cross-coupling reactions—and offers detailed, field-proven experimental protocols. By elucidating the causality behind methodological choices, this document serves as a practical resource for chemists engaged in the synthesis of complex molecular targets for pharmaceuticals and advanced materials.[1][2][3]
Molecular Architecture and Electronic Landscape
The reactivity of the bromine atom in this compound is not governed in isolation. It is the result of a concerted interplay between the three key functional groups on the aromatic ring. Understanding their individual and collective electronic contributions is paramount to predicting and controlling reaction outcomes.
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is a dominant electronic feature of the molecule. Due to the intense inductive effect (-I) of the three fluorine atoms, the -OCF₃ group is a very strong electron-withdrawing group.[4][5][6] Unlike the analogous methoxy (-OCH₃) group, its ability to donate electron density into the ring via resonance (π-donation) is significantly attenuated.[7][8] This potent electron withdrawal renders the entire aromatic ring electron-deficient, a critical factor for its subsequent reactivity. Furthermore, the -OCF₃ group substantially increases the molecule's lipophilicity, a property often leveraged in drug design to enhance membrane permeability and metabolic stability.[2][4][7]
-
The Nitrile (-CN) Group: The nitrile group is also a strong electron-withdrawing moiety, acting through both inductive (-I) and resonance (-R) effects. Its position para to the bromine atom maximizes this electronic pull from the reaction center.
-
The Bromo (Br) Group: As a halogen, bromine is inductively electron-withdrawing but can also act as a weak π-donor. However, its most synthetically important role is that of an excellent leaving group in transition metal-catalyzed cross-coupling reactions.
The cumulative effect of the -OCF₃ and -CN groups makes the aromatic ring exceptionally electron-poor. This has a profound impact on the C-Br bond, making the carbon atom more electrophilic and highly susceptible to the initial oxidative addition step in palladium-catalyzed cycles, thereby accelerating many cross-coupling reactions.[9][10][11]
Caption: Summary of substituent electronic effects.
Principal Reaction Pathways: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aryl bromide facilitates the oxidative addition of Pd(0), which is often the rate-limiting step of the catalytic cycle. This makes it a highly reliable and efficient substrate for constructing new carbon-carbon and carbon-heteroatom bonds.[12][13]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most crucial transformation for this substrate, enabling the formation of biaryl structures that are ubiquitous in medicinal chemistry.[14][15][16][17] The reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, under basic conditions.[18][19]
Mechanistic Causality: The catalytic cycle proceeds through three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation where the organic moiety from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[18][20] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.
-
Expert Insight: For challenging couplings, a pre-catalyst like Pd₂(dba)₃ with a specialized phosphine ligand can offer superior results.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 85-95 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | >90 |
| Methylboronic acid | Pd(PCy₃)₂Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 70-85 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis where aryl amine motifs are prevalent.[21][22] This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[23][24]
Mechanistic Causality: The catalytic cycle is similar to the Suzuki coupling, but transmetalation is replaced by the formation of a palladium-amido complex.[25] A strong base (e.g., sodium tert-butoxide) is required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, tBu₃P) accelerate the reductive elimination step, which is often rate-limiting and prevents side reactions like β-hydride elimination.[23][25]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.) to a dry reaction vessel. Add this compound (1.0 eq.), the amine (1.1-1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Expert Insight: Using a pre-formed catalyst like [Pd(XPhos)G3] can improve reproducibility and simplify the setup.
-
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., Toluene, Dioxane, or CPME).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Sonogashira and Heck Couplings
While Suzuki and Buchwald-Hartwig reactions are most common, the C-Br bond is also reactive in other cross-coupling transformations.
-
Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I) iodide.[14] The electron-deficient nature of the substrate generally leads to high yields.[10][26]
-
Heck Coupling: This reaction couples the aryl bromide with an alkene. Due to the electron-poor nature of the substrate, the Heck reaction is expected to proceed efficiently.[9][27]
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is the dominant reaction pathway, the strong electron-withdrawing character of the -OCF₃ and -CN groups can, under specific conditions, activate the C-Br bond towards direct displacement by a powerful nucleophile via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[28][29]
Mechanistic Causality: The reaction proceeds via an addition-elimination pathway.[28][30] The nucleophile attacks the carbon atom bearing the bromine, temporarily breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[30] The negative charge is delocalized onto the ortho and para positions, where it is strongly stabilized by the -OCF₃ and -CN groups. In the final step, the bromine leaving group is expelled, and aromaticity is restored.[30]
This reaction typically requires very strong nucleophiles (e.g., NaOMe, NaNH₂) and often harsh conditions (high temperatures, polar aprotic solvents like DMSO). For aryl bromides, SNAr is generally less favorable than for the corresponding aryl fluorides or chlorides, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the higher electronegativity of F or Cl polarizing the C-X bond.[31][32]
Caption: The Addition-Elimination mechanism of SNAr.
Conclusion
This compound is a privileged scaffold whose reactivity is dominated by the chemistry of its C-Br bond. The powerful, synergistic electron-withdrawing effects of the trifluoromethoxy and nitrile groups render the molecule an outstanding substrate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations. These transformations proceed with high efficiency and predictability, providing reliable access to a vast array of complex organic molecules. While direct nucleophilic substitution is mechanistically possible, cross-coupling remains the overwhelmingly preferred method for functionalizing this versatile and indispensable building block in both academic and industrial research.
References
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Müller, K., Faeh, C., & Diederich, F. (2008). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Chivers, T. (2008). A Guide to Main Group Chemistry. Wiley. [Link]
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Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
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A Spectroscopic Guide to 3-Bromo-4-(trifluoromethoxy)benzonitrile: In-Depth Analysis for Researchers
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the versatile chemical intermediate, 3-Bromo-4-(trifluoromethoxy)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers not only raw data but also a detailed interpretation and the underlying scientific principles. Our focus is on providing actionable insights and robust methodologies to ensure the confident identification and utilization of this compound in complex synthetic pathways.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound with a molecular formula of C8H3BrF3NO. Its structure, featuring a bromine atom, a trifluoromethoxy group, and a nitrile function on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for a variety of chemical transformations, making it a key component in the synthesis of novel compounds.[2]
| Property | Value | Source |
| CAS Number | 191602-89-8 | [1] |
| Molecular Formula | C8H3BrF3NO | [1] |
| Molecular Weight | 266.02 g/mol | [1] |
| Physical Form | Solid | Sigma-Aldrich |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The substitution pattern (1,2,4-trisubstituted) leads to a predictable splitting pattern.
-
H-2: This proton is ortho to the bromine and meta to the nitrile group. It is expected to appear as a doublet.
-
H-5: This proton is ortho to the trifluoromethoxy group and meta to the bromine. It will likely appear as a doublet.
-
H-6: This proton is ortho to both the nitrile and the trifluoromethoxy groups. It is expected to be a doublet of doublets.
The trifluoromethoxy group is strongly electron-withdrawing, which will deshield the adjacent protons, causing their signals to appear at a higher chemical shift (further downfield).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:
-
Aromatic Carbons: Six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the bromine will be significantly shifted, as will the carbons bonded to the electron-withdrawing trifluoromethoxy and nitrile groups.
-
Nitrile Carbon (C≡N): A characteristic signal in the 115-125 ppm range.
-
Trifluoromethoxy Carbon (-OCF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2230 | Nitrile (C≡N) | Stretching |
| 1250-1000 | C-O-C | Asymmetric Stretching |
| 1200-1000 | C-F (in OCF₃) | Stretching |
| 800-600 | C-Br | Stretching |
The presence of a strong absorption band around 2230 cm⁻¹ is a clear indicator of the nitrile group.[3] The complex pattern of bands in the 1250-1000 cm⁻¹ region will be characteristic of the trifluoromethoxy group.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry Protocol
Caption: Workflow for mass spectrometry data acquisition.
Conclusion
The spectroscopic data for this compound are consistent with its proposed molecular structure. The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this important chemical intermediate. The methodologies and interpretations presented in this guide are intended to support researchers in their synthetic endeavors and to ensure the quality and reliability of their results.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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The Strategic Deployment of 3-Bromo-4-(trifluoromethoxy)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 3-Bromo-4-(trifluoromethoxy)benzonitrile emerges as a highly versatile scaffold, embodying a confluence of functionalities pivotal for medicinal chemistry. This technical guide delineates the potential applications of this compound, dissecting the individual and synergistic contributions of its nitrile, trifluoromethoxy, and bromo moieties. We will explore its role as a key intermediate in the synthesis of novel therapeutic agents, offering insights into its reactivity, potential biological targets, and the rationale behind its incorporation into drug design strategies. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound.
Introduction: Unveiling a Scaffold of High Potential
This compound is a substituted benzonitrile that, while not extensively documented as a final drug product, represents a rich convergence of chemical functionalities highly sought after in medicinal chemistry. Its structure offers a trifecta of strategic advantages: a metabolically robust and polar nitrile group, a lipophilic and metabolically stable trifluoromethoxy group, and a synthetically versatile bromo group. This unique combination positions the molecule as an exemplary starting point for the synthesis of complex and biologically active compounds. Understanding the distinct roles of these functional groups is crucial to appreciating the full potential of this scaffold.
Deconstruction of a Privileged Scaffold: The Three Pillars of Utility
The promise of this compound in medicinal chemistry can be best understood by examining its constituent parts.
The Nitrile Group: More Than a Synthetic Handle
The nitrile (-C≡N) group is a cornerstone of modern pharmaceutical design, with over 30 FDA-approved drugs featuring this functionality.[1][2] Its significance extends far beyond its utility as a synthetic precursor.
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, often passing through the body unchanged.[1] This inherent stability can contribute to a more predictable pharmacokinetic profile and a longer half-life for drug candidates.
-
Bioisosteric Replacement: The linear geometry and strong dipole moment of the nitrile group allow it to act as a bioisostere for other functional groups, such as carbonyls, hydroxyls, or even carboxyl groups.[3] This enables medicinal chemists to fine-tune polarity and hydrogen bonding interactions within a target binding site.
-
Binding Interactions: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in protein targets.[1] Its small size allows it to probe narrow clefts within binding pockets.[3]
-
Modulation of Physicochemical Properties: The incorporation of a nitrile group can modulate a molecule's lipophilicity and polarity, influencing its solubility, permeability, and overall druglikeness.[3]
The Trifluoromethoxy Group: A "Super" Methyl Group
The trifluoromethoxy (-OCF₃) group has garnered significant attention in drug design for its ability to impart favorable physicochemical and pharmacokinetic properties.[4][5] It is often considered a "lipophilic electron-withdrawing group."
-
Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can significantly enhance a molecule's ability to cross cell membranes and improve bioavailability.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism. This can block potential metabolic hotspots on an aromatic ring, leading to improved metabolic stability and a longer duration of action.[6][7]
-
Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing target engagement and pharmacokinetic properties.
-
Improved Binding Affinity: The unique electronic properties of the trifluoromethoxy group can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.[4]
The Bromo Group: A Gateway to Molecular Diversity
The bromine atom on the aromatic ring is a key synthetic handle, providing a versatile point for molecular elaboration through a variety of well-established chemical reactions.
-
Cross-Coupling Reactions: The bromo substituent is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[8][9] These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds with high precision, allowing for the introduction of diverse structural motifs.
-
Bioisosteric Considerations: While often used as a reactive handle, the bromo group itself can be considered as a bioisostere for other halogens or even a methyl group in certain contexts, influencing steric and electronic interactions.[10]
Potential Therapeutic Applications: A Forward-Looking Analysis
Based on the properties of its functional groups and the known activities of structurally related compounds, this compound can be envisioned as a key building block for a range of therapeutic areas.
| Therapeutic Area | Rationale | Potential Targets |
| Oncology | The trifluoromethyl and trifluoromethoxy groups are prevalent in many kinase inhibitors and other anti-cancer agents due to their ability to enhance binding affinity and improve pharmacokinetic profiles.[6] The nitrile group is also a feature of several approved cancer drugs, such as anastrozole and letrozole.[1] | Kinases (e.g., receptor tyrosine kinases, serine/threonine kinases), Aromatase, Androgen Receptor |
| Neuroscience | The lipophilicity imparted by the trifluoromethoxy group can aid in blood-brain barrier penetration, a critical requirement for CNS-targeting drugs. The nitrile group is present in various CNS-active compounds.[3] | GPCRs, Ion Channels, Enzymes involved in neurotransmitter metabolism |
| Infectious Diseases | The metabolic stability and unique electronic properties of the trifluoromethoxy group can be advantageous in the design of antiviral and antibacterial agents, potentially overcoming resistance mechanisms.[6] | Viral proteases, polymerases; Bacterial enzymes |
| Inflammatory Diseases | The structural motifs accessible from this scaffold are relevant to inhibitors of key inflammatory mediators. | Cyclooxygenase (COX) enzymes, Janus kinases (JAKs) |
Synthetic Pathways and Experimental Protocols
The synthetic utility of this compound lies in its strategic functionalization. Below are representative protocols for its synthesis and subsequent modification.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve the bromination of 4-(trifluoromethoxy)benzonitrile.
Step-by-Step Protocol:
-
Starting Material: 4-(trifluoromethoxy)benzonitrile.
-
Bromination: Dissolve 4-(trifluoromethoxy)benzonitrile in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction may be catalyzed by an acid, such as sulfuric acid.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
A similar synthetic approach for a related compound, 3-bromo-4-fluoro-benzonitrile, involves the dehydration of the corresponding amide with thionyl chloride.[11] Another related synthesis of 4-bromo-3-fluorobenzonitrile can be achieved through a Sandmeyer reaction from the corresponding aniline derivative.[12]
Exemplary Downstream Modification: Suzuki Coupling
The bromo group is readily functionalized via Suzuki coupling to introduce new aryl or heteroaryl moieties.
Step-by-Step Protocol:
-
Reactants: Combine this compound, a boronic acid or boronate ester (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a reaction vessel.
-
Solvent and Base: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain the desired coupled product.
Visualizing the Potential: Workflow and Pathway Diagrams
To better illustrate the strategic utility of this compound, the following diagrams outline its synthetic logic and potential role in drug discovery.
Caption: Synthetic workflow for this compound and its diversification.
Caption: Logic map of the compound's properties and potential applications.
Conclusion: A Call to Exploration
This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups offers a compelling platform for the development of next-generation therapeutics. The nitrile group provides metabolic stability and key binding interactions, the trifluoromethoxy group enhances lipophilicity and metabolic resistance, and the bromo group opens the door to immense structural diversity. This guide has aimed to provide a comprehensive overview of the potential held within this scaffold, encouraging medicinal chemists to explore its applications in their own drug discovery endeavors. The convergence of favorable pharmacokinetic and synthetic properties makes this compound a valuable asset in the ongoing quest for novel and effective medicines.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Duan, J., et al. (2024). The importance of nitrile functionality: FDA-approved small molecules from 2021 to 2024. RSC Medicinal Chemistry. [Link]
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Sha, T., et al. (2022). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
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OUCI. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-(trifluoromethyl)benzonitrile: A Key Intermediate in Pharmaceutical Synthesis and Advanced Materials. [Link]
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- 12. Page loading... [wap.guidechem.com]
Trifluoromethoxy-Substituted Benzonitriles: From Serendipitous Discovery to Indispensable Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, revolutionizing industries from pharmaceuticals to materials science.[1] The trifluoromethoxy (-OCF3) group, in particular, has emerged as a uniquely powerful substituent.[2][3] It imparts a combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character that is distinct from its more famous cousins, the trifluoromethyl (-CF3) and methoxy (-OCH3) groups.[1][4] When appended to the versatile benzonitrile framework—a key building block in its own right—the resulting trifluoromethoxy-substituted benzonitriles become exceptionally valuable intermediates for creating next-generation therapeutics, advanced agrochemicals, and high-performance materials.[5][6][7] This guide provides a comprehensive exploration of the discovery, synthetic evolution, and critical applications of this important class of molecules.
The Genesis of Aryl Trifluoromethyl Ethers: A Historical Perspective
The story of trifluoromethoxylated aromatics begins not with a targeted design, but with the foundational explorations of organofluorine chemistry. The first synthesis of aryl trifluoromethyl ethers was reported by the pioneering Ukrainian chemist L. M. Yagupol'skii in 1955.[8][9][10] The initial methods were far from elegant, reflecting the nascent state of fluorination technology.
Early Synthetic Hurdles: The Halogen Exchange Era
Yagupol'skii's original approach was a two-step process characterized by its harshness. It began with the chlorination of the methoxy group on electron-deficient anisoles using reagents like phosphorus pentachloride at temperatures soaring to 200 °C.[8][9] This produced an aryl trichloromethyl ether intermediate. The crucial second step involved a chlorine-fluorine exchange, accomplished by treating the intermediate with aggressive fluorinating agents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).[3][9][10]
These early methods were fraught with limitations:
-
Extreme Conditions: High temperatures and pressures were often required.
-
Hazardous Reagents: The use of highly toxic and corrosive substances like HF and antimony salts posed significant safety risks.
-
Limited Scope: The harsh conditions were incompatible with many sensitive functional groups, severely restricting the variety of molecules that could be synthesized.
The Maturation of Synthesis: Towards Milder and More Versatile Methods
The inherent limitations of early techniques spurred decades of research aimed at developing more practical and general methods for synthesizing trifluoromethoxylated aromatics. While a direct, single-step trifluoromethoxylation of a pre-existing benzonitrile remains a significant challenge, the field has evolved to rely on a robust "building block" approach. This strategy involves the multi-step synthesis from simpler, readily available trifluoromethoxylated precursors.[11]
The Building Block Strategy: A Chemist's Blueprint
Modern syntheses of trifluoromethoxy-substituted benzonitriles rarely involve introducing the -OCF3 group at the final stage. Instead, chemists strategically construct the target molecule from precursors that already contain the crucial trifluoromethoxy moiety. This approach allows for the use of well-established, high-yielding reactions to install the nitrile group and other functionalities under milder conditions.
Common synthetic transformations in this strategy include:
-
Nitrile Group Installation:
-
Sandmeyer Reaction: Conversion of a primary aromatic amine (Ar-NH₂) to a nitrile (Ar-CN) via a diazonium salt intermediate. This is a classic and reliable method for introducing the nitrile functionality.[12]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a suitable leaving group (e.g., a halogen) on the aromatic ring with a cyanide source, often catalyzed by copper (Rosenmund-von Braun reaction) or palladium complexes.[12][13]
-
-
Functional Group Interconversions:
-
Nitration and Reduction: Introduction of a nitro group (-NO₂) onto the trifluoromethoxylated ring, followed by its reduction to an amine (-NH₂), provides a handle for further reactions like the Sandmeyer.[11]
-
Diazotization and Hydroxylation: Conversion of an amino group to a hydroxyl group (-OH), which can then be a precursor for ether synthesis.[11]
-
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile
The following is a conceptual, multi-step protocol derived from established methodologies for analogous compounds, illustrating the building block approach.[11] This protocol is for informational purposes and requires optimization and strict adherence to laboratory safety procedures by experienced researchers.
Step 1: Diazotization and Hydroxylation of 3-Amino-4-chlorobenzonitrile
-
Dissolve 3-amino-4-chlorobenzonitrile in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt.
-
Add the resulting diazonium salt solution portion-wise to a boiling aqueous solution of sulfuric acid to facilitate hydrolysis.
-
Cool the reaction mixture and extract the product, 4-chloro-3-hydroxybenzonitrile, with a suitable organic solvent (e.g., ethyl acetate).
Step 2: Trifluoromethoxylation of the Phenol This step is conceptually challenging and requires specialized reagents not widely available. It represents the key introduction of the trifluoromethoxy group, which is more commonly achieved by starting with a precursor already containing this group.
-
Dissolve the 4-chloro-3-hydroxybenzonitrile from Step 1 in an anhydrous, aprotic solvent.
-
React with a suitable trifluoromethylating agent under specific conditions to form 4-chloro-3-(trifluoromethoxy)benzonitrile.
Step 3: Nitration
-
Dissolve the 4-chloro-3-(trifluoromethoxy)benzonitrile in concentrated sulfuric acid and cool to 0 °C.
-
Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature. The nitro group is expected to add ortho to the activating trifluoromethoxy group.[11]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully pour the reaction mixture over ice and extract the product, 4-chloro-2-nitro-5-(trifluoromethoxy)benzonitrile.
Step 4: Reduction of the Nitro Group
-
Dissolve the nitro compound from Step 3 in a suitable solvent like ethanol or ethyl acetate.
-
Perform a reduction using a standard method, such as catalytic hydrogenation (e.g., Pd/C with H₂ gas) or metal/acid reduction (e.g., Fe or SnCl₂ in HCl).[11]
-
Upon completion, neutralize the reaction, extract the final product, 2-amino-4-(trifluoromethoxy)benzonitrile, and purify using chromatography or recrystallization.
Physicochemical Properties and Characterization
The desirability of the trifluoromethoxy group stems from a unique combination of properties that it confers upon a molecule. Understanding these characteristics is crucial for rational drug design and materials development.
| Property | -OCH₃ (Methoxy) | -Cl (Chloro) | -CF₃ (Trifluoromethyl) | -OCF₃ (Trifluoromethoxy) | Causality & Impact |
| Electronic Effect | Electron Donating | Weakly Deactivating | Strongly Deactivating | Strongly Deactivating | The -OCF₃ group is a powerful electron-withdrawing group, altering the reactivity of the benzonitrile ring.[1] |
| Lipophilicity (π value) | -0.02 | +0.71 | +0.88 | +1.04 | The -OCF₃ group is one of the most lipophilic substituents, enhancing membrane permeability and bioavailability.[3][4] |
| Metabolic Stability | Susceptible to O-dealkylation | Stable | Highly Stable | Highly Stable | The strength of the C-F bonds makes the -OCF₃ group exceptionally resistant to metabolic breakdown, increasing drug half-life.[1] |
| Conformation | Coplanar with ring | N/A | Free rotation | Orthogonal to ring | The -OCF₃ group prefers a conformation perpendicular to the aromatic ring, which can influence binding to biological targets.[4] |
Spectroscopic Characterization: The identity and purity of trifluoromethoxy-substituted benzonitriles are confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, while ¹⁹F NMR provides a distinct signal for the -OCF₃ group, which is highly informative.
-
IR Spectroscopy: Characteristic absorption bands are observed for the nitrile group (C≡N stretch, ~2230 cm⁻¹), the C-O ether linkage, and the strong C-F bonds.
-
Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the molecular formula. Recent studies have also employed Density Functional Theory (DFT) calculations to predict and correlate experimental spectroscopic data (FT-IR, FT-Raman) with the molecular structure and vibrational modes of these compounds.[14][15]
Applications: The Value of a Versatile Intermediate
Trifluoromethoxy-substituted benzonitriles are not typically end-products themselves but are highly valued as intermediates for synthesizing a wide array of high-value molecules.[5][6]
-
Medicinal Chemistry: This is arguably the most significant area of application. The unique properties of the -OCF3 group are leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[16][17] These benzonitriles serve as key building blocks for synthesizing pharmaceuticals targeting a range of diseases.[5][6] For example, related benzonitrile structures are used to develop potent phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases.[18] The trifluoromethoxy group enhances lipophilicity for better membrane permeability and provides metabolic stability for a longer duration of action.[1][18]
-
Agrochemicals: In the quest for more effective and safer agricultural products, trifluoromethoxy-substituted benzonitriles are used in the formulation of herbicides, fungicides, and pesticides.[19] The -OCF3 group can increase the biological activity and stability of these agents in the environment.[5]
-
Materials Science: The robustness and unique electronic properties imparted by the trifluoromethoxy group make these compounds useful in the synthesis of advanced materials.[18] They can be incorporated into specialty polymers and coatings to enhance thermal stability, chemical resistance, and durability.[5][6]
Conclusion and Future Perspectives
The journey of trifluoromethoxy-substituted benzonitriles from laboratory curiosities, born from harsh and unforgiving chemical reactions, to indispensable building blocks in modern science is a testament to the progress of synthetic chemistry. While early methods laid the crucial groundwork, it is the development of strategic, multi-step syntheses that has unlocked their true potential. The unparalleled combination of lipophilicity, metabolic stability, and electron-withdrawing strength offered by the trifluoromethoxy group ensures that these scaffolds will remain at the forefront of innovation.
Looking ahead, the field continues to pursue the "holy grail" of a general, mild, and direct method for the trifluoromethoxylation of aromatic rings. Success in this area would dramatically increase the accessibility of these valuable compounds. As our synthetic toolkit expands, we can expect to see trifluoromethoxy-substituted benzonitriles play an even greater role in the discovery of novel therapeutics, more efficient agrochemicals, and next-generation materials.
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- Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. Fluoropharm Co., Ltd.
- Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. Autech Industry Co., Limited.
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- Sulfonium Salt Utilized both in Mesitylation and in Trifluoromethylation - TCI Chemicals. TCI Chemicals.
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- J. Sci. Res. 18 (1), 231-240 (2026) - Nematic van der Waals Free energy. Journal of Scientific Research.
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- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group - RSC Publishing. Royal Society of Chemistry.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 3-Bromo-4-(trifluoromethoxy)benzonitrile
Abstract
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-4-(trifluoromethoxy)benzonitrile. This protocol is specifically tailored for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex organic molecules. The guide offers a detailed experimental protocol, insights into the reaction mechanism, and strategies for optimization. The electron-withdrawing nature of the nitrile and trifluoromethoxy groups on the aryl bromide substrate presents unique challenges that this protocol is designed to address.
Introduction: The Significance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species, such as a boronic acid or its ester, with an organohalide.[2][3] Its applications are vast, particularly in the pharmaceutical industry for the synthesis of complex biaryl structures, which are prevalent in many drug candidates.
The substrate of focus, this compound, is a valuable building block due to the presence of the trifluoromethoxy and nitrile functionalities. These groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. However, the electron-deficient nature of the aromatic ring can impact the reactivity of the aryl bromide in the Suzuki coupling, necessitating carefully optimized reaction conditions.[4]
Reaction Principle and Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species.[2][5] The electron-withdrawing groups on this compound can facilitate this step.[6]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex.[2][7] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][8]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and completing the cycle.[5][7]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, as each component plays a distinct role in the catalytic cycle.[3][7]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should consider this a foundational method, with the understanding that optimization may be necessary for specific coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with care; toxic if swallowed, in contact with skin, or if inhaled.[9] |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially Available | Air-sensitive, store under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas before use. |
| Deionized Water | Degas before use. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Brine (saturated NaCl solution) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup Workflow
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered, anhydrous potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate, inert atmosphere environment (e.g., a glovebox), add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask.
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with inert gas three times.
-
Solvent Addition: A degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) is added via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the aryl bromide).
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. Deionized water is added to the mixture, and the product is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[10]
Optimization and Troubleshooting
The success of a Suzuki coupling can be highly dependent on the specific substrates. If the initial reaction provides a low yield, consider the following optimization strategies:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands such as SPhos or XPhos can be more effective, especially for challenging couplings.[8] Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps.[6][7]
-
Base Selection: The choice of base is crucial for activating the boronic acid.[1] If potassium carbonate is ineffective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[1][11] For base-sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial.[8]
-
Solvent System: The solvent mixture influences the solubility of the reagents and the reaction rate.[7] Other common solvent systems include toluene/water, DMF, or THF.[3][5] The addition of water is often necessary to dissolve the inorganic base and facilitate transmetalation.[3]
-
Temperature: Reaction temperatures typically range from 80-110 °C.[5] Lowering the temperature may be necessary for thermally sensitive substrates, while higher temperatures can be required for less reactive partners.
Potential Side Reactions:
-
Protodeborylation: The hydrolysis of the boronic acid to the corresponding arene is a common side reaction, especially with heteroaryl boronic acids.[3] Using boronic esters (e.g., pinacol esters) can mitigate this issue.[3]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This can often be minimized by carefully controlling the reaction conditions and ensuring an oxygen-free environment.[11]
Safety Precautions
-
This compound is hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds. The protocol outlined in this document provides a solid foundation for the successful coupling of this compound. By understanding the reaction mechanism and the role of each component, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired products, paving the way for the development of novel pharmaceuticals and other advanced materials.
Catalytic Cycle of the Suzuki-Miyaura Reaction
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Application Notes and Protocols for the Sonogashira Reaction of 3-Bromo-4-(trifluoromethoxy)benzonitrile
Introduction: Synthesizing Novel Arylalkynes
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has been instrumental in the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its tolerance to a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1]
This guide provides a detailed technical overview and practical protocols for the Sonogashira reaction using 3-Bromo-4-(trifluoromethoxy)benzonitrile as the aryl halide substrate. This particular substrate presents a unique combination of electronic and steric challenges. The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the trifluoromethoxy (-OCF₃), significantly influences the electronic properties of the aromatic ring. Additionally, the bromine atom is situated ortho to the trifluoromethoxy group, introducing potential steric hindrance that can impact the efficiency of the catalytic cycle. Understanding these factors is paramount to developing a robust and high-yielding protocol.
This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who are looking to employ this versatile reaction for the synthesis of novel substituted arylalkynes.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] While copper-free protocols have been developed, the classical approach leverages the synergistic action of both metals.[4][5]
The Palladium Cycle:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, which is often generated in situ from a palladium(II) precursor. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1] For aryl bromides like this compound, elevated temperatures may be required to facilitate this step.[1]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) center. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, leading to the formation of a copper(I) acetylide intermediate. This species is then primed for the transmetalation step with the palladium complex.
The base plays a crucial role in the Sonogashira reaction, not only by facilitating the deprotonation of the terminal alkyne but also by neutralizing the hydrogen halide byproduct formed during the reaction.[1]
Below is a diagram illustrating the generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycles of the Sonogashira reaction.
Experimental Considerations for this compound
The specific substitution pattern of this compound necessitates careful consideration of the reaction conditions to achieve optimal results.
-
Catalyst System: A combination of a palladium source and a copper(I) co-catalyst is the standard approach.[6] Common palladium precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] For challenging substrates, more active catalysts employing bulky, electron-rich phosphine ligands may be beneficial.[7] The use of N-heterocyclic carbene (NHC) palladium complexes has also been shown to be effective for aryl bromides.[3] Copper(I) iodide (CuI) is the most frequently used co-catalyst.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the reaction's efficiency. For sterically hindered aryl bromides, bulky and electron-rich ligands can promote the crucial oxidative addition step.[7] Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and other biaryl phosphines.
-
Base and Solvent: The selection of the base and solvent is critical. Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed and can often serve as the solvent as well.[1] For less reactive aryl bromides, a stronger base in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may be necessary.
-
Temperature: While some Sonogashira reactions can proceed at room temperature, the coupling of aryl bromides often requires heating to facilitate the oxidative addition.[1] The electron-withdrawing nature of the substituents on this compound may necessitate elevated temperatures.
-
Copper-Free Conditions: A notable side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst.[5] If this becomes a significant issue, a copper-free protocol should be considered.[4][5] These reactions often require more active palladium catalysts and may need higher temperatures or stronger bases.
Recommended Reaction Protocols
Two protocols are presented below: a standard copper-co-catalyzed method and a copper-free alternative. It is recommended to initially screen the reaction on a small scale to determine the optimal conditions.
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with a terminal alkyne.
Table 1: Reaction Parameters for Protocol 1
| Parameter | Recommended Value/Reagent | Notes |
| Aryl Bromide | This compound | 1.0 equivalent |
| Terminal Alkyne | Varies | 1.2 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1 - 5 mol% |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | 2 - 10 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 2 - 3 equivalents |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous and degassed |
| Temperature | 60 - 80 °C | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of aryl bromide) via syringe, followed by the base (e.g., Et₃N, 2.5 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at the desired temperature (e.g., 70 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylalkyne product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if significant alkyne homocoupling is observed with the standard method.
Table 2: Reaction Parameters for Protocol 2
| Parameter | Recommended Value/Reagent | Notes |
| Aryl Bromide | This compound | 1.0 equivalent |
| Terminal Alkyne | Varies | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂ with a bulky phosphine ligand (e.g., P(t-Bu)₃) or a pre-catalyst | 1 - 5 mol% |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent | Dimethylformamide (DMF) or 1,4-Dioxane | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Higher temperatures may be required |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability |
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a more electron-rich ligand), or switching to a stronger base and a more polar solvent.
-
Alkyne Homocoupling: If significant formation of the alkyne dimer is observed, switch to the copper-free protocol. Reducing the amount of copper co-catalyst in the standard protocol may also be beneficial.
-
Dehalogenation: In some cases, reduction of the aryl bromide to the corresponding arene can occur. This can be minimized by ensuring strictly anaerobic conditions and using purified reagents.
Safety and Handling
This compound and related organohalides should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
Conclusion
The Sonogashira reaction is a highly effective method for the synthesis of substituted arylalkynes from this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction temperature, high yields of the desired products can be achieved. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
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- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.
- Plenio, H.; Fleck, T. J. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 2012, 77(17), 7349-7362.
- Alami, M.; Ferri, F.; Linstrumelle, G. An efficient copper-free palladium-catalysed cross-coupling of terminal alkynes with vinyl and aryl halides and triflates. Tetrahedron Letters, 1993, 34(40), 6403-6406.
- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Chemistry – An Asian Journal, 2013, 8(12), 3049-3059.
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
- Liang, B.; Dai, M.; Chen, J.; Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 2005, 70(1), 391-393.
- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Synthesis, 2019, 51(06), 1342-1352.
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Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 2011, 333(6042), 603-606.
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Copper-free Sonogashira coupling - The chemical reaction database. Retrieved from [Link]
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 2017, 7(12), 7058-7065.
- Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Tetrahedron Letters, 2007, 48(49), 8703-8706.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 2020, 5(1), 333-346.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 2018, 3(8), 9831-9838.
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 2017, 7, 7058-7065.
- Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 2008, 1(1-2), 91-96.
- Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society, 2023, 145(1), 249-256.
- Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates.
- Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 2014, 136(15), 5746-5751.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 2014, 70(34), 5843-5848.
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Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. Retrieved from [Link]
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- Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
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Sonogashira Cross-Coupling - J&K Scientific LLC. Retrieved from [Link]
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Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2022). Retrieved from [Link]
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- A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 2022, 54(03), 655-657.
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-
Sonogashira coupling reactions of 4-nitrobromobenzene with different... - ResearchGate. Retrieved from [Link]
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 2014, 16(14), 3724-3727.
- Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters, 2012, 14(24), 6298-6301.
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Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2022). Retrieved from [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Organic Letters, 2001, 3(26), 4295-4297.
- Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Letters, 2000, 2(18), 2841-2843.
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Application Note & Protocol: Palladium-Catalyzed Cyanation of 3-Bromo-4-(trifluoromethoxy)benzonitrile
Abstract: This document provides a comprehensive guide to the palladium-catalyzed cyanation of 3-bromo-4-(trifluoromethoxy)benzonitrile, a key transformation for synthesizing 4-(trifluoromethoxy)isophthalonitrile. This protocol is designed for researchers, medicinal chemists, and process development scientists. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step experimental procedure. Furthermore, this guide includes a troubleshooting section to address common challenges and ensure a robust, reproducible synthesis.
Scientific Introduction & Strategic Importance
The synthesis of complex organic molecules for pharmaceutical and agrochemical applications relies heavily on robust and versatile cross-coupling methodologies. The palladium-catalyzed cyanation of aryl halides stands as a cornerstone C-C bond-forming reaction, providing efficient access to aryl nitriles. These nitrile-containing molecules are not merely synthetic intermediates; they are prevalent structural motifs in numerous FDA-approved drugs.[1][2][3] The nitrile group is a unique functional handle, acting as a bioisostere for carbonyl or hydroxyl groups, participating in hydrogen bonding, and enhancing pharmacokinetic profiles through improved metabolic stability and solubility.[1]
The target substrate, this compound, incorporates two functionalities of high strategic value in drug design:
-
The Benzonitrile Moiety: As a versatile precursor, the nitrile group can be transformed into amines, amides, or carboxylic acids, enabling diverse downstream chemical modifications.[4][5] Its presence is crucial in drugs like the anticancer agent Letrozole and the antidepressant Citalopram.[2][6]
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is highly sought after in medicinal chemistry for its profound impact on a molecule's physicochemical properties.[7][8] The strong C-F bonds enhance metabolic stability, increasing a drug's half-life.[9][10] Furthermore, the -OCF₃ group is one of the most lipophilic substituents, which can be used to modulate a compound's ability to cross biological membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10]
This application note details a state-of-the-art protocol for the conversion of this compound to 4-(trifluoromethoxy)isophthalonitrile, a valuable building block for novel chemical entities.
Reaction Mechanism & Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The key challenge in these reactions is preventing the deactivation of the palladium catalyst by excess cyanide ions, which can act as potent poisons to all intermediates in the cycle.[6][11][12][13] The use of bulky, electron-rich phosphine ligands is a key strategy to mitigate this issue.[14]
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: A low-valent Pd(0) complex, coordinated to phosphine ligands, reacts with the aryl bromide (Ar-Br). The palladium center inserts itself into the C-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step for aryl bromides.
-
Transmetalation: The cyanide source (in this case, derived from K₄[Fe(CN)₆]) exchanges the bromide ligand on the Pd(II) center with a cyanide ligand.
-
Reductive Elimination: The final step involves the formation of the C-CN bond as the aryl and cyanide ligands are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: General catalytic cycle for palladium-catalyzed cyanation.
Protocol Design: Justification of Parameters
The success of this protocol hinges on the careful selection of each component. Below is an explanation for the choice of reagents and conditions.
| Parameter | Selection | Justification |
| Substrate | This compound | An electron-deficient aryl bromide, generally reactive towards oxidative addition. |
| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | A non-toxic, inexpensive, and stable solid cyanide source.[6][15][16] Its use avoids the high toxicity associated with KCN or NaCN and the hazards of Zn(CN)₂.[6][17] |
| Catalyst System | XPhos Pd G3 (Precatalyst) | This third-generation palladacycle precatalyst is air- and moisture-stable, ensuring reproducibility.[6][12] It efficiently generates the active Pd(0) catalyst in situ. The bulky, electron-rich XPhos ligand accelerates reductive elimination and prevents catalyst deactivation by cyanide.[6][18] |
| Base | Potassium Carbonate (K₂CO₃) | A common, inexpensive base that facilitates the activation of the precatalyst and the overall catalytic turnover. |
| Solvent System | 1,4-Dioxane / Water (5:1) | A biphasic system is often optimal when using K₄[Fe(CN)₆].[6] Dioxane solubilizes the organic substrate and catalyst, while water helps dissolve the inorganic cyanide source and base, facilitating the transfer of cyanide to the organic phase. |
| Temperature | 110 °C | This temperature provides a sufficient rate of reaction for the cyanation of an aryl bromide without promoting significant thermal decomposition of the catalyst or substrate. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst by atmospheric oxygen. |
Detailed Experimental Protocol
This protocol outlines the procedure for a 1.0 mmol scale reaction. All manipulations should be performed using standard inert atmosphere techniques.
Figure 2: Step-by-step experimental workflow for the cyanation reaction.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents |
| This compound | 175277-76-6 | 266.02 | 266 mg | 1.0 |
| Potassium Ferrocyanide Trihydrate | 14459-95-1 | 422.39 | 211 mg | 0.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| XPhos Pd G3 | 1445085-87-9 | 863.58 | 17.3 mg | 0.02 (2 mol%) |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5.0 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 1.0 mL | - |
| Ethyl Acetate (for workup) | 141-78-6 | 88.11 | ~50 mL | - |
| Brine (for workup) | - | - | ~20 mL | - |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - |
Equipment
-
Oven-dried 25 mL Schlenk flask or reaction vial with a Teflon-lined cap
-
Magnetic stir bar
-
Magnetic stirrer/hotplate with temperature control
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Analytical equipment (TLC, LC-MS, NMR)
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (266 mg, 1.0 mmol), potassium ferrocyanide trihydrate (211 mg, 0.5 mmol), potassium carbonate (276 mg, 2.0 mmol), and XPhos Pd G3 (17.3 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum or screw cap. Connect the flask to a Schlenk line, and carefully evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Using syringes, add degassed anhydrous 1,4-dioxane (5.0 mL) followed by degassed deionized water (1.0 mL). The mixture will appear as a suspension.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously to ensure effective mixing of the biphasic system.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-8 hours. The reaction is complete upon consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine all organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(trifluoromethoxy)isophthalonitrile.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 85-95%.
Troubleshooting Guide
Even robust protocols can encounter issues. This section provides guidance on common problems.[19]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Insufficiently inert atmosphere (oxygen contamination).2. Poor Reagent Quality: Wet solvents or impure starting materials.3. Insufficient Mixing: Inadequate stirring of the biphasic mixture. | 1. Improve inert atmosphere technique; ensure proper evacuation/backfill cycles. Use a fresh bottle of catalyst.2. Use anhydrous, degassed solvents. Verify the purity of the starting material.3. Increase the stirring speed to create a fine emulsion. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst Decomposition: Reaction temperature is too high or reaction run for too long.2. Water Content: Excess water can sometimes lead to side reactions. | 1. Reduce the reaction temperature to 90-100 °C and monitor carefully. Do not let the reaction run significantly past completion.2. Ensure the correct solvent ratio is used. |
| Inconsistent Results | 1. Catalyst Loading: Inaccurate weighing of the catalyst.2. Reagent Heterogeneity: K₄[Fe(CN)₆] and K₂CO₃ are solids; poor mixing can lead to inconsistent local concentrations. | 1. Be meticulous when weighing the catalyst. For larger scales, consider preparing a stock solution of the catalyst in dioxane.2. Ensure vigorous stirring is maintained throughout the reaction. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
Palladium Catalysts: Can be toxic and are heavy metals. Avoid inhalation of dust.
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Potassium Ferrocyanide: While considered non-toxic, it can release hydrogen cyanide gas if mixed with strong acids. NEVER acidify the reaction or waste streams without proper quenching and safety protocols.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, according to institutional and local environmental regulations. Do not mix waste streams without considering chemical compatibility.
References
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- Journal of Biomedical Research & Environmental Sciences. (n.d.).
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- Benchchem. (n.d.).
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- Organic Letters. (2007).
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- ResearchGate. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
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- The Journal of Organic Chemistry. (2005).
- Organic Synthesis International. (2014).
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- Organic Letters. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
- MIT Open Access Articles. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
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- Benchchem. (2025). Troubleshooting guide for the synthesis of electron-deficient aryl acetonitriles.
- Wikipedia. (n.d.). Benzonitrile.
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- Synlett. (2020).
- MIT Open Access Articles. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
- Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling.
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Application Note: The Strategic Use of 3-Bromo-4-(trifluoromethoxy)benzonitrile in the Synthesis of Next-Generation Kinase Inhibitors
An Application Guide for Researchers and Medicinal Chemists
Introduction: The Central Role of Kinase Inhibitors and Advanced Building Blocks
Protein kinases are a large family of enzymes that play a critical role in regulating complex cellular processes, including growth, proliferation, and differentiation.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Small molecule kinase inhibitors, which typically function by competing with ATP at the enzyme's active site, have revolutionized the treatment of various malignancies and inflammatory conditions.[3][4]
The success of these targeted therapies hinges on the rational design of molecules with high potency, selectivity, and favorable pharmacokinetic properties. This necessitates the use of sophisticated chemical building blocks that introduce specific functionalities to optimize drug-target interactions and metabolic stability. 3-Bromo-4-(trifluoromethoxy)benzonitrile has emerged as a highly valuable scaffold in medicinal chemistry for precisely this purpose. Its unique trifunctional structure provides a powerful platform for constructing complex kinase inhibitor cores.
This guide provides an in-depth analysis of the strategic advantages of this compound and offers a detailed protocol for its application in a key synthetic transformation.
The Trifunctional Advantage: Deconstructing this compound
The utility of this compound lies in the distinct and synergistic roles of its three key functional groups, which allow for controlled, sequential modifications.
-
The Bromine Atom: Positioned on the aromatic ring, the bromine atom serves as a versatile synthetic handle. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][6] This enables the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental for assembling the complex molecular architectures of modern pharmaceuticals.[5]
-
The Trifluoromethoxy (-OCF3) Group: This functional group is highly prized in drug design for its profound impact on a molecule's physicochemical properties.[7][8] The -OCF3 group is a strong electron-withdrawing group that can significantly enhance:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by cytochrome P450 enzymes.[8]
-
Lipophilicity: It increases the molecule's lipophilicity, which can improve cell membrane permeability and bioavailability.[8][9]
-
Binding Affinity: The group can modulate the electronic environment of the molecule, potentially leading to stronger interactions with the target kinase.[9][10]
-
-
The Nitrile (-CN) Group: The nitrile is a versatile and valuable pharmacophore.[11] It is a polar, linear group that can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the hinge region of a kinase's ATP-binding pocket.[11] Furthermore, the nitrile can be chemically transformed into other important functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), providing additional pathways for molecular elaboration.[6]
The logical relationship between these functional groups and their application in synthesis is illustrated below.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a generic heterocyclic boronic acid.
Objective: To synthesize 3-(Heterocyclyl)-4-(trifluoromethoxy)benzonitrile, a key intermediate for kinase inhibitor development.
Materials and Reagents:
| Reagent | CAS Number | Molecular Wt. | Molar Eq. |
| This compound | 175278-17-8 | 268.02 | 1.0 |
| Heterocyclic Boronic Acid | Variable | Variable | 1.2 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.5 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - |
| Water (Degassed) | 7732-18-5 | 18.02 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |
| Brine (Saturated NaCl solution) | N/A | N/A | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the heterocyclic boronic acid (1.2 eq.), and Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 eq.).
-
Expertise Note: The use of a dichloropalladium complex with a bulky phosphine ligand like dppf is crucial for promoting efficient catalytic turnover and preventing side reactions.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is a critical step to prevent the oxidation and deactivation of the palladium(0) catalyst which is formed in situ.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq.). The solvent ratio of dioxane to water is typically 4:1.
-
Expertise Note: The aqueous base is essential for the transmetalation step of the catalytic cycle. The solvent system must be able to dissolve both the organic starting materials and the inorganic base.
-
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Trustworthiness Note: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its strategically positioned functional groups allow for the construction of complex molecular scaffolds through reliable and well-established synthetic methodologies like the Suzuki-Miyaura coupling. The incorporation of the trifluoromethoxy group provides a distinct advantage in tuning the pharmacokinetic properties of drug candidates, enhancing metabolic stability and cell permeability. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic application of advanced intermediates like this compound will remain a cornerstone of successful drug discovery programs.
References
- The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. (2025, December). BenchChem.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006, March 1). Bioorganic & Medicinal Chemistry Letters.
- Kinase inhibitors - Patent US-9751837-B2. (n.d.). PubChem.
- The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring 4-Bromo-2-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry.
- Inhibitors of tyrosine kinases - US7169791B2. (n.d.). Google Patents.
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). National Institutes of Health.
- The synthesis of novel kinase inhibitors using click chemistry. (2014, April 1). Semantic Scholar.
- Compounds useful as kinase inhibitors - WO2017103611A1. (n.d.). Google Patents.
- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021, June 10). PMC - NIH.
- Benzonitrile derivatives as kinase inhibitors - SG2014015234A. (n.d.). Google Patents.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central.
- Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. (n.d.). PMC.
- The Role of 4-Bromo-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery. (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.
- HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018, February 6). YouTube.
- Tyrosine Kinase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf.
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Application Note: Strategic Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-4-(trifluoromethoxy)benzonitrile
Abstract
3-Bromo-4-(trifluoromethoxy)benzonitrile is a highly valuable building block in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the presence of a reactive carbon-bromine bond and two potent electron-withdrawing groups—the nitrile (-CN) and the trifluoromethoxy (-OCF3) moieties. This unique electronic profile enhances the substrate's reactivity in palladium-catalyzed cross-coupling reactions, particularly in the crucial oxidative addition step. This guide provides a comprehensive overview of catalyst system selection for the most common and synthetically valuable cross-coupling reactions of this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. By explaining the rationale behind the choice of palladium precatalysts, ligands, bases, and solvents, this document serves as a practical resource for researchers, chemists, and drug development professionals to streamline their synthetic efforts and achieve optimal reaction outcomes.
The Substrate: A Profile of this compound
Understanding the inherent properties of this compound (CAS RN: 191602-89-8) is fundamental to selecting an appropriate catalyst system.[1]
-
Electronic Properties: The benzonitrile ring is rendered significantly electron-deficient by the synergistic electron-withdrawing effects of the nitrile group at C1 and the trifluoromethoxy group at C4. This electronic characteristic is highly favorable for the initial oxidative addition of the aryl bromide to a Pd(0) center, which is often the rate-limiting step in the catalytic cycle.[2][3] The trifluoromethoxy group, in particular, is prized in medicinal chemistry for its high metabolic stability and lipophilicity.[4]
-
Reactivity: In palladium-catalyzed cross-coupling reactions, the hierarchy of halide reactivity is generally I > Br > OTf >> Cl.[2][5] Consequently, the C-Br bond at the 3-position is the exclusive site of reaction under standard conditions, allowing for precise and selective functionalization.
Core Principles of Catalyst Selection
A successful cross-coupling reaction hinges on the judicious selection of a catalyst system, which is a combination of a palladium source and a supporting ligand. This combination dictates the catalyst's stability, activity, and selectivity.
-
Palladium Source (Precatalyst): The active catalyst in these reactions is a Pd(0) species. Common precatalysts include air-stable Pd(II) sources like Pd(OAc)₂ or PdCl₂, which are reduced in situ, or Pd(0) sources like Pd₂(dba)₃.[2][6] Modern, well-defined precatalysts that incorporate the ligand (e.g., palladacycles) often exhibit superior stability and reactivity, requiring lower catalyst loadings and offering greater reproducibility.[2][7]
-
The Ligand (The Key Modulator): The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center and modulates its steric and electronic environment to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.[8] For electron-deficient aryl bromides like our substrate, bulky and electron-rich phosphine ligands are typically the most effective. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in oxidative addition, and they accelerate the final reductive elimination step to release the product and regenerate the catalyst.[2][9]
Visualizing the Workflow and Catalytic Cycle
A systematic approach is crucial for optimizing cross-coupling reactions. The following workflow illustrates a general strategy for catalyst screening and optimization.
Caption: General workflow for catalyst system optimization.
The Suzuki-Miyaura reaction, a staple for C-C bond formation, proceeds through a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application Protocols for Key Cross-Coupling Reactions
The following protocols are generalized starting points based on established methodologies for electron-deficient aryl bromides. Optimization of specific parameters may be required for novel coupling partners.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is highly effective for forming biaryl structures. The electron-withdrawing nature of the substrate facilitates both oxidative addition and reductive elimination.
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium precatalyst (1-3 mol%) and the ligand (1.1-1.2x mol% relative to Pd).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the specified temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|---|
| Arylboronic Acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | High |
| Arylboronic Acid | Pd₂(dba)₃ (1.5 mol%) | RuPhos (3.5 mol%) | K₂CO₃ | 1,4-Dioxane | 80-100 | High[10] |
| Heteroarylboronic Acid | PdCl₂(dppf) (3 mol%) | (none) | Cs₂CO₃ | DMF | 90 | Good to High[11] |
| Potassium Aryltrifluoroborate | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | High[10] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the synthesis of valuable arylamine derivatives. It typically requires a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand to promote the challenging C-N reductive elimination.[9][12]
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-3 mol%), the ligand (1.1-1.2x mol% relative to Pd), and the base (1.4-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|---|
| Primary/Secondary Alkyl Amine | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100-110 | High[13] |
| Primary/Secondary Aryl Amine | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
| Hindered Primary Amine | Pd₂(dba)₃ (2 mol%) | t-BuBrettPhos (4 mol%) | LHMDS | Toluene | RT to 80 | Good to High[14] |
| Ammonia equivalent (e.g., LiN(SiMe₃)₂) | Pd₂(dba)₃ (1.5 mol%) | tBu₃P·HBF₄ (3 mol%) | LiN(SiMe₃)₂ | Toluene | 80-100 | Good[12] |
Sonogashira Coupling (C-C(sp) Bond Formation)
This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne, a common motif in functional materials and complex molecules. The classic protocol uses a copper(I) co-catalyst, though copper-free versions are often preferred to avoid homocoupling of the alkyne.[15][16]
Protocol (Copper-Free):
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium precatalyst (1-2 mol%), and the ligand (2-4 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the base (e.g., a bulky amine or an inorganic base).
-
Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Heat the reaction mixture with stirring and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Coupling Partner | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|---|
| Terminal Alkyne (Aryl/Alkyl) | PdCl₂(PPh₃)₂ (2 mol%) | (none) | CuI (3 mol%) | Et₃N | THF | RT to 60 |
| Terminal Alkyne (Aryl/Alkyl) | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | (none) | Cs₂CO₃ | 1,4-Dioxane | 80-110[17] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3 mol%) | (none) | CuI (5 mol%) | i-Pr₂NH | Toluene | 70 |
Heck Reaction (C-C Vinylation)
The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene, typically with trans selectivity.[18] Electron-deficient aryl bromides are excellent substrates for this transformation.[19]
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (1-3 mol%), and the base (1.2-1.5 eq.).
-
If using a solid ligand, add it at this stage (2-4 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the alkene (1.2-2.0 eq.).
-
Heat the reaction mixture with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Redissolve the residue in a suitable solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Table 4: Recommended Catalyst Systems for Heck Reaction
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| n-Butyl Acrylate | Pd(OAc)₂ (1 mol%) | P(o-tolyl)₃ (2 mol%) | Et₃N | DMF or Acetonitrile | 80-120 |
| Styrene | Pd(OAc)₂ (2 mol%) | (none, phosphine-free) | K₂CO₃ | DMAc | 120-140 |
| Electron-deficient Olefin | Herrmann's Catalyst (1 mol%) | (none) | NaOAc | NMP | 110 |
Troubleshooting and Optimization
Table 5: Common Issues and Potential Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive catalyst system. 2. Reaction temperature too low. 3. Insufficiently strong base. | 1. Screen different ligands (e.g., move to a more electron-rich, bulkier biarylphosphine ligand). 2. Gradually increase the reaction temperature in 10-20 °C increments. 3. For Suzuki, try Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, switch to NaOtBu or LHMDS.[5] |
| Formation of Homocoupling Byproducts | 1. (Suzuki) Degradation of boronic acid. 2. (Sonogashira) Oxygen present, promoting Glaser coupling. | 1. Use a slight excess (1.1-1.2 eq.) of the boronic acid or switch to a more stable boronate ester. 2. Ensure the reaction is performed under a strictly inert atmosphere and use thoroughly degassed solvents. |
| Formation of Dehalogenated Byproduct | 1. Presence of reducing impurities. 2. Side reaction in the catalytic cycle (e.g., β-hydride elimination from Pd-H species). | 1. Ensure all reagents and solvents are pure and anhydrous. 2. Add a hydrogen acceptor or screen different ligands/bases to alter the kinetics of the catalytic cycle. |
References
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]
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Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Grasa, G. A., Viciu, M. S., Huang, J., & Nolan, S. P. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
-
Caddick, S., & Cloke, F. G. N. (Eds.). (2015). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Tlili, A., & Billard, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Angewandte Chemie International Edition. [Link]
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Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. organic-chemistry.org. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Organic & Biomolecular Chemistry. [Link]
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Knauber, T., & Togni, A. (2011). Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. [Link]
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Chen, C., et al. (2023). Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. Chemical Science. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Frank, E., & Wölfling, J. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. [Link]
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da Silva, A. L., et al. (2017). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
-
Bruno, N. C., & Buchwald, S. L. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Kašpari, T., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Zapevalov, A. Y., & Saloutin, V. I. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). researchgate.net. [Link]
-
Hoff, L. V., Hauser, J. M., & Gademann, K. (2021). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... researchgate.net. [Link]
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Base and solvent effects in Suzuki reactions with 3-Bromo-4-(trifluoromethoxy)benzonitrile
Application Notes & Protocols
Optimizing Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-(trifluoromethoxy)benzonitrile: A Guide to Base and Solvent Effects
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing C(sp²)–C(sp²) bonds.[1] This palladium-catalyzed reaction is indispensable in the pharmaceutical and materials science sectors for assembling complex molecular architectures.[2][3] One particularly valuable building block is this compound (CAS 191602-89-8), which features a bromine atom prime for cross-coupling and two strong electron-withdrawing groups: a nitrile (-CN) and a trifluoromethoxy (-OCF3) group.[4]
The pronounced electron-deficient nature of this aryl bromide significantly influences its reactivity.[5][6] While the oxidative addition step is generally facilitated, the overall success and efficiency of the coupling are critically dependent on the judicious selection of the base and solvent system. This guide provides an in-depth analysis of these effects, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to achieve optimal outcomes in their synthetic endeavors.
The Mechanistic Imperative: Why Base and Solvent Choice is Critical
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount to rationalizing the profound impact of the base and solvent.
The reaction comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The electron-withdrawing groups on this substrate typically accelerate this step.[8]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This is the key step where the base exerts its primary influence.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the catalytically active Pd(0) species.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The base is not merely a spectator; it is an essential activator in the rate-determining transmetalation step.[9] Two primary mechanistic pathways are generally accepted, and the operative path depends on the specific reaction components.[10][11]
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻). This activated species readily transfers its aryl group to the palladium center.[9][11]
-
Hydroxide/Alkoxide Pathway: The base (or water/alcohol in the solvent) generates hydroxide or alkoxide ions, which can displace the bromide on the Pd(II) complex. The resulting [Ar-Pd(II)-OH] complex then undergoes transmetalation with the neutral boronic acid.[10]
The choice of base strength directly impacts the formation rate and concentration of these key intermediates.
Caption: The two primary activation pathways facilitated by the base.
The solvent system is far more than an inert medium; it governs the solubility of reagents, modulates the activity of the base and catalyst, and can stabilize reactive intermediates.[12][13]
-
Polarity: Solvent polarity can influence the rate and selectivity of the reaction, though the relationship is not always linear.[12][14] Polar solvents may stabilize charged intermediates and transition states, potentially altering the reaction mechanism.[15]
-
Protic vs. Aprotic: Polar protic solvents (e.g., water, alcohols) can hydrogen bond with reagents and serve as a source of hydroxide/alkoxide for the catalytic cycle.[16] Polar aprotic solvents (e.g., DMF, DMSO, MeCN) offer excellent solvating power but lack acidic protons.[16][17] Nonpolar solvents like toluene and dioxane are also highly effective, often used in combination with water to create a biphasic system that aids in product separation and catalyst stability.[18]
Comparative Analysis of Reaction Conditions
The electron-deficient nature of this compound makes it a highly reactive partner for oxidative addition. However, this same electronic character can render the corresponding boronic acid (if used as a coupling partner) susceptible to protodeboronation. Careful selection of base and solvent is therefore crucial to balance reactivity and stability.
The choice of base can dramatically affect reaction rate and yield. Weaker bases may require higher temperatures or longer reaction times, while overly strong bases can promote side reactions.
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Couplings
| Base | Type | Strength | Typical Conditions | Key Considerations & Rationale |
|---|---|---|---|---|
| K₂CO₃ | Inorganic | Moderate | Toluene/H₂O or Dioxane/H₂O, 80-100 °C | A reliable, cost-effective choice for many substrates. Its moderate strength minimizes degradation of sensitive functional groups.[11][18] |
| Cs₂CO₃ | Inorganic | Strong | THF, Dioxane, or Toluene, 60-90 °C | More soluble in organic solvents than K₂CO₃, often leading to faster reactions at lower temperatures. Particularly effective for less reactive coupling partners.[19] |
| K₃PO₄ | Inorganic | Strong | Toluene or Dioxane, 80-110 °C | A strong, non-nucleophilic base often superior for sterically hindered substrates or electron-poor boronic acids where transmetalation is slow.[19][20] |
| NaOH | Inorganic | Strong | Aqueous mixtures, RT-80 °C | Highly effective and inexpensive, but its high nucleophilicity and basicity can lead to hydrolysis of sensitive esters or functional groups.[21] |
| Organic Bases (e.g., DBU, TEA) | Organic | Moderate | Anhydrous solvents (e.g., DMF, MeCN) | Useful for substrates that are sensitive to water or strong inorganic bases. Can be less effective and may require higher catalyst loadings.[11][22] |
For this compound, K₃PO₄ is often an excellent starting point, especially when coupling with electron-deficient or sterically demanding boronic acids, as it robustly promotes the transmetalation step without introducing excessive nucleophilic hydroxide that could degrade the substrate.[19]
The solvent system must effectively dissolve the organic substrates, the inorganic base, and the palladium catalyst complex. Biphasic systems are often advantageous.
Table 2: Comparative Performance of Common Solvent Systems
| Solvent System | Type | Polarity | Typical Temperature | Key Considerations & Rationale |
|---|---|---|---|---|
| Toluene / H₂O | Biphasic, Aprotic/Protic | Low/High | 80-110 °C | A classic, robust system. Toluene dissolves the organic components while water dissolves the inorganic base, creating an efficient interface for the reaction.[18] |
| Dioxane / H₂O | Miscible, Aprotic/Protic | Moderate/High | 80-100 °C | Dioxane's miscibility with water creates a homogeneous phase at higher temperatures, which can accelerate reaction rates.[23] |
| DMF or DMA | Monophasic, Polar Aprotic | High | 60-120 °C | Excellent solvating power for a wide range of substrates. However, high temperatures can lead to catalyst decomposition or side reactions.[24] |
| 2-MeTHF / H₂O | Biphasic, Aprotic/Protic | Low/High | 70-90 °C | A greener alternative to THF and toluene. Forms a biphasic mixture with water and has a higher boiling point than THF. |
| Ethanol / H₂O | Miscible, Protic | High | Reflux (~80 °C) | A green and effective solvent system, particularly for polar substrates. Can facilitate the reduction of Pd(II) precatalysts.[7] |
For this specific substrate, a Dioxane/H₂O or Toluene/H₂O system provides a reliable balance of solubility, reaction rate, and catalyst stability.[12][23]
Detailed Experimental Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.
Caption: A generalized workflow for the Suzuki coupling protocol.
This protocol is a reliable starting point for coupling with simple, electron-neutral, or electron-rich arylboronic acids.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Deionized Water (1 mL, degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar and condenser.
-
-
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient arylboronic acids, where transmetalation may be sluggish.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (6 mL, degassed)
-
Deionized Water (0.6 mL, degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar and condenser.
-
-
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Stir the mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh catalyst or a pre-catalyst (e.g., XPhos Pd G3). Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase reaction temperature by 10-20 °C. |
| Protodeboronation of Boronic Acid | Base is too strong or reaction time is too long; Presence of excess water. | Use a milder base (K₂CO₃). Reduce reaction time by monitoring closely. Use a boronic ester (e.g., pinacol ester) which is more stable.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Reduce the catalyst loading. |
| Formation of Phenol Byproduct | Hydrolysis of the aryl-palladium intermediate. | This can occur with strong bases in aqueous media. Try anhydrous conditions with an organic base or use K₃PO₄ which is less nucleophilic.[25] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing valuable chemical entities. Due to the substrate's electron-deficient nature, careful consideration of the base and solvent system is essential for success. Weaker bases like K₂CO₃ in Dioxane/H₂O provide a reliable method for standard couplings. For more challenging transformations involving sterically or electronically demanding partners, a stronger, non-nucleophilic base such as K₃PO₄ combined with a robust catalyst system in Toluene/H₂O is highly recommended. By understanding the mechanistic roles of these components, researchers can rationally design experiments, troubleshoot effectively, and achieve high-yielding, reproducible results.
References
- Alacid, E., & Najera, C. (2009). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 42(5), 689-699.
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16545-16554. [Link]
-
Schley, N. D., & Fu, G. C. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 136(48), 16987-16990. [Link]
-
Schley, N. D., & Fu, G. C. (2017). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 56(36), 10764-10767. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Byers, J. A., et al. (2018). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 122(25), 6649-6661. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Nolan, S. P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Hartwig, J. F., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3321-3335. [Link]
-
Protic Vs Aprotic Solvents. (n.d.). Protic Vs Aprotic Solvents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Inno Pharmchem. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(43), 13002-13003. [Link]
-
ResearchGate. (n.d.). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. [Link]
-
ResearchGate. (2004). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
MDPI. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules, 30(1), 123. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Buchwald, S. L., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Lipshutz, B. H., & Gallou, F. (2018). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry, 20(16), 3658-3673. [Link]
-
ResearchGate. (2014). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. [Link]
-
ResearchGate. (2013). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. University of Edinburgh Research Explorer. [Link]
-
Molander, G. A., et al. (2017). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. Journal of the American Chemical Society, 139(16), 5751-5754. [Link]
-
ResearchGate. (n.d.). Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides. ResearchGate. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 191602-89-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. benchchem.com [benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
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- 16. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 17. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 18. reddit.com [reddit.com]
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- 21. youtube.com [youtube.com]
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- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. research.ed.ac.uk [research.ed.ac.uk]
Troubleshooting & Optimization
How to improve yield in Suzuki coupling of 3-Bromo-4-(trifluoromethoxy)benzonitrile
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions requires a blend of theoretical knowledge and practical insight. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura coupling of 3-Bromo-4-(trifluoromethoxy)benzonitrile, a substrate of significant interest in pharmaceutical and materials science development.
Understanding Your Substrate: this compound
Before troubleshooting, it's crucial to understand the electronic and steric nature of your aryl bromide. This molecule possesses two powerful electron-withdrawing groups (EWGs): the nitrile (-CN) and the trifluoromethoxy (-OCF₃) group.
-
Electronic Effects : The presence of strong EWGs makes the aromatic ring electron-deficient. This generally accelerates the initial, often rate-determining, oxidative addition step of the palladium catalyst into the carbon-bromine bond.[1]
-
Steric Effects : The bromine atom is positioned at C3, adjacent to the C4-trifluoromethoxy group. While not severely hindered, this substitution pattern can influence the approach of bulky ligands and the boronic acid coupling partner, making the choice of ligand critical for success.[2][3]
-
Potential Challenges : The nitrile group, while generally a spectator, can potentially coordinate to the palladium center under certain conditions, which may require careful ligand selection to mitigate.[4]
This combination of electronic activation and moderate steric demand makes this substrate a prime candidate for modern, highly active catalyst systems.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during this specific Suzuki coupling in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the starting material. What are the primary causes?
A: This is a common and frustrating issue that typically points to a problem with the catalytic system's activity.
-
Cause 1: Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[5] If not rigorously excluded, oxygen can oxidize the catalyst to inactive Pd(II) species or lead to homocoupling of the boronic acid.[1]
-
Cause 2: Ineffective Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This process can be inefficient.[7]
-
Cause 3: Poor Reagent Quality: Boronic acids can degrade over time, especially when exposed to moisture, forming boroxines which can be less reactive.[5]
-
Solution: Use fresh, high-purity boronic acid. If its quality is uncertain, consider using the corresponding pinacol boronate ester, which is significantly more stable.[1]
-
Q2: I'm observing significant formation of 4-(trifluoromethoxy)benzonitrile (debromination). How can I prevent this side reaction?
A: The formation of the debrominated product is known as hydrodehalogenation. It occurs when the aryl halide is reduced instead of coupled.[4]
-
Cause: This side reaction is often promoted by sources of hydride, which can arise from certain solvents (like isopropanol if used as a solvent or additive) or from side reactions involving the base and trace water. It can also be favored when the desired cross-coupling is slow.
-
Solutions:
-
Optimize the Base: A very strong base or one with poor solubility can sometimes exacerbate this issue. Screen different bases; K₃PO₄ is often a good choice as it is strong enough to promote transmetalation but can be less prone to causing side reactions than some alkoxides.[7]
-
Increase Catalytic Efficiency: A more active catalyst system that accelerates the desired cross-coupling pathway can outcompete the hydrodehalogenation reaction. Employing bulky, electron-rich ligands (see FAQ 1) is a key strategy here.[4]
-
Solvent Choice: Ensure you are using high-purity, appropriate solvents. Avoid solvents that can act as a hydride source.
-
Q3: My main byproduct is the homocoupling of my boronic acid partner. What is the cause and solution?
A: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is a classic sign of oxygen in the reaction mixture.[1][10]
-
Cause: As mentioned in Q1, oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid, which regenerates Pd(0) and consumes your nucleophile.[1]
-
Solution: The solution is identical to preventing catalyst inactivation: rigorous degassing of all solvents and maintaining a strict inert atmosphere throughout the entire setup and reaction time is non-negotiable.[5]
Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the right Palladium Catalyst and Ligand?
For an electron-deficient and moderately hindered substrate like this compound, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may result in low yields.[11]
-
Recommendation: Use bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands stabilize the palladium catalyst, promote efficient oxidative addition, and facilitate the final reductive elimination step.[3][12]
-
Starting Point: SPhos or XPhos are excellent, versatile choices for this type of substrate.[4][7]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands are also highly effective, particularly for sterically demanding couplings, and can be used with PEPPSI-type precatalysts.[1][13]
| Ligand Class | Examples | Suitability for this compound | Rationale |
| Simple Phosphines | PPh₃, P(t-Bu)₃ | Low to Moderate | May require higher temperatures and catalyst loadings; often less efficient for challenging substrates.[14] |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent | Bulky, electron-rich ligands that accelerate key catalytic steps and provide stability. Ideal for electron-deficient aryl halides.[4][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very Good to Excellent | Strong σ-donors that form very stable catalysts; excellent for sterically hindered substrates.[13][14] |
FAQ 2: What is the optimal Base and Solvent system?
The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for the transmetalation step.[14][16] Its effectiveness is highly dependent on the solvent.
-
Bases:
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cs₂CO₃ is more soluble and often gives better results but is more expensive.[17] K₂CO₃ is a reliable and cost-effective starting point.[4][18]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often very effective, particularly in anhydrous conditions or with boronate esters.[7]
-
-
Solvents:
-
Aqueous Mixtures: A mixture of an organic solvent and water is the most common system. The water helps to dissolve the inorganic base.[17] Excellent starting points include 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio).[6][19]
-
Anhydrous Solvents: Solvents like THF or 2-MeTHF can be used, especially with organic-soluble bases like K₃PO₄.
-
| Base | Common Solvents | Comments |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Standard, reliable, and cost-effective choice.[4][19] |
| Cs₂CO₃ | Dioxane/H₂O, THF | Higher solubility can improve reaction rates and yield.[17] |
| K₃PO₄ | THF, Toluene, Dioxane (can be used with or without H₂O) | A strong base, often excellent for challenging couplings.[6][7] |
FAQ 3: How critical is maintaining an inert atmosphere and using degassed solvents?
Absolutely critical. As detailed in the troubleshooting guide, this is the single most common reason for failure in Suzuki couplings. Failure to do so leads directly to catalyst inactivation and homocoupling side products, drastically reducing your yield.[1][5]
Experimental Protocols & Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination, which regenerates the active catalyst.[17][20]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 7. researchgate.net [researchgate.net]
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- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion in Sonogashira coupling of electron-deficient aryl bromides
Welcome to our dedicated technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this powerful C-C bond-forming reaction, particularly when working with electron-deficient aryl bromides. My goal is to provide you with not only solutions but also the underlying mechanistic reasoning to empower you to confidently troubleshoot and optimize your reactions.
Understanding the Challenge: The Sluggish Nature of Electron-Deficient Aryl Bromides
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
While aryl iodides are highly reactive substrates, aryl bromides, and especially electron-deficient ones, can present significant challenges, often resulting in low conversion rates. This is primarily due to the slower rate of the oxidative addition step, which is the rate-limiting step in many cases.[1] The electron-withdrawing groups on the aryl bromide decrease the electron density of the C-Br bond, making it less susceptible to cleavage by the Pd(0) catalyst.
This guide will walk you through a systematic approach to overcoming these challenges, transforming your low-yielding reactions into successful conversions.
Troubleshooting Guide: A Step-by-Step Approach to Optimizing Your Sonogashira Coupling
Low conversion in a Sonogashira coupling with an electron-deficient aryl bromide can be attributed to several factors. The following troubleshooting guide is structured to help you systematically identify and address the root cause of the issue.
Step 1: Evaluate Your Catalyst System
The choice of the palladium source and, more critically, the ancillary ligand is paramount for activating the C-Br bond of an electron-deficient aryl bromide.
Is your ligand optimal for this transformation?
Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient for these challenging substrates. Bulky and electron-rich phosphine ligands are known to accelerate the rate of oxidative addition.[1][2] Consider screening the following classes of ligands:
-
Buchwald-type biaryl phosphine ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for cross-coupling reactions involving less reactive aryl halides. Their steric bulk promotes the formation of a monoligated, highly active Pd(0) species.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be effective alternatives to phosphines in Sonogashira couplings.
Is your palladium precatalyst appropriate?
Step 2: Re-evaluate the Role of the Copper Co-catalyst
The copper(I) co-catalyst (typically CuI) plays a crucial role by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, the presence of copper can also lead to a significant side reaction: the oxidative homocoupling of the alkyne to form a diyne (Glaser-Hay coupling). This is particularly problematic with electron-deficient aryl bromides, as the slow primary reaction gives more opportunity for this side reaction to occur.
Are you observing significant alkyne homocoupling?
If so, consider the following strategies:
-
Reduce the amount of CuI: Lowering the copper loading can sometimes suppress homocoupling without significantly impacting the desired reaction rate.
-
Switch to a copper-free Sonogashira protocol: This is often the most effective solution. Copper-free conditions may require a stronger base or different solvent system to facilitate the direct reaction of the alkyne with the palladium complex.[3][4]
Step 3: Optimize the Base and Solvent System
The base and solvent are not merely reaction media; they actively influence the catalytic cycle.
Is your base strong enough?
Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent. However, for challenging substrates, stronger inorganic bases may be necessary.[2] Consider screening:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)[5]
Is your solvent choice appropriate?
The solvent must dissolve all reaction components and can influence catalyst stability and activity.
-
Polar aprotic solvents: DMF, NMP, or THF are often more effective than amine solvents for difficult couplings.[2]
-
Solvent mixtures: Sometimes a mixture of solvents, such as THF/Et₃N, can provide a good balance of solubility and reactivity.
Step 4: Adjust the Reaction Temperature
While many Sonogashira couplings proceed at room temperature, electron-deficient aryl bromides often require thermal energy to overcome the activation barrier of the oxidative addition step.[2]
Are you running the reaction at a sufficient temperature?
-
Gradually increase the reaction temperature, for example, to 60-80 °C.
-
For very unreactive substrates, temperatures of 100-120 °C may be necessary, in which case a high-boiling solvent like NMP or dioxane would be required.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a black precipitate in my reaction. What is it and what should I do?
A: The formation of a black precipitate is likely palladium black, which results from the decomposition of your palladium catalyst. This can be caused by impurities in your reagents or solvent, or by running the reaction at too high a temperature. Ensure your reagents and solvent are pure and dry, and consider if a lower reaction temperature is feasible with a more active catalyst system. Some anecdotal evidence suggests that THF may promote the formation of palladium black.
Q2: My starting materials are consumed, but I'm not getting my desired product. What are the likely side reactions?
A: Besides the aforementioned Glaser-Hay homocoupling of the alkyne, another common side reaction is the hydrodehalogenation of your aryl bromide, where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain bases and impurities. Careful analysis of your crude reaction mixture by LC-MS or GC-MS can help identify these byproducts and guide your optimization efforts.
Q3: Can I use an aryl chloride instead of an aryl bromide?
A: Aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond. While challenging, their coupling is possible but typically requires more specialized and highly active catalyst systems (e.g., palladacycles or systems with bulky, electron-rich phosphine ligands), higher reaction temperatures (often >100 °C), and careful optimization of the base and solvent.[2] Interestingly, copper has been found to inhibit the Sonogashira reaction of aryl chlorides, making copper-free conditions highly recommended for these substrates.[2]
Q4: How can I minimize the risk of catalyst poisoning?
A: Ensure all your reagents are of high purity. The alkyne, in particular, should be free of any acidic impurities. Use freshly distilled and thoroughly degassed solvents. Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is crucial to prevent oxidation of the catalyst.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol is designed for the parallel screening of different phosphine ligands to identify the optimal catalyst system for your specific substrates.
-
To an array of oven-dried reaction vials equipped with stir bars, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Add the electron-deficient aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
In a separate flask, prepare a solution of the base (e.g., Cs₂CO₃, 2.0 equiv) and CuI (1.5 mol%) in the chosen solvent (e.g., DMF). Degas this solution by sparging with argon for 20 minutes.
-
Under an inert atmosphere, dispense the degassed base/copper solution into each reaction vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C).
-
Monitor the reactions at regular intervals by TLC, GC, or LC-MS.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant issue.
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Add the electron-deficient aryl bromide (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add the inorganic base (e.g., K₃PO₄, 2.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion.
Data Presentation
Table 1: Common Reagents for Sonogashira Coupling of Electron-Deficient Aryl Bromides
| Component | Examples | Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Choose air-stable precatalysts for ease of handling. |
| Ligands | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are generally preferred. |
| Copper Source | CuI | Use fresh, high-purity CuI. Consider omitting for copper-free protocols. |
| Bases | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger inorganic bases are often needed for less reactive bromides. |
| Solvents | DMF, NMP, THF, Dioxane, Toluene | Higher boiling point solvents are necessary for high-temperature reactions. |
Visualizations
Diagram 1: The Catalytic Cycles of Sonogashira Coupling
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809. [Link]
-
Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)–Copper and –Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Hartwig, J. F. (2007). The Electronic Nature of the Aryl Halide and the Mechanism of the Sonogashira Reaction. Inorganic Chemistry, 46(6), 1936–1947. [Link]
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Temperature for Palladium-Catalyzed Reactions of 3-Bromo-4-(trifluoromethoxy)benzonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the optimization of reaction temperature in palladium-catalyzed cross-coupling reactions involving the electron-deficient substrate, 3-Bromo-4-(trifluoromethoxy)benzonitrile. The unique electronic properties of this aryl bromide, characterized by the strongly electron-withdrawing nitrile (-CN) and trifluoromethoxy (-OCF3) groups, present specific challenges and opportunities in reaction optimization. This guide will address common questions and provide in-depth, scientifically-grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling of this compound is sluggish and gives low yields. Should I simply increase the temperature?
While increasing the temperature can enhance reaction rates, it is not always the optimal solution for electron-deficient substrates and can sometimes be detrimental. Here’s a breakdown of the factors to consider:
-
The "Double-Edged Sword" of High Temperatures: For many Suzuki-Miyaura reactions, temperatures in the range of 80-110 °C are effective.[1] However, excessively high temperatures can lead to several undesirable outcomes:
-
Catalyst Decomposition: Palladium catalysts, particularly those with less bulky or thermally robust ligands, can decompose at elevated temperatures, leading to the formation of inactive palladium black.[2]
-
Side Reactions: Higher temperatures can promote side reactions such as protodeboronation of the boronic acid coupling partner.
-
Substrate/Product Degradation: The functional groups on your substrate or desired product may not be stable at very high temperatures.
-
-
Causality-Driven Temperature Optimization: Instead of arbitrarily increasing the temperature, consider the elementary steps of the catalytic cycle:
-
Oxidative Addition: The oxidative addition of an electron-deficient aryl bromide like this compound to a Pd(0) center is generally facile and may not require high temperatures. In fact, for highly electron-poor aryl halides, this step can be quite rapid even at lower temperatures.[3]
-
Transmetalation: This step is often the rate-determining step and can be influenced by temperature. However, the choice of base and solvent system often has a more significant impact on the efficiency of transmetalation than temperature alone.
-
Reductive Elimination: The final product-forming step is also temperature-dependent. For electron-deficient systems, reductive elimination to form the C-C bond is often accelerated at higher temperatures.[4]
-
-
Troubleshooting Workflow for Temperature Optimization:
Caption: Troubleshooting workflow for Suzuki coupling temperature optimization.
Q2: I am attempting a Heck reaction with this compound and an acrylate. What is a good starting temperature, and what are the common temperature-related pitfalls?
The Heck reaction typically requires higher temperatures than Suzuki-Miyaura couplings to proceed efficiently.[5]
-
Recommended Starting Temperature Range: A good starting point for the Heck reaction with your substrate would be in the range of 100-140 °C.[6][7] The specific temperature will depend on the solvent, base, and ligand used.
-
Common Temperature-Related Issues in Heck Reactions:
-
β-Hydride Elimination: While this is a key step in the desired catalytic cycle, at suboptimal temperatures, it can compete with other pathways, leading to side products.
-
Double Bond Isomerization: At higher temperatures, isomerization of the double bond in the product can occur, leading to a mixture of E/Z isomers or other constitutional isomers.
-
Thermal Stability of the Alkene: Ensure your alkene coupling partner is stable at the required reaction temperature.
-
-
Data-Driven Temperature Considerations:
| Reaction Type | Typical Temperature Range (°C) | Key Considerations for this compound |
| Suzuki-Miyaura | 70 - 110 | Oxidative addition is likely facile; focus on optimizing for transmetalation and reductive elimination. |
| Heck | 100 - 140 | Higher activation energy is often required. Monitor for product isomerization.[5] |
| Buchwald-Hartwig | 80 - 120 | Highly dependent on the amine nucleophile and ligand choice.[8][9] |
| Cyanation | 40 - 120 | Can often be achieved at milder temperatures with appropriate catalyst systems.[10][11] |
Q3: For a Buchwald-Hartwig amination, how does the nature of the amine influence the optimal reaction temperature?
The optimal temperature for a Buchwald-Hartwig amination is highly dependent on the steric hindrance and nucleophilicity of the amine coupling partner.
-
Primary vs. Secondary Amines:
-
Primary Amines: Generally, primary amines are more reactive and may couple at lower temperatures (e.g., 80-100 °C).
-
Secondary Amines: Sterically hindered secondary amines often require higher temperatures (e.g., 100-120 °C) and more robust catalyst systems to overcome steric repulsion and facilitate C-N bond formation.[12]
-
-
Aromatic vs. Aliphatic Amines:
-
Anilines (Aromatic): Electron-rich anilines may react at milder temperatures, while electron-deficient anilines will likely require more forcing conditions.
-
Aliphatic Amines: These are generally more nucleophilic than anilines and can often react at lower temperatures.
-
-
The Role of the Ligand: The choice of phosphine ligand is critical and directly impacts the required temperature. Bulky, electron-rich ligands like XPhos or RuPhos can stabilize the palladium catalyst at higher temperatures and promote the challenging reductive elimination step, allowing for the coupling of less reactive amines.[8][13]
Q4: My reaction is turning black at elevated temperatures. What is happening and how can I prevent it?
A black precipitate is a strong indication of palladium catalyst decomposition into palladium black, which is catalytically inactive.
-
Causes of Catalyst Decomposition:
-
Thermal Instability: The Pd(0) active species can agglomerate at high temperatures, especially with ligands that are not sufficiently bulky or strongly coordinating to stabilize the metal center.
-
Oxidative Degradation: The presence of oxygen can lead to the oxidation and subsequent decomposition of the catalyst. It is crucial to maintain a rigorously inert atmosphere.
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leaving the palladium center exposed and prone to aggregation.
-
-
Strategies for Prevention:
-
Use Thermally Stable Precatalysts and Ligands: Employ modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands are designed to be more robust at higher temperatures.[14]
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Optimize Reaction Time: Monitor your reaction closely. Once the starting material is consumed, cool the reaction down to prevent prolonged exposure of the catalyst to high temperatures.
-
Lower the Temperature: If decomposition is persistent, a lower reaction temperature, potentially with a longer reaction time or a more active catalyst system, may be necessary.
-
Q5: How do the electron-withdrawing groups on this compound specifically affect the temperature requirements for the key steps of the catalytic cycle?
The strong electron-withdrawing nature of the nitrile and trifluoromethoxy groups has a pronounced effect on the thermodynamics and kinetics of the catalytic cycle.
Caption: Influence of temperature on the key steps of the palladium catalytic cycle for an electron-deficient aryl bromide.
-
Oxidative Addition (Ar-X to Pd(0)): This step is generally accelerated by electron-withdrawing groups on the aryl halide.[3] Therefore, high temperatures are often not necessary for this initial step and may even be counterproductive if they lead to premature catalyst degradation.
-
Reductive Elimination (Ar-R from Pd(II)): The effect of electronics on this step is more complex.
-
For C-C bond formation (e.g., Suzuki, Heck), reductive elimination is often favored by electron-withdrawing groups on the aryl ring.[4] Elevated temperatures can further promote this step.
-
For C-N bond formation (e.g., Buchwald-Hartwig), the electronic effects can be more nuanced, but generally, a more electron-poor aryl group can facilitate reductive elimination.
-
For C-CN bond formation (cyanation), reductive elimination from an arylpalladium cyanide complex can be slower for electron-poor aryl groups.[15] In such cases, higher temperatures may be required to drive the reaction to completion.
-
This detailed understanding of how temperature influences each step of the catalytic cycle for your specific substrate is key to rational and successful reaction optimization.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in Suzuki-Miyaura Coupling
-
Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vials with septum caps and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.
-
Heating: Place the vials in a pre-heated aluminum heating block with different temperature zones (e.g., 70 °C, 85 °C, 100 °C).
-
Monitoring: After a set time (e.g., 2, 6, and 18 hours), take aliquots from each reaction vial for analysis by LC-MS or GC-MS to determine the consumption of starting material and the formation of the product.
-
Workup and Purification: Once the optimal conditions are identified, the reaction can be scaled up. After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Hartwig, J. F. (2008). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 47(1), 2-19. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Culkin, D. A., & Hartwig, J. F. (2004). Reductive Elimination from Arylpalladium Cyanide Complexes. Organometallics, 23(15), 3398–3416. [Link]
-
Zhang, C., & Wang, J. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610–2616. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 62(18), 6066–6068. [Link]
-
Zhang, C., & Wang, J. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2610-2616. [Link]
-
Widenhoefer, R. A., & Buchwald, S. L. (1998). Electronic dependence of C-O reductive elimination from palladium (aryl)neopentoxide complexes. Journal of the American Chemical Society, 120(26), 6504–6511. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Ghaffari, B., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ACS Catalysis, 13(7), 4745-4752. [Link]
-
Ghaffari, B., et al. (2023). Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. ResearchGate. [Link]
-
Al-Masum, M., & Kumar, C. S. (2011). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. The Mirica Group, University of Illinois. [Link]
-
Bouley, B. S., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
-
Schroeter, F., & Strassner, T. (2018). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 37(11), 1745–1750. [Link]
-
Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 64(43). [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Wallace, D. J., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Heterocyclic Chemistry, 53(4), 1086-1094. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 141-147. [Link]
-
Hartwig, J. F. (2008). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 47(1), 2-19. [Link]
-
Hartwig, J. F. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group. [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]
-
Tang, X., & Wu, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(10), 2469. [Link]
-
Cho, Y. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17923–17932. [Link]
-
Bouley, B. S., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ResearchGate. [Link]
-
Fors, B. P., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 134(1), 12-15. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 18-21. [Link]
-
Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
Zhang, C., & Wang, J. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 923-934. [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
-
Wang, D., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 11(1), 527. [Link]
-
Chemical Communications. (2017). Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. [Link]
-
Al-Masum, M., & Kumar, C. S. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 16(7), 5898-5906. [Link]
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- 2. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
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- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive Elimination from Arylpalladium Cyanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile
Welcome to the technical support guide for the synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile (CAS No. 1735-53-1). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key chemical intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes, improve purity, and ensure reliable results.
Overview of Synthetic Strategy and Impurity Hotspots
The most common and industrially relevant synthesis of this compound proceeds via a multi-step pathway, typically starting from 4-(trifluoromethoxy)aniline. The general sequence involves an electrophilic bromination followed by a Sandmeyer reaction. Each of these steps presents a unique set of challenges and potential impurity formation points that can impact the final product's quality and yield.
This guide provides a structured question-and-answer format to address specific issues you may encounter.
Impurity Troubleshooting and FAQs
Section 1: Identification of Common Impurities
Question 1: My final product shows several unexpected peaks in the HPLC and GC-MS analysis. What are the most likely impurities I should be looking for?
Answer: Impurities can originate from starting materials, side reactions, or incomplete reactions. Based on the standard synthetic route (Aniline → Bromination → Diazotization → Cyanation), the impurities can be systematically categorized.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Typical Origin |
| 4-(trifluoromethoxy)aniline | Unreacted starting material from the bromination step. | |
| 3-Bromo-4-(trifluoromethoxy)aniline | Unreacted intermediate from the Sandmeyer reaction. | |
| 3,5-Dibromo-4-(trifluoromethoxy)aniline | Over-bromination of 4-(trifluoromethoxy)aniline. | |
| 3-Bromo-4-(trifluoromethoxy)phenol | Hydrolysis of the diazonium salt intermediate during the Sandmeyer reaction.[1] | |
| Biaryl Impurities | (Aryl-Aryl) | Homocoupling of the aryl radical intermediate during the Sandmeyer reaction.[1] |
| Azo Compounds | (Aryl-N=N-Aryl) | Coupling of the diazonium salt with the electron-rich precursor aniline.[2] |
Below is a diagram illustrating the main synthetic pathway and the junctures at which these common impurities are typically formed.
Caption: Workflow diagram showing impurity formation points.
Question 2: My isolated product has a distinct yellow or reddish-brown color. What causes this discoloration, and how can I prevent it?
Answer: A colored product is most often indicative of residual azo compounds. These highly conjugated molecules are formed when the diazonium salt intermediate couples with an electron-rich aromatic species present in the reaction mixture, most commonly the unreacted 3-bromo-4-(trifluoromethoxy)aniline.
-
Causality: This side reaction is favored if the diazotization is incomplete or if the diazonium salt is not consumed quickly in the subsequent cyanation step. The diazonium ion is a potent electrophile, and any unreacted aniline acts as a nucleophile.
-
Prevention & Troubleshooting:
-
Ensure Complete Diazotization: Before adding the cyanide source, it is crucial to confirm that all the starting aniline has been converted to the diazonium salt. This can be checked by spotting a small sample of the reaction mixture on starch-iodide paper; the presence of excess nitrous acid (from NaNO₂) will result in an immediate blue-black color.
-
Maintain Low Temperatures: The coupling reaction is accelerated at higher temperatures. Keep the diazotization and the initial phase of the Sandmeyer reaction strictly between 0-5 °C to minimize this side reaction.[2]
-
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution. This ensures that the diazonium salt concentration remains low at any given time, favoring the desired cyanation over the undesired coupling reaction.
-
Section 2: Troubleshooting Reaction Steps
Question 3: My bromination of 4-(trifluoromethoxy)aniline is not clean. I'm seeing significant amounts of unreacted starting material and a dibrominated species. How can I optimize this step?
Answer: Achieving selective mono-bromination requires careful control of stoichiometry and reaction conditions. The amino and trifluoromethoxy groups are both activating and ortho-, para-directing. Since the para position is blocked by the -OCF₃ group, bromination occurs ortho to the highly activating amino group.
-
Problem: Unreacted Starting Material: This suggests insufficient brominating agent or a reaction that has not gone to completion.
-
Solution: Ensure you are using at least one full equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). Monitor the reaction by TLC or GC until the starting aniline spot has been consumed.
-
-
Problem: Over-bromination (Dibromo Impurity): This occurs when a second bromine atom adds to the other position ortho to the amino group.
-
Solution:
-
Stoichiometry: Avoid using a large excess of the brominating agent. A molar ratio of 1.0 to 1.05 equivalents of brominating agent to aniline is typically optimal.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C). Electrophilic aromatic substitution is an exothermic process, and higher temperatures can lead to reduced selectivity and increased rates of side reactions.[3]
-
Slow Addition: Add the brominating agent (especially liquid bromine) slowly and portion-wise to the solution of the aniline to avoid localized areas of high concentration.
-
-
Question 4: The yield of my Sandmeyer reaction is consistently low, and my crude NMR shows a major byproduct with a phenolic -OH peak. What is happening?
Answer: The presence of a significant phenolic impurity, 3-Bromo-4-(trifluoromethoxy)phenol, is a classic sign of premature decomposition of the diazonium salt by water. The diazonium group (-N₂⁺) is an excellent leaving group, and in the presence of water, it can be displaced by a hydroxyl group.
-
Causality: The stability of aryl diazonium salts is highly dependent on temperature. As the temperature rises above 5-10 °C, the rate of decomposition to the corresponding phenol increases dramatically.[1][4]
-
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. Maintain the temperature of the diazotization mixture and the copper cyanide solution between 0 °C and 5 °C at all times using an ice-salt bath.
-
Minimize Water Content: While the reaction is run in an aqueous medium, avoid unnecessary dilution. Use concentrated acids as specified in the procedure.
-
pH Control: Ensure the solution is sufficiently acidic during diazotization. The acid prevents the formation of diazoamino compounds and stabilizes the diazonium salt.
-
Below is a diagram illustrating the competing reaction pathways for the diazonium salt intermediate.
Caption: Competing fates of the diazonium intermediate.
Section 3: Purification Strategies
Question 5: How can I effectively remove the 3-Bromo-4-(trifluoromethoxy)phenol impurity from my final product?
Answer: The phenolic impurity is acidic due to the hydroxyl group. This property can be exploited for a straightforward and effective separation from your neutral nitrile product using a liquid-liquid extraction.
-
Experimental Protocol: Caustic Wash
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The basic solution will deprotonate the acidic phenol, converting it into its water-soluble phenoxide salt.
-
Separate the aqueous layer. The phenoxide salt will be in this layer.
-
Repeat the basic wash one or two more times to ensure complete removal.
-
Wash the organic layer with water and then with brine to remove any residual base and to aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified nitrile product.
-
Question 6: My product seems pure by NMR, but my elemental analysis shows inconsistencies, and I'm concerned about residual copper. How do I remove inorganic contaminants?
Answer: Residual copper salts from the copper(I) cyanide reagent are a common issue. These are often not visible by NMR but can interfere with downstream applications and analytical results.
-
Purification Protocol:
-
After the Sandmeyer reaction is complete and the organic product has been extracted, perform a wash with an aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride.
-
Ammonia forms a water-soluble complex with copper(I) and copper(II) ions ([Cu(NH₃)₄]²⁺), effectively pulling them from the organic layer into the aqueous phase. The aqueous layer will often turn a deep blue color, indicating the presence of the copper-ammonia complex.
-
Follow this with a water wash and a brine wash before drying and concentrating the organic phase. This procedure is highly effective at reducing copper content to trace levels.
-
References
-
PrepChem. Synthesis of 3-bromo-4-fluoro-benzonitrile. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Google Patents. US2494817A - Bromination of trifluoromethyl derivatives of benzene.
-
MDPI. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
- Google Patents. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst.
-
ResearchGate. Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
RSC Publishing. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Available at: [Link]
-
RSC Publishing. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. Available at: [Link]
-
ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available at: [Link]
-
RSC Publishing. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
Technical Support Center: Purification of Trifluoromethoxy-Containing Compounds
Welcome to the technical support center for the purification of trifluoromethoxy (-OCF3) containing compounds. The unique physicochemical properties imparted by the -OCF3 group—such as high lipophilicity, metabolic stability, and distinct electronic characteristics—make these molecules highly valuable in pharmaceutical and agrochemical development.[1][2] However, these same properties can present significant challenges during purification.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven answers to common troubleshooting questions, detailed experimental protocols, and data-driven insights to help you navigate the complexities of purifying these unique molecules.
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of trifluoromethoxy-containing compounds in a direct Q&A format.
Question 1: My -OCF3 compound is co-eluting with a key impurity on my standard silica gel column. How can I improve the separation?
Answer: This is a frequent challenge stemming from the unique polarity of the trifluoromethoxy group. While highly electronegative, the fluorine atoms are poor hydrogen bond acceptors, meaning the -OCF3 group adds significant lipophilicity (Hansch π = +1.04) without contributing much to the polar interactions that dominate silica gel chromatography.[1] If your target compound and impurity have similar overall structures, they may exhibit nearly identical retention times on silica.
Here are several strategies to resolve this, moving from simple adjustments to more advanced techniques:
-
Optimize Your Solvent System: Before abandoning silica, exhaust all options with your mobile phase. Systematically screen solvent systems with different selectivities. For example, if you are using a standard hexane/ethyl acetate gradient, try substituting ethyl acetate with methyl tert-butyl ether (MTBE), dichloromethane, or acetone. These solvents offer different hydrogen bonding and dipole-dipole characteristics that may differentiate your compounds.
-
Switch to Argentation Chromatography: If your compound or impurity contains an alkene or aromatic ring, argentation chromatography can be highly effective.[3][4][5] This technique uses silica gel impregnated with silver nitrate (AgNO₃). Silver ions form reversible π-complexes with electron-rich double bonds, altering the retention of unsaturated compounds.[3][4][6] Even subtle differences in the electronic character of an aromatic ring, influenced by the -OCF3 group, can be exploited for separation.[5][7]
-
Employ Reverse-Phase Chromatography (RPC): Given the lipophilic nature of the -OCF3 group, reverse-phase HPLC or flash chromatography is a logical next step. A C18 or C8 stationary phase with a water/acetonitrile or water/methanol mobile phase will separate compounds primarily based on hydrophobicity. The high lipophilicity of the -OCF3 group will often lead to strong retention, providing excellent separation from less lipophilic impurities.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an exceptionally powerful tool for purifying fluorinated compounds.[8][9][10] It uses supercritical CO₂ as the primary mobile phase, which has properties intermediate between a gas and a liquid.[9][11][12] This results in fast, efficient separations with unique selectivity, especially for chiral and positional isomers of fluorinated molecules.[11][13]
Question 2: I'm attempting a preparative HPLC purification, but my -OCF3 compound shows severe peak tailing. What is causing this and how can I fix it?
Answer: Peak tailing in HPLC is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or sample solvent.[14][15] For trifluoromethoxy compounds, this is often exacerbated by a few key factors:
-
Secondary Silanol Interactions: On standard silica-based C18 columns, residual, acidic silanol groups (-Si-OH) on the silica surface can interact strongly with any basic functional groups (e.g., amines, pyridines) in your molecule. The potent electron-withdrawing nature of the -OCF3 group can lower the pKa of nearby acidic protons or increase the basicity of nitrogen heterocycles, intensifying these interactions.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF for a highly aqueous mobile phase), it can cause localized distortions of the mobile/stationary phase equilibrium at the point of injection, leading to broad and tailing peaks.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to non-ideal peak shapes.[15]
Troubleshooting Workflow:
-
Add a Mobile Phase Modifier: The most common solution for silanol interactions is to add a competitor to the mobile phase.
-
For basic compounds, add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This protonates the basic sites on your molecule and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.
-
For acidic compounds, a basic modifier like 0.1% ammonia or triethylamine can be used, though this is less common and can be harsh on silica-based columns.
-
-
Switch to a "Fluoro-Phase" Column: Several manufacturers offer HPLC columns specifically designed for fluorinated compounds.[16] These phases (e.g., perfluorophenyl, PFP) offer alternative selectivity based on dipole-dipole, π-π, and ion-exchange interactions that can improve peak shape and provide unique separation patterns for halogenated molecules.[16]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent like DMSO and then dilute with the mobile phase before injection.
-
Perform a Loading Study: Systematically decrease your injection mass/volume to confirm you are not overloading the column. If peak shape improves dramatically at lower concentrations, you will need to either reduce your injection size or scale up to a larger diameter column.
Question 3: My trifluoromethoxy-containing product is a persistent oil and refuses to crystallize using standard techniques. What are my non-chromatographic options?
Answer: The introduction of a trifluoromethoxy group can significantly disrupt crystal packing, making crystallization difficult. The group is bulky and lipophilic, and its conformational flexibility can favor an amorphous or oily state.[17][18] However, several non-chromatographic methods can be effective:
-
Salt Formation: If your molecule contains a sufficiently acidic or basic functional group, forming a salt is an excellent strategy. The resulting ionic interactions introduce strong, ordered lattice forces that dramatically increase the likelihood of crystallization. Screen a variety of counter-ions (e.g., for a basic amine, try HCl, HBr, tartaric acid, or camphorsulfonic acid) in different solvents.
-
Distillation: For thermally stable, non-polar compounds of moderate molecular weight, distillation (including short-path or Kugelrohr for higher boiling points) can be a highly effective purification method, especially on a large scale. The -OCF3 group can sometimes lower the boiling point relative to non-fluorinated analogues, making this technique more accessible.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like 1,4-dioxane or tert-butanol, lyophilization can be a gentle way to remove solvents and obtain a solid, amorphous powder. While not a crystal, this solid is often easier to handle, weigh, and store than a viscous oil.
-
Trituration: This is a simple but often effective technique. Dissolve your oil in a small amount of a good solvent (e.g., dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane) while stirring vigorously. The goal is to have the product precipitate out as a solid, leaving impurities behind in the solvent mixture.
Section 2: Decision-Making & Workflow Visualization
To aid in selecting the appropriate purification strategy, the following diagrams outline logical decision-making processes.
`dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} ` Caption: Primary purification technique selection workflow.
`dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} ` Caption: Troubleshooting workflow for HPLC peak tailing.
Section 3: Comparative Data & Protocols
Table 1: Comparative Chromatographic Behavior
This table illustrates the typical retention behavior of a hypothetical trifluoromethoxy-substituted aromatic compound versus its methoxy analogue on different stationary phases.
| Stationary Phase | Analyte | Typical Mobile Phase | Expected Relative Retention | Rationale |
| Normal Phase (Silica Gel) | Ar-OCH₃ | Hexane/EtOAc | More Retained | The methoxy group is a better hydrogen bond acceptor, leading to stronger interaction with silica. |
| Ar-OCF₃ | Hexane/EtOAc | Less Retained | The trifluoromethoxy group is highly lipophilic and a weak hydrogen bond acceptor. | |
| Reverse Phase (C18) | Ar-OCH₃ | H₂O/ACN | Less Retained | The methoxy group is less lipophilic than the trifluoromethoxy group. |
| Ar-OCF₃ | H₂O/ACN | More Retained | The -OCF₃ group is highly lipophilic (π ≈ 1.04), leading to strong hydrophobic interaction.[1] | |
| Fluorous Phase (PFP) | Ar-OCH₃ | H₂O/ACN | Variable | Retention depends on other functional groups and aromatic interactions. |
| Ar-OCF₃ | H₂O/ACN | Often More Retained | Specific dipole and π-π interactions between the fluorinated analyte and the perfluorophenyl phase enhance retention.[16] |
Experimental Protocols
Protocol 1: Purification by Argentation Chromatography
This protocol describes the preparation of a silver nitrate-impregnated silica gel column for separating compounds with subtle electronic differences, such as isomers or analogues where one contains an -OCF3 group.
Materials:
-
Silica gel (standard flash grade, 230-400 mesh)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Acetonitrile
-
Appropriate column and flash chromatography system
Procedure:
-
Preparation of AgNO₃ Solution: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve AgNO₃ in a minimal amount of deionized water. Then, add acetonitrile to create a 10% (w/w) solution of AgNO₃ relative to the amount of silica gel you will use. (e.g., for 50 g of silica, dissolve 5 g of AgNO₃).
-
Slurry Preparation: In a separate round-bottom flask, add the dry silica gel. Slowly pour the AgNO₃ solution into the silica gel while swirling to create a uniform slurry.
-
Solvent Removal: Remove the solvents (water/acetonitrile) from the slurry using a rotary evaporator. It is crucial to do this in the dark, as AgNO₃ is light-sensitive. Continue until you have a free-flowing, dry powder.
-
Column Packing: The prepared AgNO₃-silica can now be dry-packed or slurry-packed into your chromatography column using your desired non-polar solvent (e.g., hexanes or dichloromethane).
-
Chromatography: Run the chromatography as you normally would, typically with a non-polar solvent system (e.g., hexanes/ether or hexanes/dichloromethane). Important: Avoid using solvents that can coordinate with silver, such as acetone or ethyl acetate, in high concentrations as they may affect the separation.
Self-Validation Check: The prepared silica should have a uniform, slightly off-white appearance. A successful separation will show a clear difference in retention factors (Rf) for compounds that were previously co-eluting, especially if one has more accessible π-electrons than the other.[3][7]
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)
SFC is highly effective for purifying trifluoromethoxy compounds, especially for chiral separations.[11] This is a generalized protocol; specific parameters will need to be optimized for your compound.
System:
-
Preparative SFC system with CO₂ pump, modifier pump, back-pressure regulator (BPR), and fraction collector.
Typical Conditions:
-
Column: A chiral stationary phase (e.g., polysaccharide-based) or an achiral polar column (e.g., 2-ethylpyridine).
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Modifier): Methanol, often with a basic (diethylamine) or acidic (trifluoroacetic acid) additive.
-
Flow Rate: Dependent on column diameter (e.g., 50-100 g/min for a 2 cm ID column).
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
Procedure:
-
Analytical Method Development: First, develop a separation method on an analytical SFC system to find the optimal column and mobile phase conditions. The goal is to achieve baseline resolution (Rs > 1.5) between your desired compound and impurities.
-
System Equilibration: Set the preparative SFC to the desired conditions (flow rate, pressure, temperature, mobile phase composition) and allow the system to equilibrate until the baseline is stable.
-
Sample Injection: Dissolve the crude sample in a suitable solvent (often the modifier, e.g., methanol) at a high concentration. Perform a test injection to confirm retention times match the analytical scale.
-
Stacked Injections: For larger quantities, use stacked injections. The system injects the next sample before the previous run is complete, maximizing throughput. The software calculates the optimal injection timing based on the retention time of the last eluting peak.
-
Fraction Collection: Set the fraction collector to trigger based on UV absorbance, mass spectrometry signal, or time.
-
Post-Processing: Evaporate the collected fractions. Since the bulk of the mobile phase is CO₂ (which vents as a gas), solvent removal is significantly faster and more environmentally friendly than with reverse-phase HPLC.[9][12]
Self-Validation Check: Purity of the collected fractions should be assessed by an orthogonal analytical method (e.g., reverse-phase HPLC, GC-MS, or NMR) to confirm the successful removal of impurities.
References
-
THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies. 8
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. ResearchGate. 19
-
Argentation chromatography. Wikipedia.
-
Supercritical fluid chromatography. Grokipedia. 9
-
53734 PDFs | Review articles in SUPERCRITICAL FLUIDS. ResearchGate.
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals.
-
Process for purifying fluoroxy compounds. European Patent Office - EP 1442779 A1.
-
Supercritical fluid chromatography. Wikipedia.
-
Introduction to Silver Ion Chromatography. AOCS.
-
Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
-
Chromatography with silver nitrate | Request PDF. ResearchGate.
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
-
Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number. PubMed.
-
Silver-mediated separations: A comprehensive review on advancements of argentation chromatography, facilitated transport membranes, and solid-phase extraction techniques and their applications. PubMed.
-
Organofluorine chemistry. Wikipedia.
-
Supercritical Fluid Chromatography (SFC): A Modern Alternative for Fast and Safe Analysis.
-
Role of organic fluorine in crystal engineering. Semantic Scholar.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
-
Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
HPLC Troubleshooting Guide. SCION Instruments.
-
Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
-
Trifluoromethylation. Audrey Yun Li.
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH.
-
[18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. PMC - NIH.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione.
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silver-mediated separations: A comprehensive review on advancements of argentation chromatography, facilitated transport membranes, and solid-phase extraction techniques and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selerity.com [selerity.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. evs.institute [evs.institute]
- 13. tsijournals.com [tsijournals.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Role of organic fluorine in crystal engineering | Semantic Scholar [semanticscholar.org]
- 18. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Bromo-4-(trifluoromethoxy)benzonitrile
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-(trifluoromethoxy)benzonitrile. This guide is designed to provide in-depth troubleshooting assistance for common challenges related to catalyst deactivation in cross-coupling reactions involving this versatile building block. Our aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish and stalls before completion. I'm observing a black precipitate. What's happening and how can I fix it?
A1: The black precipitate you're observing is likely palladium black, which is finely divided, agglomerated palladium metal.[1] Its formation is a classic sign of catalyst deactivation where the active Pd(0) species has been either oxidized or has aggregated, rendering it catalytically inactive.[1] This is a common issue in Suzuki-Miyaura reactions.
Causality and Troubleshooting:
-
Ligand Choice is Critical: The trifluoromethoxy group on your substrate is strongly electron-withdrawing, which can influence the electronic properties of the palladium center during the catalytic cycle. Insufficiently electron-donating or sterically bulky ligands may not adequately stabilize the Pd(0) intermediate, leading to aggregation.
-
Recommendation: Switch to bulky, electron-rich phosphine ligands such as those from the Buchwald or Josiphos families (e.g., SPhos, XPhos).[1][2] These ligands promote the formation of monoligated palladium species, which can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps, outcompeting deactivation pathways.[3]
-
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1]
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C) to see if catalyst stability improves. If the reaction is too slow, a gradual increase in temperature can help find the optimal balance between reaction rate and catalyst longevity.
-
-
Inert Atmosphere is Non-Negotiable: Oxygen is a potent oxidant for Pd(0) and will rapidly deactivate your catalyst.[1]
-
Recommendation: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.
-
| Parameter | Recommendation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Stabilizes Pd(0) and accelerates catalytic turnover.[1][2] |
| Temperature | Start at a lower temperature (e.g., 80 °C) | Minimizes thermal decomposition of the catalyst.[1] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxidation of the active Pd(0) catalyst.[1] |
Q2: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is giving low yields. What factors should I consider?
A2: Low yields in Buchwald-Hartwig aminations with this substrate can often be traced back to catalyst inhibition or deactivation by the amine itself or by the reaction conditions. The nitrogen atom of the amine can coordinate too strongly to the palladium center, leading to the formation of stable, off-cycle complexes.[4]
Causality and Troubleshooting:
-
Ligand Displacement: Primary amines can sometimes displace the phosphine ligand, leading to the formation of catalytically inactive palladium-amine complexes. This is particularly problematic at room temperature.[4]
-
Recommendation: Employ a ligand that is less prone to displacement. The use of biarylphosphine ligands with bulky substituents ortho to the phosphorus atom can improve catalyst stability.[4]
-
-
Base Selection: The choice of base is crucial. While a strong base is necessary to deprotonate the amine, an excessively strong or poorly soluble base can lead to side reactions or catalyst degradation.
-
Recommendation: Screen a variety of bases. While sodium tert-butoxide is common, consider alternatives like lithium bis(trimethylsilyl)amide (LiHMDS) for proton-sensitive substrates or weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), although the latter may require higher temperatures.[5]
-
-
Solvent Effects: The solvent can influence the solubility of the base and the stability of the catalytic species.
-
Recommendation: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are standard.[1] Ensure your solvent is completely dry, as water can interfere with the base and the catalyst.
-
Q3: My palladium-catalyzed cyanation of this compound is not working. I'm using KCN as the cyanide source. What is the likely problem?
A3: Palladium-catalyzed cyanation reactions are notoriously sensitive to catalyst poisoning by excess cyanide ions.[6][7][8] Cyanide can coordinate strongly to the palladium center at various stages of the catalytic cycle, forming stable and unreactive complexes such as [Pd(CN)₄]²⁻, which effectively kills the catalyst.[6]
Causality and Troubleshooting:
-
Cyanide Concentration: High concentrations of soluble cyanide are detrimental. The use of highly soluble cyanide sources like KCN in polar aprotic solvents can lead to rapid catalyst deactivation.
-
Recommendation:
-
Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is a common alternative that releases cyanide ions more slowly, keeping the concentration in solution low.[9]
-
Employ a phase-transfer catalyst: If using KCN, a phase-transfer catalyst can facilitate the reaction at the interface of a solid-liquid or liquid-liquid system, avoiding high concentrations of dissolved cyanide.
-
Additive Effects: The addition of certain additives, like zinc bromide (ZnBr₂), can sometimes facilitate the reaction by interacting with the cyanide source.[9]
-
-
-
Water Content: Trace amounts of water can be particularly harmful in cyanation reactions. Water can react with the cyanide source to produce hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and can lead to the formation of inactive palladium hydride and cyanide complexes.[6]
-
Recommendation: Use rigorously dried reagents and solvents. Running the reaction under strictly anhydrous conditions is crucial for success.
-
Troubleshooting Workflow
Here is a systematic workflow to diagnose and resolve catalyst deactivation issues when working with this compound.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Advanced Diagnostics and Catalyst Reactivation
Q4: How can I confirm the cause of catalyst deactivation and is it possible to reactivate my catalyst?
A4: Precisely identifying the cause of deactivation often requires specialized analytical techniques. However, some in-lab observations can be informative.
Diagnostic Techniques:
-
Visual Observation: As discussed, the formation of palladium black is a strong indicator of catalyst aggregation.[1]
-
Reaction Monitoring: A reaction that starts well and then abruptly stops is a hallmark of catalyst deactivation, as opposed to a reaction that is simply slow from the beginning.
-
Characterization of the Deactivated Catalyst: For a more rigorous analysis, the deactivated catalyst can be isolated and characterized using techniques like:
-
X-ray Photoelectron Spectroscopy (XPS): To identify poisons on the catalyst surface.[10]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To quantify the amount of palladium that has precipitated.[1]
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of palladium nanoparticles.[11]
-
BET Surface Area Analysis: To measure changes in the catalyst's active surface area.[10]
-
Caption: Common catalyst deactivation pathways.
Catalyst Reactivation:
For heterogeneous palladium catalysts (e.g., Pd on carbon), some reactivation procedures have been developed, although their success is highly dependent on the deactivation mechanism.
-
Washing: In some cases, washing the deactivated catalyst with specific solvents can remove adsorbed inhibitors. For instance, washing with an alcohol solution followed by water and then an alkali solution has been reported to restore activity.[12] A mixture of chloroform and glacial acetic acid has also been used to remove pore blockages.[11]
-
Chemical Treatment: More aggressive methods involve treatment with acids or bases to redissolve and redeposit the palladium. For example, treatment with nitric acid followed by reduction has been described.[13]
It is important to note that for homogeneous catalysts, reactivation is generally not feasible within the reaction mixture. The focus should be on preventing deactivation in the first place through careful optimization of the reaction conditions.
References
-
Impurities in commercially available catalyst affects some reactions - RSC Blogs. (2012-02-23). Retrieved from [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024-09-09). Applied Catalysts. Retrieved from [Link]
- Method for reactivating palladium catalysts. (US3959382A). Google Patents.
- Method for reactivating palladium carbon catalyst. (CN103623843A). Google Patents.
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020-07-28). ChemRxiv. Retrieved from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022-12-01). MDPI. Retrieved from [Link]
-
Lecture 10 Catalyst characterization. NPTEL. Retrieved from [Link]
- Method for reactivating deactivated palladium/carbon catalyst. (CN101024184A). Google Patents.
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph₃P)₄Pd]/[Bu₄N]⁺CN⁻ System. ResearchGate. Retrieved from [Link]
-
Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. (2008-08-27). ACS Publications. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019-09-17). University of Groningen Research Portal. Retrieved from [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2014-04-15). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (2021-02-23). Cambridge Open Engage. Retrieved from [Link]
-
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Cyanation. Wikipedia. Retrieved from [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024-08-10). ACS Publications. Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. Retrieved from [Link]
-
Analysis of Catalysts. tasconusa.com. Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020-12-15). MDPI. Retrieved from [Link]
-
Catalyst Characterization Techniques. (2021-11-29). Hiden Analytical. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2017-09-01). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023-09-06). ACS Publications. Retrieved from [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (2021-04-20). CCS Chemistry. Retrieved from [Link]
-
Palladium nanoparticles found as impurities in the standard Pd2dba3 catalyst. ResearchGate. Retrieved from [Link]
-
Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. ResearchGate. Retrieved from [Link]
-
Lecture 6 Catalyst characterization. NPTEL. Retrieved from [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Retrieved from [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025-12-29). ACS Publications. Retrieved from [Link]
-
The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (2011-09-02). ACS Publications. Retrieved from [Link]
-
Ligand design for cross-couplings: phosphines. (2024-01-09). YouTube. Retrieved from [Link]
-
The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. Retrieved from [Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (CN101337911A). Google Patents.
-
4-Bromo-3-(Trifluoromethoxy)Benzonitrile. MySkinRecipes. Retrieved from [Link]
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- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 12. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 13. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Addressing dehalogenation side products in Suzuki reactions of 3-Bromo-4-(trifluoromethoxy)benzonitrile
Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Dehalogenation Side Products
Welcome to the technical support resource for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-4-(trifluoromethoxy)benzonitrile. This guide is designed to provide in-depth troubleshooting strategies and practical advice to minimize the formation of the common hydrodehalogenation byproduct, 4-(trifluoromethoxy)benzonitrile, thereby maximizing the yield of your desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Suzuki coupling reaction?
A1: Dehalogenation is a prevalent side reaction where the aryl halide starting material is reduced, and the halogen atom (in this case, bromine) is replaced by a hydrogen atom.[1][2][3] This leads to the formation of an undesired byproduct, consuming your starting material and reducing the overall yield of the intended cross-coupled product.[1][3]
Q2: Why is this compound particularly susceptible to dehalogenation?
A2: The electronic nature of this compound makes it prone to dehalogenation. The presence of two electron-withdrawing groups (nitrile and trifluoromethoxy) on the aromatic ring makes the aryl halide more electron-deficient. This property facilitates the initial oxidative addition step of the catalytic cycle, which is often rate-limiting.[4][5] However, this increased reactivity can also make the resulting palladium intermediate more susceptible to side reactions, including dehalogenation, especially if subsequent steps in the catalytic cycle are slow.[1]
Q3: What is the primary mechanism leading to the dehalogenated byproduct?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This can happen when the palladium complex reacts with various components in the mixture, such as the base, solvent (especially alcohols), or even trace amounts of water, which act as hydride sources.[1][6] This Pd-H species can then undergo reductive elimination with the aryl group, yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst, which can re-enter the unwanted cycle.[1][6]
Q4: How can I quickly identify if dehalogenation is a significant issue in my reaction?
A4: You can use standard analytical techniques to monitor your reaction and identify the dehalogenated byproduct:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl bromide.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 4-(trifluoromethoxy)benzonitrile.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located.[2][3]
In-Depth Troubleshooting Guide
When significant dehalogenation is observed, a systematic approach to optimizing the reaction conditions is necessary. The goal is to accelerate the rate of the desired productive catalytic cycle (transmetalation and reductive elimination of the product) relative to the unproductive dehalogenation pathway.
The Competing Pathways: Suzuki Coupling vs. Dehalogenation
To effectively troubleshoot, it's crucial to understand the catalytic cycle. The desired Suzuki-Miyaura coupling competes with the hydrodehalogenation side reaction.
Troubleshooting Workflow
A logical progression of optimization is key. Start with the components most likely to influence the dehalogenation pathway.
1. Catalyst System: The Choice of Ligand is Critical
The ligand bound to the palladium center is arguably the most important factor. Its steric and electronic properties directly influence the rates of the catalytic cycle's key steps.
-
The Problem: Simple phosphine ligands like PPh₃ may not be sufficient. They can lead to slow reductive elimination of the desired product, giving the dehalogenation pathway more time to occur.
-
The Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Bulky, Electron-Rich Ligands: These ligands (e.g., Buchwald's biaryl phosphines) accelerate the rate-limiting oxidative addition and, crucially, promote the final reductive elimination step, which outcompetes the dehalogenation side reaction.[1][6][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors that form very stable palladium complexes, often exhibiting high activity and resistance to pathways that lead to dehalogenation.[1][8]
-
| Ligand Type | Examples | Key Advantages for This Substrate | Reference |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Promote fast reductive elimination, sterically hindering dehalogenation pathways. Highly effective for electron-deficient aryl halides. | [1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form highly active and stable catalysts, often requiring lower catalyst loading and milder conditions. | [8] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strong electron-donating properties accelerate oxidative addition. | [9] |
2. Base Selection: Avoiding Hydride Donors
The base is necessary to activate the boronic acid for transmetalation, but it can also be a primary source of the problematic palladium-hydride species.
-
The Problem: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can directly act as hydride sources or promote side reactions with the solvent that generate hydrides.[3]
-
The Solution: Use weaker inorganic bases that are less likely to generate hydride species.
| Base | Type | Rationale for Use | Reference |
| Potassium Phosphate (K₃PO₄) | Inorganic | Often the base of choice. Effective at promoting transmetalation without being a significant hydride source. Works well in various solvents. | [1][10] |
| Potassium Carbonate (K₂CO₃) | Inorganic | A milder and often effective alternative to K₃PO₄. | [1] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | A stronger inorganic base that can be effective when others fail, particularly due to the solubility of its fluoride byproduct. | [1] |
3. Solvent Effects: Minimizing Protic Sources
The solvent not only dissolves the reactants but can also actively participate in the reaction.
-
The Problem: Protic solvents, such as alcohols (methanol, ethanol, isopropanol), can be a direct source of hydrides for the dehalogenation pathway.[3][6] While water is often necessary for the hydrolysis of boronic esters and to facilitate the action of inorganic bases, excessive amounts can be detrimental.
-
The Solution: Use aprotic solvents. If water is required, use it in minimal, controlled amounts.
| Solvent | Type | Rationale for Use | Reference |
| 1,4-Dioxane | Aprotic Ether | A common and effective solvent for Suzuki reactions. Often used with a small amount of water. | [1][11] |
| Toluene | Aprotic Hydrocarbon | Another excellent choice, particularly for reactions run at higher temperatures. | [1][10] |
| Tetrahydrofuran (THF) | Aprotic Ether | A good solvent, though its lower boiling point limits the reaction temperature. | [10] |
Note on Solvent Polarity: The role of solvent can be complex and is not solely based on its protic/aprotic nature. Polarity can also influence reaction selectivity in nuanced ways.[12][13][14] However, for mitigating dehalogenation, starting with a non-polar, aprotic solvent is the most reliable strategy.
4. Reagent Quality and Reaction Setup
-
Boronic Acid/Ester Purity: The use of high-purity boronic acid or its ester is crucial. Impurities can inhibit the catalyst or slow down the transmetalation step, giving the dehalogenation side reaction an opportunity to occur.[15] Boronic esters (e.g., pinacol esters) are often more stable and less prone to protodeboronation than the corresponding acids.[4][6][16]
-
Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. Oxygen can oxidatively degrade the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and inconsistent results.[1] Common methods include bubbling an inert gas (argon or nitrogen) through the solvent or using freeze-pump-thaw cycles.[1]
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to minimize dehalogenation for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[17]
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe.[1][18]
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[1]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours. Avoid unnecessarily long reaction times.[18]
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Reddit. Suzuki proto-dehalogenation problem. r/Chempros. [Link]
-
Schmalzbauer, M., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(13), 4163-4169. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Vummaleti, S. V. C., et al. (2017). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 121(4), 883-891. [Link]
-
Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development, 25(6), 1374-1384. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]
-
Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4059-4069. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
-
Otsuka, S., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
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- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. benchchem.com [benchchem.com]
Improving regioselectivity in reactions involving 3-Bromo-4-(trifluoromethoxy)benzonitrile
Technical Support Center: 3-Bromo-4-(trifluoromethoxy)benzonitrile
Welcome to the technical support guide for this compound. This document serves as a centralized resource for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the use of this versatile building block, with a core focus on achieving high regioselectivity in synthetic transformations.
Section 1: General FAQs - Understanding the Reactivity Profile
This section addresses fundamental questions about the inherent chemical properties of this compound that govern its reactivity.
Q1: What are the key reactive sites on this compound and how do the substituents influence regioselectivity?
Answer: The primary reactive site for synthetic transformations is the carbon-bromine (C-Br) bond, which is ideal for transition-metal-catalyzed cross-coupling reactions. However, understanding the electronic influence of all substituents is critical for predicting reactivity and preventing side reactions.
-
-Br (Bromo group): Located at the 3-position, this is the principal leaving group for palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1]
-
-OCF₃ (Trifluoromethoxy group): At the 4-position, this is a strongly electron-withdrawing and highly lipophilic group.[2] Its primary role is electronic; it deactivates the aromatic ring towards electrophilic substitution but activates it for potential, albeit difficult, nucleophilic aromatic substitution (SNAr). It also provides significant metabolic stability in drug candidates.[2]
-
-CN (Cyano/Nitrile group): At the 1-position, the nitrile is a strong electron-withdrawing group. This group further deactivates the ring towards electrophiles and can potentially direct ortho-metalation to the 2-position under specific conditions.[3][4]
-
Aromatic C-H Bonds: The protons at positions 2, 5, and 6 are potential sites for C-H activation or undesired metalation, especially with strong organolithium bases.
The synergy of the electron-withdrawing -CN and -OCF₃ groups makes the C-Br bond at position 3 the most favorable site for oxidative addition in palladium(0) catalytic cycles, thus directing the regioselectivity of most cross-coupling reactions.
Caption: Electronic influences on this compound.
Q2: Can I perform a Nucleophilic Aromatic Substitution (SNAr) to replace the bromine?
Answer: Direct SNAr at the C-Br bond is generally not feasible under standard conditions. For an SNAr reaction to proceed efficiently, the leaving group must be positioned ortho or para to a strong electron-withdrawing group (EWG).[5][6] In this molecule, the bromine is meta to the nitrile group. While the trifluoromethoxy group is also electron-withdrawing, the combined activation is insufficient to enable facile attack by most nucleophiles at the bromine-bearing carbon. Palladium-catalyzed cross-coupling reactions are the industry-standard methods for functionalizing this position.[7]
Q3: Is the nitrile group stable under typical cross-coupling conditions?
Answer: Generally, yes. The nitrile group is robust and compatible with most palladium-catalyzed cross-coupling conditions. However, prolonged exposure to strongly basic (e.g., NaOH, KOH) or acidic conditions at high temperatures can lead to hydrolysis, first to a primary amide and then to a carboxylic acid.[8][9][10][11] It is advisable to use moderate bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) and to keep reaction times to the minimum required for full conversion of the starting material. Monitoring the reaction by TLC or LC-MS is crucial to prevent this side reaction.
Section 2: Troubleshooting Guide for Specific Reactions
This section provides detailed protocols and troubleshooting advice for common synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[12][13]
Problem: Low yield, incomplete conversion, or significant formation of homocoupled (R-R) or debrominated starting material.
Root Cause Analysis & Solutions: Inefficient catalyst turnover, poor transmetalation, or competitive side reactions are the usual culprits. The workflow below provides a systematic approach to optimization.
Caption: Decision workflow for Suzuki-Miyaura coupling optimization.
Recommended Starting Protocol: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Aryl Halide | This compound | 1.0 equiv. |
| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acid or Pinacol Ester | 1.1 - 1.5 equiv. |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 1-3 mol%. Pd(dppf)Cl₂ is often more robust and effective for challenging couplings. |
| Ligand | (If using Pd₂(dba)₃ or Pd(OAc)₂) RuPhos or SPhos | 2-6 mol%. These Buchwald-type ligands are excellent for promoting difficult couplings.[14] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv. Cesium carbonate offers higher solubility and can be more effective.[12] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / EtOH / H₂O (4:1:1) | A biphasic system is crucial for dissolving both the organic substrate and inorganic base. Ensure solvents are thoroughly degassed. |
| Temperature | 80 - 100 °C | Monitor by TLC/LC-MS. Avoid unnecessarily long heating to prevent nitrile hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. |
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid partner (1.2 equiv.), and the base (2.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via cannula.
-
In a separate vial, premix the palladium catalyst and ligand (if applicable) and add this mixture to the reaction vessel as a slurry in the reaction solvent.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, a key transformation in pharmaceutical synthesis.[7][15][16]
Problem: The primary side reaction is hydrodebromination (replacement of -Br with -H). Low yields can also result from catalyst inhibition or slow reaction rates.
Root Cause Analysis & Solutions: Hydrodebromination often arises from a competing β-hydride elimination pathway or protonolysis of the aryl-palladium intermediate.[15] The choice of ligand and a strong, non-nucleophilic base is paramount to favor the desired C-N reductive elimination.
Recommended Starting Protocol: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Aryl Halide | This compound | 1.0 equiv. |
| Amine | Primary or Secondary Amine | 1.1 - 1.3 equiv. |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% Pd. |
| Ligand | XPhos, RuPhos, or BrettPhos | 2-5 mol%. These bulky, electron-rich ligands promote fast reductive elimination, outcompeting side reactions.[17] |
| Base | NaOtBu, KOtBu, or LHMDS | 1.5 - 2.0 equiv. Strong, non-nucleophilic alkoxides are standard.[18] LHMDS can be used for very sensitive substrates. |
| Solvent | Toluene or Dioxane | Must be rigorously anhydrous. Residual water can quench the base and hinder catalysis. |
| Temperature | 80 - 110 °C | Higher temperatures are often required compared to Suzuki couplings. |
| Atmosphere | Inert (Glovebox recommended) | The catalyst systems are highly oxygen-sensitive. |
Step-by-Step Methodology:
-
Inside a glovebox, charge a dry reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., Toluene).
-
Seal the vial and remove it from the glovebox. Heat the reaction in a pre-heated block with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, quench carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Directed ortho-Metalation (DoM)
Question: Can I selectively functionalize the C-H bond at the 2-position using Directed ortho-Metalation (DoM)?
Answer: This is a challenging but potentially feasible transformation. The nitrile group (-CN) is a known, albeit moderate, directing metalation group (DMG).[4] However, the C-H proton at position 2 is sterically hindered by the adjacent bromine atom. Furthermore, standard organolithium reagents like n-BuLi or LDA might react with the nitrile group itself or cause bromine-lithium exchange.
Strategy for Success: To achieve selective metalation at C-2, you must use a highly hindered, non-nucleophilic base that favors kinetic deprotonation over other pathways. Knochel-type turbo bases like TMPMgCl·LiCl or (TMP)₂Zn·2MgCl₂·2LiCl are the reagents of choice for such transformations on functionalized arenes.[3][19]
Proposed Exploratory Protocol:
-
Dry a flask under high vacuum and flame-dry. Backfill with Argon.
-
Add this compound (1.0 equiv.) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add TMPMgCl·LiCl (1.1-1.3 equiv.) dropwise.
-
Stir at low temperature for 1-2 hours to allow for metalation.
-
Add a suitable electrophile (e.g., I₂, TMSCl, DMF).
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench and work up as appropriate for the electrophile used.
Expected Challenge: Regioselectivity may not be perfect. You may observe a mixture of products resulting from metalation at C-2 and C-6, as well as potential bromine-lithium exchange. Careful analysis of the crude reaction mixture is essential.
References
-
J. Org. Chem. 2021, 86, 15, 10411–10423. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
J. Fluorine Chem. 2022, 255, 109975. C–F bond functionalizations of trifluoromethyl groups via radical intermediates. [Link]
-
J. Chem. Soc., Perkin Trans. 2, 1972, 1653-1658. The acid-catalysed hydrolysis of benzonitrile. [Link]
-
Pearson+. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
Supporting Information, Chem. Eur. J. 2017, 23, 1655 – 1659. SELECTIVE METALATION AND FUNCTIONALIZATION OF FLUORINATED NITRILES USING 2,2,6,6-TETRAMETHYLPIPERIDYL BASES. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Lab Manual. Microwave-assisted Hydrolysis of Benzonitrile. [Link]
-
J. Org. Chem. 2011, 76, 8, 2778–2792. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]
-
Molecules 2021, 26, 7596. Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
ResearchGate. Study of hydrolysis of benzonitrile. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Science.gov. aromatic nucleophilic substitution: Topics. [Link]
-
Myers Research Group, Harvard University. ortho metalation. [Link]
-
Org. Chem. Front., 2024, 11, 2046-2069. Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]
-
Molecules 2012, 17, 13195-13206. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molecules 2021, 26, 7306. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Trifluoromethyl Benzonitrile Synthesis for Advanced Materials. [Link]
-
PubChem. 3-Bromo-4-hydroxybenzonitrile. [Link]
- Google Patents. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
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- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
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- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-Bromo-4-(trifluoromethoxy)benzonitrile
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For researchers and scientists engaged in the synthesis and application of complex aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for structural elucidation and purity assessment. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4-(trifluoromethoxy)benzonitrile, a key building block in medicinal chemistry and agrochemical development.
This document moves beyond a simple recitation of spectral data. It is designed to offer a practical, field-proven perspective on interpreting the NMR spectra of this specific molecule. We will explore the causal relationships between the molecular structure and the observed chemical shifts and coupling patterns. Furthermore, this guide will present a comparative analysis with structurally related compounds to provide a broader context for understanding the nuanced effects of substituent positioning on the benzonitrile scaffold.
The Structural Significance of this compound
The unique arrangement of the bromo, trifluoromethoxy, and cyano groups on the benzene ring of this compound imparts a distinct electronic and steric environment. This, in turn, gives rise to a characteristic NMR fingerprint. Understanding this fingerprint is crucial for confirming the successful synthesis of the target molecule and for identifying any potential impurities.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and multiplicities of these signals are dictated by the electronic effects of the substituents.
-
Electron-Withdrawing Groups: The nitrile (-CN) and trifluoromethoxy (-OCF₃) groups are strongly electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
-
Halogen Effects: The bromine atom also contributes to the deshielding of adjacent protons.[1]
Based on these principles and data from related compounds, we can predict the following ¹H NMR spectrum:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.9 - 8.1 | Doublet | ~ 2 | H-2 |
| ~ 7.7 - 7.9 | Doublet of Doublets | ~ 8.5, 2 | H-6 |
| ~ 7.4 - 7.6 | Doublet | ~ 8.5 | H-5 |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.
-
Quaternary Carbons: The carbons bearing the bromo, trifluoromethoxy, and cyano groups (C-1, C-3, and C-4) will appear as quaternary signals.
-
Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-120 ppm.
-
Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms, with a typical chemical shift around 120 ppm.
A detailed prediction of the ¹³C NMR spectrum is presented below:
| Predicted Chemical Shift (δ, ppm) | Description |
| ~ 150 - 155 | C-4 (bearing -OCF₃) |
| ~ 135 - 140 | C-2 |
| ~ 130 - 135 | C-6 |
| ~ 120 - 125 (quartet) | -OCF₃ |
| ~ 115 - 120 | -CN |
| ~ 115 - 120 | C-5 |
| ~ 110 - 115 | C-3 (bearing Br) |
| ~ 105 - 110 | C-1 (bearing -CN) |
Comparative Spectral Analysis: The Importance of Context
To underscore the diagnostic power of NMR, it is instructive to compare the predicted spectrum of our target molecule with that of its structural isomers and precursors. For instance, the ¹H NMR spectrum of 3-(trifluoromethoxy)benzonitrile would show a more complex multiplet in the aromatic region due to the absence of the bromine atom.[2] The presence and position of the bromine atom in this compound simplifies the splitting pattern and induces predictable downfield shifts for adjacent protons.
Experimental Protocol for High-Resolution NMR Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters:
- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse experiment (zg30)
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
3. ¹³C NMR Acquisition Parameters:
- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm
This standardized protocol ensures the acquisition of reproducible and high-resolution data, which is critical for accurate structural assignment and for building a reliable spectral database.
Visualizing Molecular Connectivity and NMR Assignments
The following diagram illustrates the structure of this compound and the assignment of its aromatic protons.
Caption: Molecular structure and proton assignments for this compound.
References
- A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles. Benchchem.
- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080.
- N-15 NMR chemical shifts of ring substituted benzonitriles | Request PDF. ResearchGate.
- Supporting Information.
- Supporting Information for - The Royal Society of Chemistry.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH.
- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph.
- 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
- Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange.
- (Trifluoromethoxy)benzene(456-55-3) 1H NMR spectrum. ChemicalBook.
- 3-Trifluoromethyl-4-bromobenzonitrile synthesis. ChemicalBook.
- (Br) Bromine NMR.
- Fluorine NMR.
- 5.5: Chemical Shift. Chemistry LibreTexts.
- bmse000284 Benzonitrile at BMRB.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate.
- Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts - SpectraBase.
- Synthesis of 3-bromo-4-fluoro-benzonitrile. PrepChem.com.
- 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum. ChemicalBook.
- Benzonitrile(100-47-0) 1H NMR spectrum. ChemicalBook.
- 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 13C NMR spectrum.
- 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 13C NMR spectrum. ChemicalBook.
- The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
- 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum. ChemicalBook.
- 3-Bromo-4-(trifluoromethyl)benzonitrile | 1212021-55-0. Sigma-Aldrich.
- 3-Acetyl-4-bromo-2-(trifluoromethoxy)benzonitrile | C10H5BrF3NO2. PubChem.
- Benzonitrile, 4-bromo- | C7H4BrN | CID 12162. PubChem - NIH.
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Reactivity of trifluoromethoxy vs trifluoromethyl substituted aryl bromides in cross-coupling
An In-Depth Guide to the Cross-Coupling Reactivity of Aryl Bromides: Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3) Substituents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. Their introduction into molecular scaffolds can profoundly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] Consequently, aryl bromides bearing these substituents are pivotal building blocks in drug discovery and development, frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.
This guide provides a comprehensive, data-driven comparison of the reactivity of trifluoromethoxy- and trifluoromethyl-substituted aryl bromides in common cross-coupling reactions. We will delve into the fundamental physicochemical properties that govern their reactivity, analyze their performance with supporting experimental data, and offer practical guidance for reaction optimization.
A Tale of Two Substituents: Physicochemical Properties
Understanding the reactivity differences between OCF3- and CF3-substituted aryl bromides begins with a detailed examination of their distinct electronic and steric profiles.
Electronic Effects
Both the -CF3 and -OCF3 groups are strongly electron-withdrawing, a property that significantly influences the reactivity of the aryl bromide.[2] This is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (σ-withdrawal).
-
Trifluoromethyl (-CF3): This group is a classic example of a powerful and purely inductive electron-withdrawing group. It deactivates the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[1][4]
-
Trifluoromethoxy (-OCF3): The electronic nature of the -OCF3 group is more complex. While the oxygen atom possesses lone pairs capable of π-donation (a resonance effect), this is largely negated by two key factors: the strong inductive pull of the CF3 group on the oxygen lone pairs and a unique conformational preference. The O-CF3 bond tends to lie in a plane orthogonal to the aromatic ring, which minimizes overlap between the oxygen's p-orbitals and the ring's π-system.[5][6] The result is that the inductive σ-withdrawal dominates, and the -OCF3 group acts as a strong net electron-withdrawing substituent, though its effect can be slightly less pronounced than that of -CF3 in some contexts.[7]
Steric and Conformational Effects
Steric hindrance plays a critical role in cross-coupling reactions, affecting the approach of the bulky catalyst and coupling partner.
-
Trifluoromethyl (-CF3): This group has a compact steric profile and is often considered a bioisostere for a chlorine atom.[1] Its relatively small size means it exerts moderate steric hindrance, particularly when positioned ortho to the bromine atom.
-
Trifluoromethoxy (-OCF3): The -OCF3 group is larger and possesses greater conformational flexibility than the -CF3 group.[5] Its orthogonal arrangement relative to the aryl plane creates a distinct steric environment that can influence the accessibility of the adjacent C-Br bond. In intramolecular competition studies, this steric bulk has been shown to direct reactions away from the position next to the OCF3 substituent.[2]
Lipophilicity
Both substituents significantly increase the lipophilicity of a molecule, a key parameter for membrane permeability and drug absorption. The -OCF3 group is one of the most lipophilic substituents used in drug design.[4][5]
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Key Implications for Reactivity |
| Electronic Effect | Strongly electron-withdrawing (inductive) | Strongly electron-withdrawing (dominant inductive effect) | Activates the C-Br bond towards oxidative addition. |
| Hansch π Parameter | +0.88[3] | +1.04[4][5] | Influences solubility and pharmacokinetic properties. |
| Steric Profile | Compact, moderate hindrance | Larger, conformationally flexible | Can influence catalyst approach and site-selectivity. |
| Conformation | N/A | Orthogonal to aryl ring[5] | Minimizes π-donation, enhancing electron-withdrawing character. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The electronic and steric properties discussed above directly translate into observable differences in reactivity during the key steps of the cross-coupling catalytic cycle.
Caption: Physicochemical properties of -CF3 and -OCF3 groups.
Mechanistic Considerations: The Catalytic Cycle
The standard Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The -CF3 and -OCF3 substituents primarily influence the oxidative addition and reductive elimination steps.
Caption: Key steps influenced by aryl bromide substituents.
-
Oxidative Addition: This is often the rate-determining step. The C-Br bond of the aryl bromide is cleaved and adds to the Pd(0) center. Because both -CF3 and -OCF3 are strongly electron-withdrawing, they make the aryl ring electron-deficient. This generally accelerates the oxidative addition of the electron-rich Pd(0) catalyst compared to electron-neutral or electron-rich aryl bromides.[10] Minor differences in reactivity can be expected due to the nuanced electronic differences, but both substrates are considered "activated" for this step.
-
Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center. This step is less directly influenced by the electronics of the -CF3/-OCF3 group on the spectator aryl ring already attached to the palladium.
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step is generally favored by electron-withdrawing groups on the palladium-bound aryl ligand.[11] Therefore, both -CF3 and -OCF3 substituents are expected to promote efficient reductive elimination.
Comparative Reactivity: Insights from Experimental Data
Direct head-to-head comparisons in the literature under identical conditions are scarce, but reactivity trends can be inferred from site-selectivity studies and knowledge of substituent effects.
Suzuki-Miyaura Coupling: In studies on dihalogenated trifluoromethyl-benzenes, both steric and electronic factors dictate reactivity. For 1,4-dibromo-2-(trifluoromethyl)benzene, Suzuki-Miyaura coupling occurs selectively at the C-4 position, which is meta to the -CF3 group and sterically less hindered than the C-1 position.[12] This highlights the importance of sterics, especially for ortho-substituted systems. Given that the -OCF3 group is bulkier, one can anticipate that an ortho-trifluoromethoxy-substituted aryl bromide would be even less reactive than its trifluoromethyl counterpart due to increased steric hindrance around the reaction center.
| Substrate Type | Expected Reactivity | Primary Influencing Factor |
| p-Br-Ph-CF3 | High | Strong electronic activation. |
| p-Br-Ph-OCF3 | High | Strong electronic activation. |
| o-Br-Ph-CF3 | Moderate to High | Electronic activation vs. moderate steric hindrance. |
| o-Br-Ph-OCF3 | Moderate | Electronic activation vs. significant steric hindrance. |
Buchwald-Hartwig Amination: This reaction is also sensitive to sterics and electronics. The strong electron-withdrawing nature of both substituents facilitates the reaction. However, the choice of ligand is crucial. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to promote the crucial reductive elimination step, especially with challenging substrates. For ortho-substituted aryl bromides, the increased steric bulk of the -OCF3 group may necessitate more aggressive conditions (higher temperature, stronger base) or more sterically demanding ligands compared to the -CF3 analogue.
Sonogashira Coupling: Site-selectivity in the Sonogashira coupling of 1,4-dibromo-2-(trifluoromethyl)benzene also favors the less sterically hindered C-4 position.[13] This further underscores the general principle that for ortho-substituted substrates, steric hindrance is a dominant factor in determining reactivity, potentially overriding subtle electronic differences. Reactivity for para-substituted substrates is expected to be high for both -CF3 and -OCF3 due to electronic activation of the C-Br bond.[14]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of both trifluoromethoxy- and trifluoromethyl-substituted aryl bromides with an arylboronic acid. Optimization may be required based on the specific substrates.
Caption: A typical laboratory workflow for cross-coupling.
Materials:
-
Aryl bromide (p-bromobenzotrifluoride or p-bromoanisole-trifluoride) (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K3PO4) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), XPhos (4 mol%), and K3PO4 (2.0 mmol).
-
Solvent Addition: Add toluene (4 mL) and water (1 mL) to the vial.
-
Degassing: Seal the vial with a Teflon-lined cap. Purge the reaction mixture by bubbling nitrogen gas through the solution for 15 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)2/XPhos): This is a highly active and versatile catalyst system for Suzuki-Miyaura couplings, effective for activated aryl bromides and chlorides.[15] The bulky, electron-rich XPhos ligand facilitates both oxidative addition and reductive elimination.
-
Base (K3PO4): A moderately strong base that is effective in two-phase systems and generally shows broad functional group tolerance.
-
Solvent (Toluene/Water): A common biphasic solvent system for Suzuki couplings that effectively dissolves the organic substrates while the inorganic base resides primarily in the aqueous phase.
Summary and Practical Recommendations
| Feature | Aryl Bromide with -CF3 | Aryl Bromide with -OCF3 | Recommendation |
| General Reactivity | High: Strong electronic activation facilitates oxidative addition. | High: Similar electronic activation to -CF3. | Both are excellent substrates, especially in the meta and para positions. |
| Ortho-Substitution | Moderate Reactivity: Steric hindrance can slow the reaction. | Lower Reactivity: Increased steric bulk compared to -CF3 can be challenging. | For ortho-substituted substrates, anticipate that the -OCF3 analogue may require more forcing conditions (higher T, longer time) or a more specialized catalyst system. |
| Ligand Choice | Bulky biaryl phosphines (e.g., XPhos, SPhos) are generally effective. | May benefit from the most sterically demanding and active ligands available to overcome steric hindrance. | Screen a panel of ligands if initial attempts with standard systems are sluggish. |
| Applications | Widely used where increased metabolic stability and moderate lipophilicity are desired. | Preferred when a significant boost in lipophilicity is required, alongside metabolic stability. | The choice is often dictated by the desired final properties of the target molecule rather than a significant difference in synthetic accessibility. |
Both trifluoromethyl- and trifluoromethoxy-substituted aryl bromides are highly valuable, activated substrates for palladium-catalyzed cross-coupling reactions. Their reactivity is primarily governed by a combination of strong electron-withdrawing effects, which facilitate the key oxidative addition step, and steric hindrance, which can impede it.
For substrates where the substituent is meta or para to the bromine, both -CF3 and -OCF3 analogues can be expected to react with high efficiency. The primary differentiator emerges with ortho-substitution, where the greater steric bulk of the -OCF3 group is likely to result in slower reaction rates compared to the -CF3 group, potentially requiring more rigorous optimization of reaction conditions. Ultimately, the choice between these two powerful building blocks can be guided by the specific steric environment of the substrate and the desired physicochemical properties of the final product.
References
-
(No author given). (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. [Link]
-
Altamira, M. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- Huang, C., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society.
-
Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
(No author given). (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. [Link]
-
Kuehnel, M. F., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Stavber, P., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Organic Letters. [Link]
-
(No author given). (2012). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Accounts of Chemical Research. [Link]
-
(No author given). (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters. [Link]
-
Ji, Y., et al. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). Organic Letters. [Link]
-
Huang, C., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society. [Link]
-
Valente, C., et al. (2012). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
-
(No author given). (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]
-
Schmidt, D., et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry. [Link]
-
Villegas-Escobar, N., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Villegas-Escobar, N., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Altamira, M. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science. [Link]
-
Altamira, M. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Semproni, M. J., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]
-
Magano, J., & Dunetz, J. R. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. [Link]
-
(No author given). (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?. Reddit. [Link]
-
Josa, D., et al. (2016). CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. Chemistry – A European Journal. [Link]
-
Kumar, A., et al. (2021). Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols. STAR Protocols. [Link]
-
(No author given). (n.d.). Mechanistic studies. (a) Cross-coupling reactions using alkyl halides.... ResearchGate. [Link]
-
(No author given). (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Nijamudheen, A., & Datta, A. (2020). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
-
(No author given). (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
-
(No author given). (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
-
(No author given). (2019). Buchwald-Hartwig coupling. YouTube. [Link]
-
Huang, C., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
(No author given). (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. [Link]
-
(No author given). (n.d.). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link]
-
(No author given). (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Shaughnessy, K. H., et al. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. The Journal of Organic Chemistry. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters. [Link]
-
(No author given). (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry. [Link]
-
Lee, E., & Hartwig, J. F. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. [Link]
-
(No author given). (2011). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC and GC-MS Methods for Analyzing Reactions with 3-Bromo-4-(trifluoromethoxy)benzonitrile
For researchers engaged in the synthesis and application of complex aromatic compounds, the ability to accurately monitor reaction progress, identify byproducts, and quantify impurities is paramount. 3-Bromo-4-(trifluoromethoxy)benzonitrile, a versatile building block in medicinal chemistry and materials science, presents unique analytical challenges due to its halogenated and electron-withdrawing groups. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical characterization of reactions involving this compound. We will delve into the causality behind methodological choices, provide actionable protocols, and offer field-proven insights to guide your analytical strategy.
The Decisive Factor: Analyte Properties
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the molecules in your reaction mixture.[1][2] this compound itself has a boiling point of approximately 224.5°C, making it amenable to both techniques.[3] However, chemical reactions can yield a spectrum of products with varying volatility, thermal stability, and polarity.
-
High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for non-volatile, thermally labile, or highly polar compounds that would decompose under the high temperatures required for GC analysis.[1][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile, thermally stable compounds.[4][6] It offers superior separation efficiency for complex mixtures of volatile analytes and provides definitive structural information through mass spectral fragmentation.[6]
The following sections will explore detailed methodologies for each technique, enabling you to make an informed decision based on the expected nature of your reaction products and impurities.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the first choice for monitoring the conversion of starting materials and the formation of primary products, especially in complex reaction matrices. Its operation at or near ambient temperatures protects thermally sensitive molecules from degradation.[1]
Causality Behind the HPLC Method Design
The goal is to develop a robust method that can separate the relatively nonpolar starting material from potentially more polar intermediates or less polar byproducts. A reversed-phase (RP) method is the logical starting point.
-
Stationary Phase: A C18 column is the most common and versatile reversed-phase column, providing excellent retention for a wide range of nonpolar to moderately polar compounds. The hydrophobic interactions between the C18 alkyl chains and the aromatic ring of the analyte are the primary mechanism of separation.
-
Mobile Phase: A gradient of a polar solvent (like water) and a less polar organic solvent (like acetonitrile) is employed. Acetonitrile is chosen for its low UV cutoff and viscosity. Starting with a higher water concentration allows for the retention of nonpolar compounds. Gradually increasing the acetonitrile concentration will then elute compounds in order of increasing hydrophobicity.
-
Detector: The benzonitrile chromophore in the target molecule makes UV detection an ideal choice. A Diode-Array Detector (DAD) is particularly powerful as it can acquire spectra across a range of wavelengths, helping to distinguish between co-eluting peaks and assess peak purity.
Experimental Protocol: HPLC-DAD Analysis
This protocol is a self-validating system designed for robustly monitoring the consumption of this compound and the emergence of new products.
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and Diode-Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Reagents and Sample Preparation:
-
Acetonitrile (HPLC grade).
-
Purified water (HPLC grade).
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Immediately dilute the aliquot into a known volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture to stop the reaction and prevent precipitation. Vortex thoroughly.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: DAD, 220-400 nm. Monitor at 235 nm for quantification.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time from a standard injection.
-
Monitor the decrease in the peak area of the starting material and the increase in peak areas of new signals over time.
-
The UV spectrum of each peak can be used to provide preliminary identification of related substances versus unrelated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identifier
For identifying volatile byproducts, residual starting materials, or reaction products that are thermally stable, GC-MS is the gold standard. Its high resolving power and the structural information from mass spectrometry make it invaluable for impurity profiling.[1][4]
Causality Behind the GC-MS Method Design
The key to a successful GC-MS method is ensuring the analyte can be volatilized without degradation and separated effectively on the column.
-
Stationary Phase: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is ideal. This phase separates compounds primarily based on their boiling points, which is a good starting point for a diverse mixture of potential products.
-
Temperature Program: A temperature ramp is essential. Starting at a lower temperature allows for the separation of highly volatile compounds. The temperature is then gradually increased to elute higher-boiling compounds like the starting material.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method. This "hard" ionization technique causes reproducible fragmentation of molecules, creating a characteristic mass spectrum that acts as a chemical fingerprint, aiding in structural elucidation.[4]
Experimental Protocol: GC-MS Analysis
This protocol is designed to identify and confirm the structure of volatile and semi-volatile components within the reaction mixture.
-
Instrumentation and Columns:
-
GC-MS system with a split/splitless injector.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
Reagents and Sample Preparation:
-
Ethyl acetate or Dichloromethane (GC grade).
-
Reaction Quenching: At desired time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Extraction/Dilution: Dilute the aliquot into a larger volume (e.g., 950 µL) of ethyl acetate. If the reaction solvent is immiscible, perform a liquid-liquid extraction.
-
Drying (if necessary): Pass the organic layer through a small plug of sodium sulfate to remove any residual water.
-
Transfer the final solution to a GC vial.
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Interpretation and Predicted Fragmentation:
-
The total ion chromatogram (TIC) will show peaks corresponding to each separated compound.
-
The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for tentative identification.
-
For this compound (MW ≈ 266/268 g/mol ), key expected fragments include:
-
Molecular Ion (M•+): A characteristic doublet at m/z 266/268 due to the 79Br and 81Br isotopes.
-
Loss of Br: A fragment at m/z 187.
-
Loss of OCF3: A fragment at m/z 181/183.
-
Loss of CN: A fragment at m/z 240/242.
-
-
Head-to-Head Comparison: Making the Right Choice
The decision to use HPLC, GC-MS, or both, depends on the specific analytical question you are asking. The following workflow and comparative table provide a clear guide.
Analytical Method Selection Workflow
Caption: Decision workflow for selecting between HPLC and GC-MS.
Quantitative Comparison of HPLC and GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality & Rationale |
| Analyte Volatility | Not required; ideal for non-volatile compounds.[1][4] | Mandatory; analyte must be volatile and thermally stable.[1][4] | GC separation occurs in the gas phase at high temperatures; HPLC separation occurs in the liquid phase at ambient temperatures. |
| Primary Application | Quantitative analysis of starting materials, products, and non-volatile impurities.[5] | Identification of unknown volatile/semi-volatile components and impurity profiling.[2][4] | HPLC with UV detection provides excellent quantitative accuracy. MS provides structural data for definitive identification. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on boiling point and polarity.[1] | The physical state of the mobile phase dictates the entire operational principle and analyte suitability. |
| Detection | Primarily UV-Vis, Fluorescence, RID. Can be coupled to MS (LC-MS).[1] | Mass Spectrometry is integral, providing both detection and structural information.[1] | GC detectors like FID are common, but MS coupling provides the most powerful data for this application. |
| Structural Info | Limited with standard detectors (e.g., UV). Requires MS coupling. | Excellent. Provides fragmentation patterns for structural elucidation.[4] | EI in GC-MS is a high-energy process that consistently fragments molecules, unlike the soft ionization in typical LC-MS. |
| Sample Preparation | Simple dilution is often sufficient. | Can require extraction or derivatization to increase volatility. | The need to move the analyte into the gas phase for GC can add complexity to the sample prep workflow. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 10-40 minutes, depending on the temperature program. | Both are comparable, but GC can be faster for simple mixtures of volatiles. |
Synthesizing a Comprehensive Analytical Strategy
For the comprehensive analysis of reactions involving this compound, a dual-pronged approach is often the most authoritative.
-
Use HPLC for Reaction Monitoring: Employ the described HPLC-DAD method for routine, at-line monitoring of the reaction. It provides rapid and reliable quantitative data on the consumption of the starting material and the formation of the main, often non-volatile, products.
-
Use GC-MS for In-Depth Characterization: At the beginning and end of a reaction, or when unexpected results arise, use the GC-MS method. It is unparalleled for identifying low-level volatile impurities, confirming the identity of the starting material, and elucidating the structure of thermally stable byproducts.
By leveraging the strengths of both techniques, researchers can build a complete and trustworthy profile of their chemical transformations, ensuring the integrity of their results and the quality of their final products. This complementary approach transforms two powerful techniques into a single, comprehensive analytical system.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- BenchChem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
- Fluoromart. (n.d.). 4-Bromo-3-(trifluoromethoxy)benzonitrile.
- HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis.
- BJSTR Publishers. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-(trifluoromethyl)benzonitrile.
- Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-(trifluoromethyl)benzonitrile.
- LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
Sources
A Comparative Guide to Suzuki vs. Stille Coupling for the Synthesis of 3-Aryl-4-(trifluoromethoxy)benzonitrile
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular synthesis. The biaryl motif, in particular, is a privileged scaffold in medicinal chemistry. This guide provides an in-depth, objective comparison of two powerhouse palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of 3-aryl-4-(trifluoromethoxy)benzonitriles from the key building block, 3-Bromo-4-(trifluoromethoxy)benzonitrile. Our analysis is grounded in mechanistic principles and supported by experimental data from analogous systems to inform your synthetic strategy.
The Substrate: this compound
The target substrate, this compound, presents an interesting case for C-C bond formation. The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) and cyano (-CN) groups significantly influences the electronic properties of the aryl bromide. This electronic deficiency can enhance the rate of oxidative addition, a critical step in the catalytic cycles of both Suzuki and Stille couplings.[1] However, the potential for side reactions and the specific requirements of each coupling method necessitate a careful consideration of reaction parameters.
The Suzuki-Miyaura Coupling: A Boron-Based Powerhouse
The Suzuki-Miyaura coupling is a widely adopted method for C-C bond formation, lauded for the low toxicity of its boron-based reagents and the ease of removal of byproducts.[2] The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Mechanistic Considerations
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: A Tin-Based Alternative
The Stille coupling offers a powerful alternative, employing organostannanes as the coupling partners. A key advantage of the Stille reaction is its high tolerance for a wide array of functional groups, often proceeding under neutral conditions and obviating the need for a base.[4][5] This can be particularly beneficial when working with base-sensitive substrates. The primary drawback is the toxicity of organotin reagents and the challenge of removing tin-containing byproducts.[5]
Mechanistic Considerations
Similar to the Suzuki coupling, the Stille reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4] The transmetalation step, often the rate-determining step, involves the transfer of the organic group from the organostannane to the palladium complex.[6] The presence of additives like copper(I) iodide can sometimes accelerate this step.[7]
Caption: Catalytic cycle of the Stille coupling.
Yield Comparison: An Evidence-Based Perspective
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-95 | [8][9] |
| Suzuki Coupling | Arylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 75-90 | [10] |
| Stille Coupling | Arylstannane | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 110 | 85-95 | [7][11] |
| Stille Coupling | Arylstannane | Pd(PPh₃)₄ | CuI (additive) | DMF | 80-100 | 80-92 | [7][8] |
Note: The yields presented are typical for electron-deficient aryl bromides and may vary depending on the specific arylboronic acid or arylstannane used.
From the compiled data on analogous systems, both Suzuki and Stille couplings are capable of providing high yields for the arylation of electron-deficient aryl bromides. The Suzuki coupling often benefits from the use of bulky, electron-rich phosphine ligands like XPhos, which can promote the challenging reductive elimination step.[8] For the Stille coupling, the use of fluoride additives like CsF can activate the organostannane, while copper(I) iodide can act as a co-catalyst to facilitate transmetalation.[7][12]
Experimental Protocols
The following are generalized protocols for the Suzuki and Stille couplings of this compound based on established methods for similar substrates.
Suzuki Coupling Protocol
Caption: Generalized workflow for a Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling Protocol
Caption: Generalized workflow for a Stille coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylstannane (e.g., Aryltributylstannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, 3 mol%)
-
Additive (e.g., CsF, 2.0 equiv or CuI, 10 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand, and any solid additives.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the arylstannane via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and wash with water. A wash with a fluoride solution (e.g., aqueous KF) can help to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Discussion and Recommendations
Yield and Efficiency: Based on analogous systems, both Suzuki and Stille couplings are expected to provide high yields for the synthesis of 3-aryl-4-(trifluoromethoxy)benzonitriles. The electron-deficient nature of the starting material is beneficial for the initial oxidative addition step in both catalytic cycles. The choice between the two may come down to other factors.
Reagent Availability and Toxicity: Arylboronic acids are generally more readily available from commercial sources and are significantly less toxic than their organostannane counterparts.[2] This is a major consideration, especially for large-scale synthesis and in pharmaceutical development where minimizing toxic reagents and byproducts is paramount.
Functional Group Tolerance: The Stille coupling is renowned for its exceptional functional group tolerance, often proceeding under neutral conditions.[11] This can be a deciding factor if the coupling partner contains base-sensitive functionalities that might not be compatible with the basic conditions required for the Suzuki coupling.
Purification: A significant advantage of the Suzuki coupling is the relative ease of removing the boron-containing byproducts, which are often water-soluble. In contrast, the removal of tin residues from Stille reactions can be challenging and may require specific workup procedures or multiple chromatographic purifications.[7]
Recommendation: For the synthesis of 3-aryl-4-(trifluoromethoxy)benzonitriles, the Suzuki-Miyaura coupling is recommended as the initial method of choice . The lower toxicity of the reagents, the wide availability of arylboronic acids, and the simpler purification process make it a more practical and environmentally benign option for most applications.
Ultimately, the optimal choice will depend on the specific synthetic goals, the nature of the coupling partners, and the resources available. This guide provides the foundational knowledge and comparative data to make an informed decision for your research.
References
-
Myers, A. G. The Stille Reaction. Chem 115, Harvard University. [Link]
-
Corsepius, N. Ch 23 Stille and Suzuki Coupling. YouTube, 21 Apr. 2021. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Molander, G. A., & Dreher, S. D. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC, NIH. [Link]
-
Herrmann, F. J., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC, NIH. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
ResearchGate. The isolated yield of product 3 after Suzuki coupling of.... [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Williams, R. M. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 2011, 88, 197. [Link]
-
ResearchGate. Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. [Link]
-
Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]
-
Maleczka, R. E., et al. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Togni, A., & Ritter, T. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. PMC, NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]
-
SciSpace. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Ali, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC, NIH. [Link]
-
Molander, G. A., & Dreher, S. D. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, NIH. [Link]
-
ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Magnetically Recoverable Pd/Fe3O4-Catalyzed Stille Cross-Coupling Reaction of Organostannanes with Aryl Bromides. [Link]
-
Dreher, S. D., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, NIH. [Link]
-
PubMed. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. [Link]
-
Maleczka, R. E., et al. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]
-
OUCI. Atom‐Efficient, Palladium‐Catalyzed Stille Coupling Reactions of Tetraphenylstannane with Aryl Iodides or Aryl Bromides…. [Link]
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ACS Publications. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. uwindsor.ca [uwindsor.ca]
The Trifluoromethoxy Group: A Guide to its Electronic Influence on Reaction Outcomes
For the discerning researcher in organic synthesis and drug development, the trifluoromethoxy (OCF₃) group represents a powerful tool for molecular design. Its unique electronic properties, often subtly yet profoundly distinct from other common functional groups, can be strategically leveraged to influence reaction rates, dictate regioselectivity, and enhance the pharmacokinetic profiles of target molecules. This guide provides an in-depth comparison of the OCF₃ group's electronic effects against other key substituents, supported by experimental data and detailed protocols, to empower chemists in predicting and controlling reaction outcomes.
Deconstructing the Electronic Signature of the Trifluoromethoxy Group
The trifluoromethoxy group is often classified as a potent electron-withdrawing group, a characteristic that stems from the strong inductive effect of the three fluorine atoms. However, its overall electronic influence is a nuanced interplay of inductive and resonance effects, further modulated by its conformational preferences.
A Quantitative Comparison: Hammett and Taft Parameters
The Hammett equation (log(k/k₀) = σρ) and its extensions provide a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibria. The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The electronic character of the OCF₃ group is best understood by comparing its Hammett (σ) and Taft (σ_I, σ_R) parameters with those of other common electron-withdrawing (trifluoromethyl, nitro) and electron-donating (methoxy) groups.
| Substituent | σ_m | σ_p | σ_I (Inductive) | σ_R (Resonance) |
| -OCF₃ | 0.40 | 0.35 | 0.41 | -0.06 |
| -CF₃ | 0.43 | 0.54 | 0.42 | 0.12 |
| -NO₂ | 0.71 | 0.78 | 0.65 | 0.13 |
| -OCH₃ | 0.12 | -0.27 | 0.29 | -0.56 |
Data compiled from various sources.
Key Insights from the Data:
-
Strong Inductive Withdrawal (-I): The OCF₃ group exhibits a strong inductive electron-withdrawing effect (σ_I = 0.41), comparable to that of the trifluoromethyl (CF₃) group (σ_I = 0.42). This is a direct consequence of the high electronegativity of the fluorine atoms.
-
Weak Resonance Donation (+R): Unlike the CF₃ and NO₂ groups, the OCF₃ group possesses lone pairs on the oxygen atom that can participate in resonance, leading to a weak electron-donating resonance effect (σ_R = -0.06). This is in stark contrast to the strongly donating resonance effect of the methoxy (OCH₃) group (σ_R = -0.56).
-
Overall Electron-Withdrawing Nature: The dominant inductive effect results in positive σ_m and σ_p values, confirming the OCF₃ group's overall electron-withdrawing character. Notably, its σ_p value is lower than that of the CF₃ and NO₂ groups, a direct consequence of its weak resonance donation partially offsetting the inductive withdrawal.
The Conformational Factor: A Perpendicular Preference
A crucial aspect influencing the electronic behavior of the OCF₃ group is its preferred conformation when attached to an aromatic ring. Unlike the methoxy group, which tends to be coplanar with the aromatic ring to maximize resonance overlap, the trifluoromethoxy group favors a conformation where the O-CF₃ bond is orthogonal to the plane of the ring. This perpendicular arrangement minimizes steric repulsion between the fluorine atoms and the ring and is electronically stabilized by hyperconjugation between the oxygen lone pairs and the σ* orbitals of the C-F bonds. This conformational preference is a key reason for the diminished resonance effect of the OCF₃ group compared to the OCH₃ group.
Impact on Key Reaction Classes: A Comparative Analysis
The unique electronic signature of the trifluoromethoxy group translates into predictable and often advantageous outcomes in a variety of important organic reactions.
Electrophilic Aromatic Substitution (S_EAr)
In electrophilic aromatic substitution, the trifluoromethoxy group acts as a deactivating, ortho, para-directing substituent.
-
Deactivating Nature: The strong overall electron-withdrawing character of the OCF₃ group reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. The reaction rate is generally slower than for benzene but faster than for nitrobenzene.
-
Ortho, Para-Direction: Despite its deactivating nature, the weak resonance donation from the oxygen lone pairs preferentially stabilizes the arenium ion intermediates formed during attack at the ortho and para positions.
Experimental Data: Nitration of Substituted Benzenes
| Substituent | Reaction Conditions | ortho (%) | meta (%) | para (%) | Relative Rate (Benzene = 1) |
| -OCF₃ | HNO₃/H₂SO₄ | 10 | 5 | 85 | ~0.2 |
| -CF₃ | HNO₃/H₂SO₄ | 6 | 91 | 3 | ~2.5 x 10⁻⁵ |
| -NO₂ | HNO₃/H₂SO₄ | 6 | 93 | 1 | ~6 x 10⁻⁸ |
| -OCH₃ | HNO₃/H₂SO₄ | 40-45 | ~0 | 55-60 | ~10³ |
Data are representative and compiled from various sources.
Causality Behind the Data:
-
The OCF₃ group directs predominantly to the para position, likely due to a combination of steric hindrance at the ortho position and the stabilizing resonance effect.
-
The deactivating effect of the OCF₃ group is evident from the slower relative rate compared to benzene, but it is significantly less deactivating than the CF₃ and NO₂ groups, which lack any resonance donation and are strongly meta-directing.
-
The OCH₃ group, with its strong resonance donation, is a powerful activator and strongly ortho, para-directing.
Nucleophilic Aromatic Substitution (S_NAr)
For nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. The trifluoromethoxy group can serve as such an activating group.
-
Activation of the Ring: The potent electron-withdrawing nature of the OCF₃ group stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby facilitating the reaction.
Experimental Data: Reaction of Substituted Aryl Fluorides with Sodium Methoxide
| Substituent at para-position | Relative Rate (vs. Fluorobenzene) |
| -OCF₃ | ~7 x 10⁴ |
| -CF₃ | ~3 x 10⁴ |
| -NO₂ | ~7 x 10⁷ |
| -OCH₃ | ~0.1 |
Data are representative and compiled from various sources.
Causality Behind the Data:
-
The OCF₃ group is a strong activator for S_NAr, with a rate enhancement comparable to the CF₃ group.
-
The nitro group remains a significantly stronger activating group due to its ability to delocalize the negative charge of the Meisenheimer intermediate through a powerful resonance effect.
-
The electron-donating methoxy group deactivates the ring towards nucleophilic attack.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The electronic properties of the trifluoromethoxy group also influence the outcomes of widely used cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, electron-withdrawing groups can facilitate the oxidative addition step, which is often the rate-determining step in these catalytic cycles.
Experimental Data: Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Phenylboronic Acid
| Substituent at para-position of Aryl Bromide | Typical Yield (%) |
| -OCF₃ | 85-95 |
| -CF₃ | 80-90 |
| -NO₂ | 75-85 |
| -OCH₃ | 90-98 |
Yields are representative for standard Pd-catalyzed conditions and can vary with specific ligands and reaction conditions.
Experimental Data: Buchwald-Hartwig Amination of Substituted Aryl Bromides with Morpholine
| Substituent at para-position of Aryl Bromide | Typical Yield (%) |
| -OCF₃ | 80-90 |
| -CF₃ | 75-85 |
| -NO₂ | 60-75 (potential for side reactions) |
| -OCH₃ | 85-95 |
Yields are representative for standard Pd-catalyzed conditions and can vary with specific ligands and reaction conditions.
Causality Behind the Data:
-
Aryl halides bearing the OCF₃ group are generally excellent substrates for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, affording high yields. The electron-withdrawing nature of the group facilitates the oxidative addition of the palladium catalyst to the aryl-halide bond.
-
While both electron-withdrawing and electron-donating groups can lead to high yields in these reactions, the presence of a strong electron-withdrawing group like OCF₃ can sometimes require more electron-rich and sterically hindered phosphine ligands to promote the reductive elimination step.
-
The nitro group, while strongly electron-withdrawing, can sometimes lead to lower yields or side reactions due to its potential to coordinate to the metal center or undergo reduction under certain catalytic conditions.
Experimental Protocol: Determination of Hammett Substituent Constants (σ) via pKₐ Measurement of Substituted Benzoic Acids
The Hammett substituent constant (σ) is experimentally derived from the ionization of substituted benzoic acids in water at 25°C. The following protocol outlines a robust method for determining these values.
Objective: To determine the pKₐ of a substituted benzoic acid by potentiometric titration and calculate its Hammett constant.
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
Substituted benzoic acid (e.g., 4-(trifluoromethoxy)benzoic acid)
-
Benzoic acid (for reference)
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
Deionized water
-
Ethanol (if solubility is an issue)
Procedure:
-
Preparation of the Acid Solution: Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water in a beaker. If the acid is not fully soluble, a co-solvent such as ethanol can be used (e.g., a 1:1 ethanol/water mixture), but the same solvent system must be used for the reference benzoic acid.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration:
-
Record the initial pH of the acid solution.
-
Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a more detailed titration curve in this region.
-
Continue the titration well past the equivalence point until the pH plateaus.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point). This can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKₐ of the acid is equal to the pH of the solution at the half-equivalence point.
-
-
Calculation of the Hammett Constant (σ):
-
Repeat the titration for unsubstituted benzoic acid in the same solvent system to determine its pKₐ (pKₐ,H).
-
The Hammett equation for the ionization of benzoic acids is defined with a reaction constant (ρ) of 1. Therefore, the substituent constant (σ) can be calculated as: σ = pKₐ,H - pKₐ,X where pKₐ,X is the pKₐ of the substituted benzoic acid.
-
Conclusion
The trifluoromethoxy group is a multifaceted substituent whose electronic effects are a product of strong inductive withdrawal and weak resonance donation, modulated by a distinct orthogonal conformation. This unique electronic profile makes it a deactivating, ortho, para-director in electrophilic aromatic substitution and a potent activating group in nucleophilic aromatic substitution. In transition-metal-catalyzed cross-coupling reactions, it serves as a reliable and effective substituent that facilitates high reaction yields. By understanding the quantitative electronic parameters and the underlying physical organic principles outlined in this guide, researchers can more effectively harness the trifluoromethoxy group to achieve their synthetic goals and design molecules with tailored properties.
References
- Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.
- Umemoto, T.; Ishihara, S. Power-Variable-Substituent-Effect of the Trifluoromethoxy Group. J. Fluorine Chem.1998, 98 (2), 167-173.
- Yagupolskii, L. M.; Il'chenko, A. Y.; Kondratenko, N. V. The Electronic Nature of Fluorine-Containing Substituents. Usp. Khim.1974, 43 (1), 64–94.
- Smart, B. E. Fluorine Substituent Effects. J. Org. Chem.2001, 66 (19), 6377–6387.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47 (34), 6338–6361.
- Lowry, T. H.; Richardson, K. S. Mechanism and Theory in Organic Chemistry, 3rd ed.; Harper & Row: New York, 1987.
-
Determination of pKa Values by Potentiometric Titration. (URL: [Link])
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 3-Bromo-4-(trifluoromethoxy)benzonitrile
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 3-Bromo-4-(trifluoromethoxy)benzonitrile, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly influences the quality of the final active pharmaceutical ingredient (API), making robust and validated analytical methods for its assessment indispensable.
This guide provides a comprehensive comparison of two widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. The methodologies presented herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, ensuring a framework for developing reliable and accurate methods.[1][2][3][4][5]
The Criticality of Purity for this compound
This compound is a substituted benzonitrile derivative, a class of compounds pivotal in medicinal chemistry.[6][7] Impurities, which can arise from the manufacturing process or degradation, may impact the downstream reaction yields, introduce unwanted side products, or even pose toxicological risks in the final drug product. Therefore, accurate and precise quantification of the main component and its potential impurities is a non-negotiable aspect of quality control.
This guide will delve into the practical application and validation of HPLC and GC methods, offering a comparative analysis to aid researchers and drug development professionals in selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a moderately polar and non-volatile compound like this compound, reversed-phase HPLC is the method of choice.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.
Experimental Protocol: Validated HPLC-UV Method
Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Summary: The method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interference from blank, impurities, and degradation products at the retention time of the main peak. Peak purity index > 0.999. | No interference at the analyte's retention time. |
| Linearity | r² > 0.999 for a concentration range of 1-150 µg/mL. | r² ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (n=6): < 1.0%, Intermediate Precision: < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | To be determined |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | To be determined |
| Robustness | No significant impact on results with small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | RSD ≤ 2.0% |
HPLC Experimental Workflow
Caption: Workflow for HPLC purity assessment.
Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds
Gas Chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds. Given that this compound has a moderate boiling point, GC can be a suitable alternative to HPLC, particularly for identifying volatile impurities that may not be readily detected by HPLC.
Principle of Gas Chromatography
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte and its impurities are transported through the column by an inert carrier gas (the mobile phase). The differential partitioning between the gaseous mobile phase and the liquid or solid stationary phase coated on the column walls leads to the separation of the components. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity.
Experimental Protocol: Validated GC-FID Method
Objective: To develop and validate a GC method for the determination of the purity of this compound and to quantify its volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Diluent | Acetone |
Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetone.
Method Validation Summary: The method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | No interfering peaks from the blank at the retention times of the analyte and known impurities. | No interference at the analyte's retention time. |
| Linearity | r² > 0.999 for a concentration range of 10-1500 µg/mL. | r² ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (n=6): < 1.0%, Intermediate Precision: < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | To be determined |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | To be determined |
| Robustness | No significant impact on results with small variations in carrier gas flow rate (±0.1 mL/min) and oven temperature ramp (±1 °C/min). | RSD ≤ 2.0% |
GC Experimental Workflow
Caption: Workflow for GC purity assessment.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the purity assessment of this compound depends on the specific requirements of the analysis, including the nature of expected impurities and the desired analytical throughput.
| Feature | HPLC-UV | GC-FID |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for a wide range of polarities. | Best for volatile and semi-volatile, thermally stable compounds. |
| Sensitivity | Good, with LOD and LOQ in the sub-µg/mL range. | Excellent, with FID providing high sensitivity for organic compounds. |
| Resolution | High resolving power, especially with modern column technologies. | Excellent resolution for volatile compounds on capillary columns. |
| Impurity Profiling | Effective for a broad range of process-related impurities and degradation products. | Particularly strong for identifying volatile organic impurities and residual solvents. |
| Sample Preparation | Generally straightforward dissolution in a suitable solvent. | Requires dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds (not required here). |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Solvent Consumption | Higher, with continuous mobile phase flow. | Lower, primarily carrier gas consumption. |
Key Considerations for Selection:
-
Expected Impurities: If volatile impurities or residual solvents are a primary concern, GC-FID is the superior choice. For non-volatile, polar, or high molecular weight impurities, HPLC-UV is more appropriate.
-
Orthogonal Method: In a comprehensive quality control strategy, using both HPLC and GC can provide an orthogonal approach, offering a more complete picture of the compound's purity.
-
Throughput: Both methods can be automated for high-throughput analysis. The choice may depend on available instrumentation and expertise.
Conclusion
Both HPLC and GC offer robust and reliable validated methods for the purity assessment of this compound. The selection of the optimal technique should be a well-considered decision based on the specific analytical needs and the impurity profile of the compound. The protocols and validation frameworks presented in this guide provide a solid foundation for establishing scientifically sound and regulatory-compliant methods for ensuring the quality of this critical pharmaceutical intermediate.
References
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- 5. qbdgroup.com [qbdgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-Bromo-4-(trifluoromethoxy)benzonitrile
As a Senior Application Scientist, my objective extends beyond simply providing a product; it is to ensure you can integrate our compounds into your workflow with the highest degree of safety and efficiency. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Bromo-4-(trifluoromethoxy)benzonitrile, a halogenated aromatic nitrile. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity.
Hazard Assessment & Chemical Profile
Understanding the intrinsic hazards of a compound is the foundational step for its safe handling and disposal. This compound is a substituted aromatic compound containing a bromine atom, a trifluoromethoxy group, and a nitrile group.[1] This structure informs its toxicological and chemical profile. While organic nitriles are structurally distinct from inorganic cyanide salts, they require careful handling as they can be toxic.[2][3] This compound is classified as a halogenated organic compound, placing it under specific environmental disposal regulations.[4][5]
Based on data for structurally similar compounds, the primary hazards are well-defined. It is considered toxic if swallowed, inhaled, or if it comes into contact with the skin.[1][6] It is also known to cause serious skin and eye irritation.[6][7]
Table 1: Hazard Identification Summary
| Hazard Class | GHS Category | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed | [6][7][8] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or Harmful in contact with skin | [6][7][8] |
| Acute Toxicity, Inhalation | Category 3 / 4 | Toxic or Harmful if inhaled | [6][7][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [6][7][8] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation |[6][7][8] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, the following engineering controls and PPE are mandatory to minimize exposure. The causality is clear: preventing contact and inhalation is paramount due to the compound's high acute toxicity.[6]
-
Engineering Controls: All handling of this compound, including weighing, transfers, and dissolution, must be conducted within a certified chemical fume hood.[9][10] The workspace must have immediate access to an eyewash station and an emergency safety shower.[6][11]
-
Personal Protective Equipment (PPE): A multi-barrier approach is essential. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale | Source(s) |
|---|---|---|---|
| Hand Protection | Nitrile rubber gloves (minimum thickness 0.11 mm) | Provides a chemical barrier against dermal absorption. | [3] |
| Eye Protection | Splash-proof chemical safety goggles | Protects against splashes that can cause serious eye irritation. | [12] |
| Body Protection | Chemical-resistant lab coat | Prevents contamination of personal clothing and skin. | [11] |
| Respiratory | Not required if handled exclusively in a fume hood. For spill cleanup outside a hood, an approved respirator is necessary. | A fume hood provides primary respiratory protection. |[13] |
Waste Segregation & Collection Workflow
Proper segregation at the point of generation is the most critical step in the disposal process. Commingling this compound with incompatible waste streams can create hazardous reactions and violate regulatory standards. As a halogenated organic compound, it must be kept separate from non-halogenated waste.[10] This is mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) to ensure correct final treatment, which is typically high-temperature incineration.[4][5]
The following workflow diagram outlines the decision process for segregating and collecting waste containing this compound.
Caption: Waste Segregation and Collection Workflow Diagram.
Step-by-Step Disposal Procedures
Disposal must be conducted through a licensed and approved waste disposal company.[6][9] On-site chemical treatment is not recommended for this compound due to its stability and hazardous nature.
Procedure for Unused or Excess Compound
-
Do Not Discard: Never dispose of this compound in the standard trash or down the drain. This is a violation of environmental regulations.[9]
-
Containerize: Keep the compound in its original, clearly labeled container if possible. If transferring, use a new, appropriate container.
-
Labeling: Ensure the container is labeled as "HAZARDOUS WASTE" and includes the full chemical name: "this compound".
-
Segregation: Store the container in your lab's designated satellite accumulation area for halogenated organic solids.
-
Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a contracted licensed waste disposal service.
Procedure for Contaminated Labware and Debris
-
Gross Decontamination: If possible, rinse contaminated labware (e.g., beakers, flasks) with a minimal amount of a suitable solvent (e.g., acetone, ethanol). The resulting rinse solvent (rinsate) must be collected and disposed of as halogenated organic liquid waste.
-
Collect Solid Waste: Place all contaminated solid materials, including gloves, weigh boats, paper towels, and rinsed labware, into a designated, puncture-resistant container lined with a heavy-duty plastic bag.[11]
-
Labeling: Seal and label the container as "HALOGENATED ORGANIC SOLID WASTE" and list the chemical contaminant.
-
Professional Disposal: Transfer the sealed container to the satellite accumulation area for pickup by a licensed waste handler.
Procedure for Spill Cleanup
-
Evacuate and Secure: If a significant spill occurs, evacuate all non-essential personnel from the immediate area. Restrict access and post warning signs.[14]
-
Don PPE: Wear the full PPE suite as described in Table 2. For a large spill, respiratory protection may be required.
-
Containment: Cover the spill with an inert, absorbent material such as vermiculite, sand, or dry lime.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a sealable, chemical-resistant container. Avoid creating dust.[6]
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the cloth and any other contaminated cleaning materials into the same waste container.
-
Label and Dispose: Seal, label, and dispose of the container as halogenated organic solid waste through your institution's EHS-approved channels.
Regulatory Compliance & Final Disposal
The disposal of this compound is governed by federal and state regulations. As a halogenated organic compound, its waste stream falls under the EPA's RCRA regulations, specifically concerning "California List" wastes if the concentration of halogenated organic compounds (HOCs) exceeds 1,000 mg/kg.[5] The designated final disposal method for such wastes is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[4] Entrusting disposal to a licensed professional service ensures compliance with these complex regulations.[6]
Emergency Exposure Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[6][8]
References
- OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Bromo-3-(trifluoromethyl)benzonitrile.
- Reddit. (2025). Cyanide vs Nitrile; What's the difference?. r/chemhelp.
- Fluoromart. (n.d.). 4-Bromo-3-(trifluoromethoxy)benzonitrile.
- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-(trifluoromethyl)benzonitrile.
- Fluorochem. (2024). Safety Data Sheet: 4-Bromo-3-(trifluoromethyl)benzonitrile.
- CDC Stacks. (n.d.). NITRILES.
- ResearchGate. (n.d.). Cyanides and Nitriles.
- Difference Wiki. (2024). Cyanide vs. Nitrile: What's the Difference?
- EPA. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites.
- Free Chemistry Online. (2024). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical.
- Fisher Scientific. (2024). Safety Data Sheet: 3-Bromo-4-methoxybenzonitrile.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- NJ.gov. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Bromo-2-(trifluoromethyl)benzonitrile.
- PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations.
- Fisher Scientific. (2024). Safety Data Sheet: 4-(Bromomethyl)benzonitrile.
- Wikipedia. (n.d.). Nitrile.
- ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
- Rackcdn.com. (2017). Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile.
- EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzonitrile.
- ResearchGate. (n.d.). Cyanides and Nitriles | Request PDF.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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A Comprehensive Guide to the Safe Handling of 3-Bromo-4-(trifluoromethoxy)benzonitrile for Laboratory Professionals
In the pursuit of scientific advancement, particularly within drug discovery and material science, the proficient and safe management of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Bromo-4-(trifluoromethoxy)benzonitrile. By elucidating the underlying chemical principles that dictate its handling, we aim to foster a culture of safety and precision, enabling researchers to work with confidence and mitigate risks effectively.
Understanding the Hazard Profile: A Molecular Perspective
The hazard profile of this compound is derived from its constituent functional groups: a brominated aromatic ring, a trifluoromethoxy group, and a nitrile moiety. A comprehensive understanding of these components is crucial for anticipating and managing potential risks.
-
Aromatic Nitrile (-CN): The nitrile group is of primary concern. While aromatic nitriles are generally more stable than their aliphatic counterparts, they can release cyanide through metabolic processes or decomposition, which can interfere with cellular respiration[1][2]. Incomplete combustion of nitriles can also produce highly toxic hydrogen cyanide gas[2].
-
Brominated Aromatic Ring: The presence of bromine on the benzene ring classifies this compound as a halogenated aromatic. Such compounds can be irritants and may pose environmental hazards[3]. They should be handled with care to avoid skin contact and release into the environment.
-
Trifluoromethoxy Group (-OCF3): While the trifluoromethoxy group is generally considered to be relatively stable, its influence on the overall reactivity and metabolic pathways of the molecule should not be overlooked.
Based on available safety data for this and structurally similar compounds, this compound is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled[4][5]. It is also incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[4].
Personal Protective Equipment (PPE): An Imperative Barrier
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum requirements.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | Provides a chemical barrier to prevent dermal absorption. Double-gloving is recommended for extended handling. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes of liquids and airborne particles. |
| Body Protection | Chemical-resistant laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Essential when handling the compound outside of a certified chemical fume hood or if aerosolization is possible. |
Expert Insight on Glove Selection: The choice of nitrile gloves is based on their broad resistance to a variety of chemicals. However, it is crucial to inspect gloves for any signs of degradation or perforation before each use. If contamination occurs, gloves should be removed immediately using the proper technique to avoid cross-contamination, and hands should be washed thoroughly.
Operational Protocols: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling, from receipt to disposal, is critical for ensuring laboratory safety.
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, well-ventilated area away from incompatible materials.
-
Safety Data Sheet (SDS) Review: Before any handling, thoroughly review the manufacturer's SDS. This document contains vital information regarding hazards, first aid, and emergency procedures.
-
Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure[3].
-
Weighing and Transfer: When weighing the solid, use a disposable weigh boat. Handle the compound gently to avoid creating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to ensure controlled dissolution.
-
Decontamination: After use, decontaminate all glassware by rinsing with an appropriate solvent (e.g., acetone). Collect the rinsate as hazardous waste[3].
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination[3].
Waste Stream Management
| Waste Type | Segregation and Labeling | Disposal Route |
| Solid Compound | "Hazardous Waste: Halogenated Organic Solid" | Licensed hazardous waste disposal vendor. |
| Contaminated Solvents | "Hazardous Waste: Halogenated Organic Liquid" | Licensed hazardous waste disposal vendor. |
| Contaminated PPE | "Hazardous Solid Waste" | Follow institutional guidelines for contaminated lab waste. |
Halogenated organic wastes must be collected separately from non-halogenated waste streams[3][6]. Ensure all waste containers are clearly and accurately labeled with their full chemical contents[3].
Emergency Preparedness: Proactive Safety Measures
A well-defined emergency plan is essential for a safe laboratory environment.
Emergency Response Flowchart
Caption: A flowchart for responding to chemical emergencies.
First-Aid Procedures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor[5][7].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water[5][8]. If skin irritation occurs, get medical advice/attention[5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7][8]. If eye irritation persists, get medical advice/attention[7][8].
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor[5][7].
By adhering to these protocols, researchers can create a secure environment for handling this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Benchchem.
- Fluoromart. 4-Bromo-3-(trifluoromethoxy)benzonitrile Safety and Hazards.
- XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 1735-53-1 Name: 4-Bromo-3-(trifluoromethyl)benzonitrile.
- EPA NEPIS.
- PubChem. 3-Bromo-5-(trifluoromethyl)benzonitrile Safety and Hazards.
- Fisher Scientific.
- Sigma-Aldrich.
- Sigma-Aldrich. 3-Bromo-4-(trifluoromethyl)benzonitrile.
- TCI Chemicals.
- Fluorochem.
- Unknown.
- ResearchGate.
- eCFR.
- CDC Stacks. NITRILES.
- NCBI. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- CAMEO Chemicals - NOAA. Nitriles.
- Chemistry LibreTexts.
- Chemguide.
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- 2. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
